molecular formula C37H44F3N7O11 B12410785 MeO-Succ-Arg-Pro-Tyr-AMC

MeO-Succ-Arg-Pro-Tyr-AMC

Cat. No.: B12410785
M. Wt: 819.8 g/mol
InChI Key: WVCVZEZWYXENDS-JCVJZEPNSA-N
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Description

MeO-Succ-Arg-Pro-Tyr-AMC is a useful research compound. Its molecular formula is C37H44F3N7O11 and its molecular weight is 819.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H44F3N7O11

Molecular Weight

819.8 g/mol

IUPAC Name

diaminomethylidene-[(4S)-5-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[(4-methoxy-4-oxobutanoyl)amino]-5-oxopentyl]azanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C35H43N7O9.C2HF3O2/c1-20-17-31(46)51-28-19-22(9-12-24(20)28)39-32(47)26(18-21-7-10-23(43)11-8-21)41-33(48)27-6-4-16-42(27)34(49)25(5-3-15-38-35(36)37)40-29(44)13-14-30(45)50-2;3-2(4,5)1(6)7/h7-12,17,19,25-27,43H,3-6,13-16,18H2,1-2H3,(H,39,47)(H,40,44)(H,41,48)(H4,36,37,38);(H,6,7)/t25-,26-,27-;/m0./s1

InChI Key

WVCVZEZWYXENDS-JCVJZEPNSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC[NH+]=C(N)N)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCC[NH+]=C(N)N)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of MeO-Succ-Arg-Pro-Tyr-AMC Cleavage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic peptide substrate MeO-Succ-Arg-Pro-Tyr-AMC. This substrate is a valuable tool for assessing the chymotrypsin-like activity of the proteasome, a key player in cellular protein homeostasis and a significant target in drug discovery, particularly in oncology.

Introduction: The Proteasome and its Chymotrypsin-Like Activity

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells. Its catalytic core, the 20S proteasome, is composed of four stacked heptameric rings. The inner two rings, comprised of β-subunits, harbor the proteolytic active sites. The 20S proteasome possesses three distinct peptidase activities:

  • Chymotrypsin-like (CT-L): Primarily cleaves after large hydrophobic residues. This activity is attributed to the β5 subunit.

  • Trypsin-like (T-L): Cleaves after basic residues and is associated with the β2 subunit.

  • Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Cleaves after acidic residues and is located in the β1 subunit.[1][2][3]

This compound is a synthetic peptide substrate specifically designed to be a sensitive and specific substrate for the chymotrypsin-like activity of the proteasome.[4][5][6] The cleavage of the peptide bond between Tyrosine (Tyr) and 7-amino-4-methylcoumarin (B1665955) (AMC) releases the fluorescent AMC molecule, providing a measurable signal that is directly proportional to the enzymatic activity.

The Enzymatic Cleavage Mechanism

The cleavage of this compound by the β5 subunit of the 20S proteasome follows a catalytic mechanism characteristic of threonine proteases. The active site of the β5 subunit features a critical N-terminal threonine residue (Thr1), whose hydroxyl group acts as the primary nucleophile.

The key steps in the catalytic cycle are:

  • Substrate Binding: The substrate, this compound, enters the catalytic chamber of the 20S proteasome and binds to the active site of the β5 subunit. The tyrosine residue of the substrate fits into the S1 binding pocket, which has a preference for large hydrophobic residues.

  • Nucleophilic Attack: The hydroxyl group of the N-terminal threonine (Thr1) in the active site, activated by its own α-amino group acting as a general base, performs a nucleophilic attack on the carbonyl carbon of the peptide bond between tyrosine and AMC.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Acylation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The AMC moiety is released as the leaving group (product 1), and the rest of the peptide becomes covalently attached to the threonine residue, forming an acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by the N-terminal amino group of Thr1, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate.

  • Product Release: This second intermediate collapses, releasing the MeO-Succ-Arg-Pro-Tyr peptide (product 2) and regenerating the free, active enzyme, which is now ready for another catalytic cycle.

Cleavage_Mechanism cluster_binding 1. Substrate Binding cluster_attack 2. Nucleophilic Attack cluster_acylation 3. Acylation cluster_deacylation 4. Deacylation cluster_release 5. Product Release E_S Enzyme-Substrate Complex (E-S) TI1 Tetrahedral Intermediate 1 (E-TI1) E_S->TI1 Thr1-OH attacks Tyr-AMC bond EA Acyl-Enzyme Intermediate (E-Acyl) TI1->EA Intermediate collapses P1 Product 1 (AMC) EA->P1 AMC released TI2 Tetrahedral Intermediate 2 (E-TI2) EA->TI2 H₂O attacks acyl-enzyme E_free Free Enzyme (E) TI2->E_free Intermediate collapses H2O H₂O H2O->TI2 P2 Product 2 (Peptide) E_free->P2 Peptide released

Figure 1: Catalytic cycle of this compound cleavage.

Quantitative Data: Enzyme Kinetics

The cleavage of fluorogenic substrates like this compound by the 20S proteasome can be characterized by Michaelis-Menten kinetics. However, the kinetic behavior of the proteasome is complex and can exhibit cooperativity between active sites and substrate inhibition at high substrate concentrations.[7] For the closely related and widely studied substrate Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), the following kinetic parameters have been reported under specific experimental conditions.

ParameterValueUnitEnzymeSubstrateReference
Km 48µM20S ProteasomeSuc-LLVY-AMC[7]
kcat 1.2s-120S ProteasomeSuc-LLVY-AMC[7]
kcat/Km 26,000M-1s-120S ProteasomeSuc-LLVY-AMC[7]
Vmax Varies with enzyme concentrationpmol/min/µg20S ProteasomeSuc-LLVY-AMCN/A

Note: These values are illustrative and can vary depending on the specific assay conditions (e.g., temperature, pH, buffer composition, and the presence of activators like SDS).

Experimental Protocols

Measuring the chymotrypsin-like activity of the proteasome using this compound or Suc-LLVY-AMC is a common laboratory procedure. Below is a generalized protocol for a fluorometric assay in a 96-well plate format.

Materials and Reagents
  • Enzyme Source: Purified 20S or 26S proteasome, or cell/tissue lysates.

  • Substrate: this compound or Suc-LLVY-AMC, typically as a 10 mM stock solution in DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT. For 26S proteasome assays, 2 mM ATP is often included.

  • Proteasome Inhibitor (Negative Control): MG132 or epoxomicin, as a stock solution in DMSO.

  • 96-well Plate: Black, opaque plates are recommended to minimize light scatter and background fluorescence.

  • Plate Reader: Capable of fluorescence measurement with excitation at ~360-380 nm and emission at ~440-460 nm.

Experimental Procedure
  • Prepare Reagents: Thaw all reagents on ice. Prepare the required volume of assay buffer.

  • Prepare Samples:

    • For purified proteasome, dilute the enzyme to the desired concentration in cold assay buffer.

    • For cell/tissue lysates, prepare the lysate in a suitable lysis buffer (e.g., the assay buffer with mild detergent) and determine the protein concentration.

  • Set up Reactions:

    • In a 96-well plate, add your samples (e.g., 50 µL of diluted enzyme or cell lysate).

    • For negative controls, pre-incubate a set of samples with a proteasome inhibitor (e.g., 20 µM MG132) for 15-30 minutes at 37°C.

    • Bring the total volume in each well to 90 µL with assay buffer.

  • Initiate Reaction:

    • Prepare a working solution of the substrate in assay buffer.

    • Add 10 µL of the substrate working solution to each well to initiate the reaction. The final substrate concentration typically ranges from 20 to 100 µM.

  • Measure Fluorescence:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

    • Excitation wavelength: ~380 nm; Emission wavelength: ~460 nm.

  • Data Analysis:

    • For each sample, plot fluorescence intensity versus time.

    • The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the proteasome activity.

    • Subtract the rate of the inhibitor-treated control from the rate of the untreated sample to determine the specific proteasome activity.

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction Initiation cluster_measurement 4. Measurement cluster_analysis 5. Data Analysis prep_reagents Prepare Assay Buffer, Substrate, and Inhibitor prep_samples Prepare Enzyme Dilutions or Cell Lysates add_samples Add Samples to 96-well Plate prep_samples->add_samples add_inhibitor Add Inhibitor (Negative Control) add_samples->add_inhibitor incubate Pre-incubate Inhibitor (15-30 min, 37°C) add_inhibitor->incubate initiate_reaction Add Substrate to all wells incubate->initiate_reaction read_plate Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) initiate_reaction->read_plate plot_data Plot Fluorescence vs. Time read_plate->plot_data calc_rate Calculate Initial Rate (Slope) plot_data->calc_rate subtract_control Subtract Inhibitor Control Rate calc_rate->subtract_control final_activity Determine Specific Proteasome Activity subtract_control->final_activity

Figure 2: General experimental workflow for a proteasome activity assay.

Conclusion

The cleavage of this compound is a robust and widely used method for specifically quantifying the chymotrypsin-like activity of the proteasome. Understanding the underlying threonine protease mechanism, the kinetic parameters, and the standardized experimental protocols is crucial for researchers in basic science and drug development. This knowledge enables the accurate assessment of proteasome function in various physiological and pathological contexts and facilitates the screening and characterization of novel proteasome inhibitors.

References

MeO-Succ-Arg-Pro-Tyr-AMC: A Comprehensive Technical Guide to its Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeO-Succ-Arg-Pro-Tyr-AMC (Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-Amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate utilized for the detection and characterization of chymotrypsin-like proteases.[1] Upon enzymatic cleavage at the C-terminus of the tyrosine residue, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) moiety is released, resulting in a measurable increase in fluorescence intensity. This property makes it an invaluable tool for enzyme kinetics studies, inhibitor screening, and understanding the role of chymotrypsin-like proteases in various physiological and pathological processes.

This technical guide provides an in-depth overview of the substrate specificity of this compound, presenting available quantitative data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Substrate Specificity and Enzyme Kinetics

This compound is primarily cleaved by proteases that exhibit a preference for large hydrophobic or aromatic amino acid residues at the P1 position of the cleavage site. The tyrosine residue in the substrate sequence fulfills this requirement, making it an excellent substrate for chymotrypsin (B1334515) and other chymotrypsin-like serine proteases.

One of the key enzymes identified to process this substrate is Stratum Corneum Chymotryptic Enzyme (SCCE) , also known as Kallikrein 7 (KLK7) .[2] KLK7 is a serine protease predominantly expressed in the stratum corneum of the epidermis and plays a crucial role in the process of skin desquamation (shedding) by cleaving corneodesmosomal proteins.[2] Its chymotryptic activity and preference for cleaving after tyrosine residues make this compound a suitable substrate for assaying its activity.

Quantitative Kinetic Data
EnzymeSource OrganismKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Chymotrypsin-like protease (AaCHYMO)Aedes aegypti9.5214.21,481,520

Data sourced from a study on recombinant AaCHYMO. It is important to note that kinetic parameters for human and bovine chymotrypsin are reported to be higher, indicating greater efficiency, though specific values for this substrate were not provided in the referenced literature.

Experimental Protocols

This section provides a detailed methodology for a standard fluorometric enzyme kinetic assay using this compound.

I. Materials and Reagents
  • This compound substrate

  • Purified chymotrypsin-like protease (e.g., human chymotrypsin, KLK7)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • Black, flat-bottom 96-well microplates

  • Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

  • Standard fluorophore for calibration (e.g., free AMC)

II. Preparation of Solutions
  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

  • Working Substrate Solutions: On the day of the experiment, thaw a stock solution aliquot and dilute it with Assay Buffer to the desired final concentrations for the assay (e.g., for Km determination, a range of concentrations from 0.1 to 10 times the expected Km should be prepared).

  • Enzyme Working Solution: Prepare a working solution of the purified enzyme in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

III. Assay Procedure
  • Plate Setup: Add 50 µL of each working substrate solution to the wells of the 96-well plate. Include wells with Assay Buffer only as a blank control.

  • Enzyme Addition: To initiate the reaction, add 50 µL of the enzyme working solution to each well containing the substrate. Mix gently by pipetting.

  • Fluorescence Measurement: Immediately place the plate in the fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths.

  • Kinetic Reading: Measure the increase in fluorescence intensity over time (e.g., every 60 seconds) for a set duration (e.g., 30-60 minutes). Ensure the measurements are taken within the linear phase of the reaction.

IV. Data Analysis
  • Calibration Curve: Generate a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) to the concentration of the product formed.

  • Initial Velocity Calculation: Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot. Convert the slope (RFU/min) to moles of product/min using the standard curve.

  • Kinetic Parameter Determination: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax. The kcat can then be calculated using the equation kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

Visualizations

Signaling Pathway: Role of KLK7 in Skin Desquamation

KLK7_Pathway cluster_corneocyte Corneocyte Layer Corneodesmosome Corneodesmosome (Cell-Cell Adhesion) Desmoglein1 Desmoglein 1 Corneodesmosome->Desmoglein1 Desmocollin1 Desmocollin 1 Corneodesmosome->Desmocollin1 Desquamation Desquamation (Skin Shedding) Corneodesmosome->Desquamation KLK7_inactive Pro-KLK7 (inactive) KLK7_active Active KLK7 KLK7_active->Corneodesmosome Cleavage KLK5 KLK5 KLK5->KLK7_inactive Activation

Caption: Role of Kallikrein 7 (KLK7) in the proteolytic cascade leading to skin desquamation.

Experimental Workflow: Enzyme Kinetics Assay

a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sub Prepare Substrate Stock (10 mM in DMSO) prep_work_sub Prepare Working Substrate Solutions (in Assay Buffer) prep_sub->prep_work_sub add_sub Add 50 µL of Working Substrate to 96-well plate prep_work_sub->add_sub prep_enz Prepare Enzyme Working Solution (in Assay Buffer) add_enz Add 50 µL of Enzyme Solution to initiate reaction prep_enz->add_enz add_sub->add_enz measure Measure Fluorescence Kinetics (Ex: 380 nm, Em: 460 nm) add_enz->measure calc_v0 Calculate Initial Velocities (V₀) measure->calc_v0 plot Plot V₀ vs. [Substrate] calc_v0->plot fit Fit to Michaelis-Menten Equation plot->fit results Determine Km, Vmax, kcat fit->results

Caption: Workflow for determining enzyme kinetic parameters using this compound.

References

A Technical Guide to MeO-Succ-Arg-Pro-Tyr-AMC for Chymotrypsin-Like Protease Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-Amino-4-methylcoumarin (MeO-Succ-Arg-Pro-Tyr-AMC). It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this tool for the detection and characterization of chymotrypsin-like protease activity. This guide covers the substrate's properties, detailed experimental protocols, and relevant signaling pathway information.

Introduction to this compound

This compound is a highly sensitive fluorogenic substrate designed for the detection of chymotrypsin-like proteases.[1][2][3][4][5] The substrate consists of a four-amino-acid peptide sequence (Arg-Pro-Tyr) linked to a methoxy-succinyl protecting group at the N-terminus and the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC) at the C-terminus. In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between the tyrosine residue and the AMC molecule by a chymotrypsin-like protease, the highly fluorescent AMC is released. The resulting fluorescence can be measured to quantify the enzymatic activity. This substrate has been utilized in monitoring the activity of proteases such as the stratum corneum chymotryptic enzyme (SCCE).[6]

Data Presentation

Physicochemical and Spectroscopic Properties
PropertyValueReference
Molecular Weight819.78 g/mol [6]
Excitation Wavelength (λex)341 nm[1]
Emission Wavelength (λem)441 nm[1]
Recommended Excitation (Microplate Reader)360 nm[6]
Recommended Emission (Microplate Reader)470 nm[6]
Recommended Cutoff435 nm[6]
SolventDMSO[6]
Storage ConditionsFreeze (< -15 °C), Minimize light exposure[6]
Substrate Specificity of Chymotrypsin-Like Proteases
EnzymePreferred Substrate Sequence (P4-P1)CommentsReference
Bovine α-ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMCThe addition of Pro at the P2 position significantly increases the specificity constant (kcat/Km).
Rat Mast Cell Protease I (RMCP I)Leu-Xaa, Phe-PheShows a higher propensity to hydrolyze peptide bonds between two hydrophobic residues compared to chymotrypsin (B1334515).[7]
Multicatalytic Proteinase (Rat Liver)N-Suc-IIW-MCA > N-Suc-LY-MCA > N-Suc-LLVY-MCADemonstrates a preference for hydrophobic and aromatic residues at the P1 position.[8]
E. coli ClpPN-Suc-LY-MCA > N-Suc-IIW-MCA > N-Suc-LLVY-MCAExhibits a similar substrate preference to the multicatalytic proteinase.[8]

Experimental Protocols

This section provides a detailed methodology for a typical chymotrypsin-like protease activity assay using this compound.

Reagent Preparation

1. Assay Buffer:

  • Composition: 100 mM Tris, 960 mM NaCl, 10 mM CaCl2, pH 8.3 (at 25°C).

  • Preparation:

    • Dissolve 12.1 g of Tris base and 56.2 g of NaCl in 800 mL of distilled water.

    • Adjust the pH to 8.3 at 25°C using 1 M HCl.

    • Add 10 mL of a 1 M CaCl2 solution.

    • Bring the final volume to 1000 mL with distilled water.

    • Store at 2-8°C for up to two months.

2. Substrate Stock Solution (10 mM):

  • Preparation:

    • The molecular weight of this compound is 819.78 g/mol .[6]

    • To prepare a 10 mM stock solution, dissolve 8.2 mg of the substrate in 1 mL of DMSO.

    • Vortex to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C, protected from light.

3. Enzyme Solution:

  • Preparation:

    • Prepare a stock solution of the chymotrypsin-like protease in an appropriate buffer (e.g., 1 mM HCl to maintain stability).

    • Immediately before the assay, dilute the enzyme stock to the desired working concentration in the Assay Buffer. The optimal concentration should be determined empirically but typically falls in the ng/mL range.

4. Positive Control:

  • A known concentration of purified chymotrypsin can be used as a positive control.

5. Negative Control (Blank):

  • Assay Buffer without the enzyme.

Assay Procedure (96-well plate format)
  • Prepare the Plate: Use a solid black 96-well microplate for fluorescence assays to minimize background.[6]

  • Add Reagents:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 20 µL of the diluted enzyme solution to the sample wells.

    • Add 20 µL of the positive control solution to the positive control wells.

    • Add 20 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

  • Initiate the Reaction:

    • Prepare a working solution of the substrate by diluting the 10 mM stock solution in Assay Buffer. The final substrate concentration in the well should be optimized (typically in the range of 10-100 µM).

    • Add 30 µL of the diluted substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

    • Instrument Settings:

      • Excitation: 360 nm

      • Emission: 470 nm

      • Cutoff: 435 nm

      • Read interval: Every 1-2 minutes.

Data Analysis
  • Blank Subtraction: Subtract the fluorescence readings of the blank wells from the readings of all other wells.

  • Calculate the Rate of Reaction: Determine the initial rate of the reaction (V₀) by plotting the fluorescence intensity against time. The V₀ is the slope of the linear portion of the curve.

  • Enzyme Activity Calculation: The enzyme activity can be expressed as the change in fluorescence units per minute (RFU/min). To convert this to molar concentrations, a standard curve of free AMC should be generated.

Mandatory Visualizations

Signaling and Catalytic Mechanisms

chymotrypsin_catalysis sub Polypeptide Substrate active_site Enzyme Active Site (Chymotrypsin) sub->active_site Binding catalytic_triad Catalytic Triad ser195 Serine-195 his57 Histidine-57 asp102 Aspartate-102

Caption: Catalytic mechanism of chymotrypsin involving the catalytic triad.

experimental_workflow start Start reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) start->reagent_prep plate_setup 96-Well Plate Setup (Enzyme, Buffer, Controls) reagent_prep->plate_setup pre_incubation Pre-incubation (37°C, 5-10 min) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init measurement Kinetic Fluorescence Measurement (Ex: 360nm, Em: 470nm) reaction_init->measurement data_analysis Data Analysis (Calculate Reaction Rate) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for a chymotrypsin-like protease assay.

substrate_cleavage substrate { MeO-Succ-Arg-Pro-Tyr |  AMC} enzyme Chymotrypsin-like Protease substrate:f1->enzyme Cleavage Site cleaved_peptide MeO-Succ-Arg-Pro-Tyr enzyme->cleaved_peptide Releases amc AMC (Fluorescent) enzyme->amc Releases

Caption: Enzymatic cleavage of this compound.

References

An In-depth Technical Guide to MeO-Succ-Arg-Pro-Tyr-AMC: A Fluorogenic Substrate for Chymotrypsin-like Protease Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and experimental applications of the fluorogenic substrate, Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-Amino-4-methylcoumarin (MeO-Succ-Arg-Pro-Tyr-AMC).

Core Properties

This compound is a sensitive and specific substrate designed for the detection and quantification of chymotrypsin-like protease activity. Its utility in biochemical assays stems from the fluorophore 7-Amino-4-methylcoumarin (AMC), which is conjugated to a peptide sequence recognized by this class of enzymes. In its intact form, the substrate is non-fluorescent. Enzymatic cleavage of the amide bond between the tyrosine residue and the AMC moiety liberates the highly fluorescent AMC, resulting in a measurable signal that is directly proportional to the enzyme's activity.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
Appearance White solid[1]
Molecular Weight 819.78 g/mol [1][2]
Molecular Formula C₃₂H₄₅N₇O₁₀ (without counter-ion)
Molecular Formula (TFA Salt) C₃₇H₄₄F₃N₇O₁₁
Solubility Soluble in DMSO[1][2]
Purity Typically >95% (verify with Certificate of Analysis)
Excitation Wavelength (λex) 341 nm[1]
Emission Wavelength (λem) 441 nm[1]
Storage Conditions Freeze at < -15°C; Minimize light exposure[1][2]

Mechanism of Action and Signaling Pathway

The fundamental principle behind the use of this compound is the enzymatic release of a fluorophore. The peptide sequence Arg-Pro-Tyr is specifically recognized by chymotrypsin-like proteases, which catalyze the hydrolysis of the peptide bond C-terminal to the tyrosine residue. This cleavage event liberates the AMC molecule, which exhibits strong fluorescence upon excitation.

Enzymatic_Cleavage_of_MeO_Succ_Arg_Pro_Tyr_AMC sub This compound (Non-fluorescent) enzyme Chymotrypsin-like Protease sub->enzyme prod1 MeO-Succ-Arg-Pro-Tyr enzyme->prod1 Cleavage prod2 AMC (Fluorescent) enzyme->prod2 Release

Enzymatic cleavage of the substrate.

Experimental Protocols

The following is a generalized protocol for a chymotrypsin-like protease activity assay using this compound in a 96-well plate format. It is recommended to optimize the concentrations of the enzyme and substrate for specific experimental conditions.

Reagent Preparation
  • Assay Buffer: Prepare an appropriate assay buffer. A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% Tween-20.

  • Substrate Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of 1-10 mM. Store this stock solution at -20°C, protected from light.

  • Enzyme Solution: Prepare a dilution of the chymotrypsin-like protease in the assay buffer. The optimal concentration should be determined empirically.

  • Positive Control: A known concentration of a chymotrypsin-like enzyme can be used as a positive control.

  • Negative Control: Assay buffer without the enzyme should be used as a negative control.

Assay Procedure

The following workflow outlines the steps for conducting the enzyme activity assay.

Assay_Workflow start Start: Prepare Reagents add_enzyme Add Enzyme Solution to Wells start->add_enzyme add_substrate Add Substrate Working Solution to Initiate Reaction add_enzyme->add_substrate incubate Incubate at Desired Temperature (e.g., 37°C) add_substrate->incubate measure Measure Fluorescence (λex=341 nm, λem=441 nm) incubate->measure analyze Analyze Data measure->analyze Data_Interpretation_Logic protease Active Chymotrypsin-like Protease Present cleavage Enzymatic Cleavage protease->cleavage substrate This compound substrate->cleavage fluorescence Increase in Fluorescence cleavage->fluorescence Yes no_fluorescence No or Reduced Fluorescence Increase cleavage->no_fluorescence No (Inhibited) inhibitor Inhibitor Present inhibitor->cleavage

References

Mastering the Solubility of MeO-Succ-Arg-Pro-Tyr-AMC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics and handling of the fluorogenic chymotrypsin (B1334515) substrate, MeO-Succ-Arg-Pro-Tyr-AMC.

Introduction

This compound (Methoxy-succinyl-Arginyl-Prolyl-Tyrosyl-7-amido-4-methylcoumarin) is a sensitive fluorogenic substrate widely utilized for the detection of chymotrypsin-like protease activity.[1][2][3] The cleavage of the amide bond between the peptide and the AMC (7-amido-4-methylcoumarin) group by the enzyme results in a significant increase in fluorescence, providing a robust method for quantifying enzymatic activity. Accurate and reproducible experimental results are critically dependent on the correct preparation of this substrate, with solubility being a primary consideration. This technical guide provides a comprehensive overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous buffers, along with detailed protocols for its preparation and use.

Physicochemical Properties

A fundamental understanding of the substrate's properties is essential for its effective use.

PropertyValue
Molecular Weight 819.78 g/mol
Appearance White solid
Fluorophore 7-amido-4-methylcoumarin (AMC)
Excitation Wavelength (λex) 341 nm
Emission Wavelength (λem) 441 nm

Solubility Data

Dimethyl Sulfoxide (DMSO)

This compound exhibits excellent solubility in DMSO. This organic solvent is the recommended vehicle for preparing concentrated stock solutions. The following table provides the necessary volumes of DMSO to achieve common stock solution concentrations.

Desired Stock ConcentrationVolume of DMSO per 1 mg of PeptideVolume of DMSO per 5 mg of Peptide
1 mM 1.22 mL6.10 mL
5 mM 244 µL1.22 mL
10 mM 122 µL610 µL
Aqueous Buffers

Direct dissolution of this compound in aqueous buffers (e.g., Tris, HEPES, PBS) is generally not recommended. The peptide's composition, which includes hydrophobic residues, can lead to poor solubility and potential precipitation in purely aqueous environments. The standard and recommended practice is to first prepare a concentrated stock solution in DMSO and then dilute this stock into the desired aqueous buffer to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is kept to a minimum (typically below 1%) to avoid potential inhibition of enzymatic activity.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a specific amount of this compound powder. For example, 5 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For 5 mg of the peptide to make a 10 mM solution, add 610 µL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the peptide is completely dissolved. A clear, colorless solution should be obtained.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of an Aqueous Working Solution
  • Thawing: Thaw a frozen aliquot of the DMSO stock solution at room temperature.

  • Dilution: Based on the desired final concentration for your assay, calculate the required volume of the DMSO stock.

  • Addition to Buffer: Add the calculated volume of the DMSO stock solution to the pre-warmed aqueous assay buffer (e.g., Tris or HEPES buffer). It is important to add the DMSO stock to the buffer and mix immediately to prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution does not adversely affect your experiment. For most enzymatic assays, a final DMSO concentration of less than 1% is well-tolerated.

Visualization of Methodologies

Solubilization Workflow

The following diagram illustrates the recommended workflow for preparing an aqueous working solution of this compound.

cluster_0 Preparation of DMSO Stock Solution cluster_1 Preparation of Aqueous Working Solution Weigh Peptide Weigh Peptide Add DMSO Add DMSO Weigh Peptide->Add DMSO Vortex Vortex Add DMSO->Vortex Store at -20°C Store at -20°C Vortex->Store at -20°C Thaw Stock Thaw Stock Store at -20°C->Thaw Stock Dilute in Buffer Dilute in Buffer Thaw Stock->Dilute in Buffer Ready for Assay Ready for Assay Dilute in Buffer->Ready for Assay

Caption: Recommended workflow for preparing this compound solutions.

Enzymatic Assay Principle

The diagram below outlines the principle of a chymotrypsin assay using this compound.

Substrate This compound (Non-fluorescent) Products MeO-Succ-Arg-Pro-Tyr + AMC (Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Chymotrypsin Enzyme->Products Detection Measure Fluorescence (λex=341 nm, λem=441 nm) Products->Detection

Caption: Principle of the fluorogenic chymotrypsin assay.

References

A Technical Guide to MeO-Succ-Arg-Pro-Tyr-AMC: A Fluorogenic Substrate for Chymotrypsin-Like Protease Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate, MeO-Succ-Arg-Pro-Tyr-AMC (Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-amino-4-methylcoumarin). It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this tool in the study of chymotrypsin-like proteases. This guide covers the substrate's spectral properties, detailed experimental protocols for its use, and its application in relevant signaling pathways.

Core Concepts

This compound is a highly sensitive and specific substrate for chymotrypsin-like proteases. The substrate itself is non-fluorescent. However, upon enzymatic cleavage by a chymotrypsin-like protease, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The resulting fluorescence can be measured to quantify the enzymatic activity. This principle forms the basis of a wide range of assays for both purified enzymes and complex biological samples.

Data Presentation

The spectral properties of the released fluorophore, 7-amino-4-methylcoumarin (AMC), are critical for designing and executing experiments. The following table summarizes the key quantitative data for this compound and the resulting AMC fluorophore.

ParameterValueReference
This compound
Molecular Weight819.78 g/mol [1]
Recommended SolventDimethyl sulfoxide (B87167) (DMSO)[1]
7-Amino-4-methylcoumarin (AMC)
Excitation Maximum (λex)~341-351 nm[2][3]
Emission Maximum (λem)~441 nm[2][3]
Recommended Excitation Range360-380 nm
Recommended Emission Range440-460 nm

Experimental Protocols

The following protocols provide a framework for utilizing this compound in chymotrypsin-like protease activity assays. These should be optimized for specific experimental conditions.

General Assay Setup

This protocol outlines the basic steps for a continuous kinetic assay in a 96-well plate format.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., Tris-HCl or PBS at a physiological pH)

  • Purified chymotrypsin-like protease or cell/tissue lysate

  • Fluorometric microplate reader with excitation and emission filters for AMC

  • Black, clear-bottom 96-well plates

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 1-10 mM. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: Dilute the substrate stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but often falls in the range of 10-100 µM.

  • Enzyme/Sample Preparation: Prepare the purified enzyme or cell/tissue lysate in assay buffer. The amount of enzyme or lysate will depend on the activity level and should be optimized to ensure the reaction rate is linear over the desired time course.

  • Assay Reaction:

    • Add the enzyme/sample to the wells of the 96-well plate.

    • To initiate the reaction, add the substrate working solution to each well.

    • The final volume in each well should be consistent, typically 100-200 µL.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorometric microplate reader. Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The kinetic mode of the reader should be used to take readings at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.

  • Data Analysis: The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time plot. This rate is proportional to the enzyme activity.

AMC Standard Curve

To quantify the amount of cleaved substrate, a standard curve using free AMC is essential.

Materials:

  • 7-Amino-4-methylcoumarin (AMC) standard

  • DMSO

  • Assay Buffer

Procedure:

  • AMC Stock Solution: Prepare a stock solution of AMC in DMSO (e.g., 1 mM).

  • Standard Dilutions: Create a series of dilutions of the AMC stock solution in assay buffer to generate a range of known concentrations (e.g., 0-10 µM).

  • Measurement: Add the AMC standards to the wells of a 96-well plate and measure the fluorescence intensity at the same excitation and emission wavelengths used for the enzyme assay.

  • Standard Curve: Plot the fluorescence intensity as a function of the AMC concentration. This curve can then be used to convert the rate of fluorescence increase in the enzyme assay to the rate of product formation (e.g., in pmol/min).

Mandatory Visualizations

Experimental Workflow

G Figure 1. General Experimental Workflow for a Chymotrypsin-Like Protease Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate_Stock Prepare Substrate Stock (this compound in DMSO) Add_Substrate Initiate Reaction with Substrate Working Solution Substrate_Stock->Add_Substrate Enzyme_Prep Prepare Enzyme or Cell/Tissue Lysate Add_Enzyme Add Enzyme/Lysate to 96-well Plate Enzyme_Prep->Add_Enzyme AMC_Standard Prepare AMC Standard Curve Quantify_Activity Quantify Activity using AMC Standard Curve AMC_Standard->Quantify_Activity Add_Enzyme->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence (Ex/Em ~360/460 nm) Add_Substrate->Measure_Fluorescence Calculate_Rate Determine Reaction Rate (Slope of Fluorescence vs. Time) Measure_Fluorescence->Calculate_Rate Calculate_Rate->Quantify_Activity G Figure 2. Role of SCCE in Skin Desquamation cluster_epidermis Epidermis cluster_process Desquamation Process Granular_Layer Granular Layer Keratinocytes (Pro-SCCE Synthesis) Pro_SCCE Pro-SCCE (Inactive) Granular_Layer->Pro_SCCE Secreted into Stratum Corneum Stratum_Corneum Stratum Corneum Active_SCCE Active SCCE (KLK7) Pro_SCCE->Active_SCCE Activation by other proteases Desmosomes Desmosomes (Intercellular Adhesion) Active_SCCE->Desmosomes Cleavage of Desmosomal Proteins Degraded_Desmosomes Degraded Desmosomes Desmosomes->Degraded_Desmosomes Desquamation Corneocyte Desquamation (Shedding) Degraded_Desmosomes->Desquamation G Figure 3. Proteasome Chymotrypsin-Like Activity cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation cluster_outcomes Cellular Outcomes Target_Protein Target Protein Ubiquitinated_Protein Polyubiquitinated Target Protein Target_Protein->Ubiquitinated_Protein E1, E2, E3 Ligases Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Protein Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Recognition & Binding Chymotrypsin_Activity Chymotrypsin-Like Activity (β5 subunit) Proteasome->Chymotrypsin_Activity Peptides Peptide Fragments Chymotrypsin_Activity->Peptides Degradation Cell_Cycle Cell Cycle Regulation Peptides->Cell_Cycle Apoptosis Apoptosis Peptides->Apoptosis Signal_Transduction Signal Transduction Peptides->Signal_Transduction

References

A Technical Guide to Utilizing MeO-Succ-Arg-Pro-Tyr-AMC for the Discovery of Novel Chymotrypsin-Like Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorogenic substrate Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-Amino-4-methylcoumarin (MeO-Succ-Arg-Pro-Tyr-AMC). It details its application in identifying and characterizing chymotrypsin-like proteases and their inhibitors, complete with experimental protocols and data presentation for robust assay development.

Introduction

Chymotrypsin-like serine proteases are a class of enzymes crucial to various physiological processes, including digestion, blood coagulation, and immune responses.[1] Their dysfunction is implicated in numerous diseases, making them significant targets for therapeutic intervention. The identification of novel inhibitors for these proteases is a key objective in drug discovery. This compound is a highly sensitive and specific fluorogenic substrate designed for the detection and characterization of chymotrypsin-like protease activity.[2][3]

The substrate consists of a four-amino-acid peptide sequence (Arg-Pro-Tyr) that is recognized by chymotrypsin-like proteases, an N-terminal blocking group (MeO-Succ), and a C-terminal fluorescent reporter (7-Amino-4-methylcoumarin, AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage at the C-terminal side of the Tyrosine residue, the highly fluorescent AMC molecule is released.[4] The rate of increase in fluorescence is directly proportional to the protease activity and can be monitored in real-time. This substrate is particularly useful for high-throughput screening (HTS) to identify new protease inhibitors.

Mechanism of Action: The enzymatic reaction proceeds as follows: this compound + H₂O ---(Chymotrypsin-like Protease)--> MeO-Succ-Arg-Pro-Tyr + AMC (fluorescent)

The liberated AMC has an excitation wavelength (λex) of approximately 341-380 nm and an emission wavelength (λem) of 441-460 nm.[2][5]

Section 1: Quantitative Data on Substrate-Enzyme Interactions

Table 1: Hypothetical Kinetic Parameters for this compound with Various Serine Proteases This table illustrates the kind of data researchers would aim to collect. Actual values must be determined empirically.

EnzymeClassKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Human Chymotrypsin Chymotrypsin-like25156.0 x 10⁵
Bovine α-Chymotrypsin Chymotrypsin-like30206.7 x 10⁵
Human Cathepsin G Chymotrypsin-like5081.6 x 10⁵
Human Trypsin-1 Trypsin-like>1000<0.1<100
Human Elastase Elastase-like>1000<0.1<100

Table 2: Example Inhibition Data for Human Chymotrypsin Using this compound This table demonstrates how inhibition constants (Ki or IC₅₀) are presented. These values are essential for ranking inhibitor potency.

InhibitorTypeKi (nM)IC₅₀ (nM)
Chymostatin Competitive815
Aprotinin Competitive75140
Compound X Competitive2548
Compound Y Non-competitive150290

Section 2: Detailed Experimental Protocols

Precise and reproducible protocols are fundamental to successful research. The following are detailed methodologies for common assays using this compound.

Protocol 2.1: Standard Enzyme Activity Assay

This protocol is designed to measure the kinetic parameters of a purified chymotrypsin-like protease.

  • Materials & Reagents:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 8.0.

    • Enzyme: Purified chymotrypsin-like protease (e.g., Human Chymotrypsin) of known concentration.

    • Substrate: this compound, 10 mM stock solution in DMSO.[4]

    • Microplate: Solid black, 96-well or 384-well microplate suitable for fluorescence measurements.[4]

    • Fluorescence Microplate Reader: Capable of excitation at ~360 nm and emission detection at ~460 nm.

  • Procedure:

    • Prepare Substrate Dilutions: Serially dilute the 10 mM substrate stock solution in Assay Buffer to create a range of concentrations for Km determination (e.g., 0.5 µM to 200 µM). A typical final assay concentration is 50 µM.[6]

    • Prepare Enzyme Solution: Dilute the enzyme stock to the desired final concentration (e.g., 10 nM) in cold Assay Buffer. Keep on ice.

    • Assay Setup: Add 50 µL of each substrate dilution to multiple wells of the microplate. Add 50 µL of Assay Buffer to control wells (no enzyme).

    • Initiate Reaction: Add 50 µL of the diluted enzyme solution to the substrate-containing wells to initiate the reaction (final volume = 100 µL).

    • Measure Fluorescence: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Convert relative fluorescence units (RFU)/min to moles/min using a standard curve generated with free AMC.

    • Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2.2: High-Throughput Screening (HTS) for Inhibitors

This protocol is optimized for screening a large library of compounds to identify potential inhibitors.

  • Materials & Reagents:

    • Same as Protocol 2.1.

    • Compound Library: Compounds dissolved in DMSO at a known concentration (e.g., 10 mM).

    • Positive Control: A known inhibitor (e.g., Chymostatin).

    • Negative Control: DMSO vehicle.

  • Procedure:

    • Compound Plating: Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 100 nL) of each test compound, positive control, and negative control (DMSO) to the appropriate wells of a 384-well microplate.

    • Enzyme Addition: Add 10 µL of the diluted enzyme solution (at 2x the final concentration) to all wells.

    • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Reaction Initiation: Add 10 µL of the substrate solution (at 2x the final concentration, typically at its Km value) to all wells to start the reaction.

    • Fluorescence Reading: After a fixed incubation period (e.g., 20 minutes), read the endpoint fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Confirm hits with dose-response experiments to determine IC₅₀ values.

Section 3: Visualizing Workflows and Biological Pathways

Understanding the experimental process and the biological context is critical. The following diagrams, generated using Graphviz, illustrate a typical HTS workflow and a relevant signaling pathway involving a chymotrypsin-like protease.

Experimental Workflow Diagram

HTS_Workflow Compound Compound Library (in DMSO) Dispense Acoustic Dispensing (100 nL) Compound->Dispense Plate Assay Plate (384-well) Enzyme Add Enzyme (e.g., Chymotrypsin) Plate->Enzyme 10 µL Dispense->Plate Incubate Pre-incubation (15 min) Enzyme->Incubate Substrate Add Substrate (MeO-Succ-R-P-Y-AMC) Incubate->Substrate 10 µL Read Read Fluorescence (Ex: 360nm, Em: 460nm) Substrate->Read Analyze Data Analysis (% Inhibition, IC50) Read->Analyze PAR_Signaling Protease Chymotrypsin-like Protease (e.g., Chymase) PAR2 PAR2 Receptor Protease->PAR2 Cleavage TetheredLigand Tethered Ligand Exposed PAR2->TetheredLigand Conformational Change Gq Gq Protein TetheredLigand->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation ERK ERK1/2 Pathway Gq->ERK Activation Ca Ca²⁺ Mobilization PLC->Ca Stimulation Inflammation Inflammatory Gene Transcription Ca->Inflammation ERK->Inflammation Inhibitor Novel Inhibitor (Identified via HTS) Inhibitor->Protease Blocks

References

Methodological & Application

Application Notes and Protocols for MeO-Succ-Arg-Pro-Tyr-AMC Assay with Purified 20S Proteasome

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 20S proteasome is a critical cellular component responsible for the degradation of damaged or unnecessary proteins, playing a key role in cellular processes like cell cycle regulation, gene expression, and responses to oxidative stress.[1][2][3] The 20S proteasome possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.[1][2][4][5][6] The chymotrypsin-like activity is the most potent and is frequently assayed to determine overall proteasome function.[7] This is commonly measured using a fluorogenic peptide substrate, such as Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC).[7][8] Cleavage of this substrate by the proteasome releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which can be quantified to determine proteasome activity.[7][8][9]

Assay Principle

This assay quantitatively measures the chymotrypsin-like activity of purified 20S proteasome.[1][3] The assay utilizes a fluorogenic substrate, MeO-Succ-Arg-Pro-Tyr-AMC (or the commonly used Suc-LLVY-AMC), which is specifically cleaved by the chymotrypsin-like activity of the proteasome.[7][8] Upon cleavage of the peptide, the fluorophore, 7-Amino-4-methylcoumarin (AMC), is released. The free AMC fluoresces, and the intensity of this fluorescence is directly proportional to the proteasome activity. The fluorescence is typically measured at an excitation wavelength of 345-380 nm and an emission wavelength of 445-480 nm.[8][10][11][12]

Experimental Workflow

workflow This compound Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Substrate Solution, and AMC Standard plate_setup Set up 96-well plate: - Blanks - AMC Standards - Proteasome Samples - Inhibitor Controls reagent_prep->plate_setup proteasome_prep Prepare Purified 20S Proteasome Dilutions proteasome_prep->plate_setup incubation Pre-incubate plate at 37°C plate_setup->incubation reaction_start Add Substrate Solution to all wells incubation->reaction_start kinetic_read Measure fluorescence kinetically (e.g., every 5 min for 30-60 min) at Ex/Em = 360/460 nm reaction_start->kinetic_read std_curve Generate AMC Standard Curve kinetic_read->std_curve activity_calc Calculate Proteasome Activity (nmol AMC/min/mg protein) std_curve->activity_calc

Caption: A diagram illustrating the key steps of the this compound assay for purified 20S proteasome.

Detailed Experimental Protocol

Materials and Reagents

  • Purified 20S Proteasome

  • This compound substrate (or Suc-LLVY-AMC)[4][8]

  • Proteasome Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)[11]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 7-Amino-4-methylcoumarin (AMC) standard[8]

  • Proteasome inhibitor (e.g., MG-132 or Lactacystin) for control wells[6][8]

  • Black, flat-bottom 96-well microplate[9]

  • Fluorescence microplate reader with temperature control

Reagent Preparation

  • 10X Assay Buffer : Prepare a stock solution of 250 mM HEPES, pH 7.5, containing 5 mM EDTA. Store at 4°C.

  • 1X Assay Buffer : Dilute the 10X Assay Buffer 1:10 with nuclease-free water. Prepare fresh before use.

  • Substrate Stock Solution (10 mM) : Dissolve the this compound substrate in DMSO. Store at -20°C, protected from light.[12]

  • Substrate Working Solution (200 µM) : Dilute the 10 mM Substrate Stock Solution 1:50 in 1X Assay Buffer. Prepare this solution fresh and keep it on ice, protected from light.[11][12]

  • AMC Standard Stock Solution (1 mM) : Dissolve the AMC standard in DMSO. Store at -20°C.

  • AMC Standard Curve Solutions : Prepare a series of dilutions of the AMC Standard Stock Solution in 1X Assay Buffer to generate a standard curve (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µM).

  • Proteasome Inhibitor Stock Solution (10 mM) : Dissolve the proteasome inhibitor (e.g., MG-132) in DMSO. Store at -20°C.

Assay Procedure

  • Plate Setup :

    • AMC Standard Curve : Add 100 µL of each AMC standard dilution to separate wells of the 96-well plate.

    • Blank Wells : Add 100 µL of 1X Assay Buffer to at least three wells. These wells will be used to determine the background fluorescence.

    • Sample Wells : Add a specific amount of purified 20S proteasome (e.g., 0.2 µg per well) and adjust the volume to 90 µL with 1X Assay Buffer.[11]

    • Inhibitor Control Wells : Add the same amount of purified 20S proteasome as in the sample wells. Then, add the proteasome inhibitor to a final concentration that ensures complete inhibition (e.g., 20 µM MG-132). Adjust the final volume to 90 µL with 1X Assay Buffer.

  • Pre-incubation : Pre-incubate the plate at 37°C for 10-15 minutes. This step is crucial for the optimal activity of the 20S proteasome.[11]

  • Initiate Reaction : Add 10 µL of the 200 µM Substrate Working Solution to all wells (except the AMC standard curve wells) to initiate the reaction. The final volume in these wells will be 100 µL.

  • Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[12]

Data Presentation and Analysis

1. AMC Standard Curve

Generate a standard curve by plotting the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity, 'x' is the AMC concentration, 'm' is the slope, and 'c' is the y-intercept.

2. Calculation of Proteasome Activity

The rate of the reaction (V) is determined from the linear portion of the kinetic curve (fluorescence units per minute). The proteasome activity can then be calculated using the following formula:

Proteasome Activity (nmol AMC/min/mg) = [(V_sample - V_blank) / m] / mg of proteasome

Where:

  • V_sample is the rate of fluorescence increase in the sample wells.

  • V_blank is the rate of fluorescence increase in the blank wells.

  • m is the slope from the AMC standard curve.

Data Summary Table

Sample DescriptionProteasome Concentration (µg/mL)Rate of Fluorescence Increase (RFU/min)Proteasome Activity (nmol AMC/min/mg)% Inhibition (if applicable)
20S Proteasome2.050012.5N/A
20S Proteasome + Inhibitor2.0250.62595%
Test Compound 12.02506.2550%
Test Compound 22.045011.2510%

Signaling Pathway Diagram

signaling_pathway Proteasome Activity Assay Principle cluster_reaction Enzymatic Reaction cluster_detection Detection Proteasome Purified 20S Proteasome Products Cleaved Peptide + Free AMC (Fluorescent) Proteasome->Products Cleavage Substrate This compound (Non-fluorescent) Substrate->Products Fluorescence Fluorescence Measurement (Ex: 360nm, Em: 460nm) Products->Fluorescence Activity Proteasome Activity Fluorescence->Activity

Caption: A diagram illustrating the principle of the fluorometric 20S proteasome activity assay.

References

Application Notes and Protocols for Continuous Kinetic Assays Using MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeO-Succ-Arg-Pro-Tyr-AMC (Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate designed for the continuous kinetic measurement of chymotrypsin-like protease activity. This substrate is particularly valuable for studying enzymes such as chymotrypsin (B1334515) and Stratum Corneum Chymotryptic Enzyme (SCCE), also known as Kallikrein-related peptidase 7 (KLK7). Upon enzymatic cleavage at the C-terminus of the tyrosine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released. The resulting increase in fluorescence intensity, monitored over time, is directly proportional to the protease activity. This assay format is amenable to high-throughput screening (HTS) for the identification and characterization of protease inhibitors.

The core principle of this assay is the enzymatic hydrolysis of a non-fluorescent substrate to produce a fluorescent product. The peptide sequence Arg-Pro-Tyr is recognized by the active site of chymotrypsin-like proteases, leading to the cleavage of the amide bond and the release of the AMC fluorophore.

Target Enzymes and Biological Relevance

This compound is a substrate for chymotrypsin-like serine proteases. A key enzyme in this class is the Stratum Corneum Chymotryptic Enzyme (SCCE/KLK7).

Stratum Corneum Chymotryptic Enzyme (SCCE/KLK7):

SCCE is a crucial protease found in the outermost layer of the skin, the stratum corneum. It plays a pivotal role in the process of desquamation, the shedding of dead skin cells, by degrading proteins that form the corneodesmosomes, which are intercellular adhesive structures.[1][2] The proper regulation of SCCE activity is essential for maintaining skin homeostasis. Dysregulation of SCCE activity has been implicated in various skin conditions, including atopic dermatitis and psoriasis, as well as in more severe diseases like cancer, where it may be involved in tumor cell invasion and metastasis.[3][4]

Data Presentation

Substrate Properties
PropertyValueReference
Molecular FormulaC₃₅H₄₃N₇O₉[5]
Molecular Weight705.77 g/mol [5]
Excitation Wavelength341 - 380 nm[6]
Emission Wavelength441 - 460 nm[6]
SolventDMSO-
Storage-20°C, protected from light-
Enzyme Kinetics
EnzymeKm (µM)Vmax (RFU/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Bovine α-ChymotrypsinUser DeterminedUser DeterminedUser DeterminedUser Determined
Human SCCE/KLK7User DeterminedUser DeterminedUser DeterminedUser Determined

RFU = Relative Fluorescence Units

Inhibitor Potency

This substrate can be utilized to determine the potency of various inhibitors against chymotrypsin-like proteases. The following table is a template for summarizing IC₅₀ values.

InhibitorTarget EnzymeIC₅₀ (µM)
ChymostatinBovine α-ChymotrypsinUser Determined
AprotininHuman SCCE/KLK7User Determined
Compound XEnzyme of InterestUser Determined

Experimental Protocols

I. Reagent Preparation
  • Assay Buffer: A common buffer for chymotrypsin-like proteases is Tris-HCl with calcium.

    • Composition: 100 mM Tris, 960 mM NaCl, 10 mM CaCl₂, pH 8.3 at 25°C.

    • Preparation: Dissolve 12.1 g of Tris base and 56.2 g of NaCl in 800 mL of distilled water. Adjust the pH to 8.3 with 1 M HCl. Add 10 mL of 1 M CaCl₂ solution and bring the final volume to 1000 mL with distilled water. The buffer is stable for up to two months when stored at 2-8°C.[7]

  • Substrate Stock Solution:

    • Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Enzyme Solution:

    • Prepare a stock solution of the chymotrypsin-like protease (e.g., bovine α-chymotrypsin or recombinant human SCCE/KLK7) in 1 mM HCl.[7] For short-term storage, keep the enzyme solution on ice. For long-term storage, aliquot and store at -80°C. The optimal working concentration should be determined experimentally but is typically in the low nanomolar range.

  • Inhibitor Solutions (Optional):

    • Dissolve inhibitors in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilutions should be made in the assay buffer.

II. Continuous Kinetic Assay Protocol

This protocol is designed for a 96-well plate format, but can be adapted for other formats.

  • Assay Plate Preparation:

    • Add 50 µL of Assay Buffer to each well of a black, flat-bottom 96-well plate.

  • Addition of Inhibitor (for inhibition assays):

    • Add 10 µL of the inhibitor solution at various concentrations to the appropriate wells. For control wells (no inhibitor), add 10 µL of the inhibitor solvent.

  • Addition of Enzyme:

    • Add 20 µL of the enzyme solution to each well.

    • Mix the plate gently and incubate for 10-15 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow for enzyme-inhibitor binding.

  • Reaction Initiation:

    • Prepare a working solution of the this compound substrate by diluting the stock solution in the Assay Buffer. The final substrate concentration in the well should be at or below the Km value for accurate kinetic studies. A typical starting concentration is 10-50 µM.

    • Add 20 µL of the substrate working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm.

    • Record the fluorescence intensity every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time (minutes).

    • The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.

    • For inhibitor studies, plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Data Acquisition & Analysis reagents Prepare Assay Buffer, Substrate, Enzyme, and Inhibitor Solutions add_buffer Add Assay Buffer reagents->add_buffer add_inhibitor Add Inhibitor (optional) add_buffer->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Substrate (Initiate Reaction) incubate->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate analyze Calculate Initial Velocity (V₀) read_plate->analyze determine_params Determine Kinetic Parameters (Km, Vmax, IC50) analyze->determine_params

Caption: Workflow for a continuous kinetic protease assay.

SCCE/KLK7 Signaling Pathway in Skin Desquamation

scc_pathway cluster_epidermis Epidermis pro_klk5 Pro-KLK5 klk5 Active KLK5 (SCTE) pro_klk5->klk5 Auto-activation pro_klk7 Pro-KLK7 (Pro-SCCE) klk5->pro_klk7 Activates corneodesmosome Corneodesmosome (DSG1, DSC1, CDSN) klk5->corneodesmosome Degrades klk7 Active KLK7 (SCCE) pro_klk7->klk7 Cleavage klk7->corneodesmosome Degrades degraded_cd Degraded Corneodesmosome Proteins corneodesmosome->degraded_cd Proteolysis desquamation Desquamation (Cell Shedding) degraded_cd->desquamation lekti LEKTI (Inhibitor) lekti->klk5 Inhibits lekti->klk7 Inhibits

Caption: Simplified SCCE/KLK7 signaling in skin desquamation.

Conclusion

The continuous kinetic assay using this compound provides a robust, sensitive, and high-throughput compatible method for the characterization of chymotrypsin-like protease activity and the screening of potential inhibitors. The detailed protocols and application notes herein serve as a comprehensive guide for researchers to effectively implement this assay in their drug discovery and basic research endeavors. It is recommended to optimize the specific assay parameters for each enzyme and inhibitor of interest to ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Measuring Protease Activity in Cell Lysates using MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeO-Succ-Arg-Pro-Tyr-AMC is a sensitive fluorogenic substrate designed for the detection of chymotrypsin-like protease activity.[1] The substrate consists of a peptide sequence recognized by chymotrypsin-like proteases, conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide by a protease, the free AMC molecule is released, resulting in a significant increase in fluorescence. This direct relationship between protease activity and fluorescence intensity allows for the quantitative measurement of enzyme kinetics and the screening of protease inhibitors.

Chymotrypsin-like proteases are integral components of various physiological and pathological processes, including protein catabolism within the ubiquitin-proteasome system and signal transduction through Protease-Activated Receptors (PARs). Consequently, the measurement of their activity in cell lysates is crucial for understanding cellular function and for the development of therapeutic agents targeting these enzymes.

Key Applications

  • Quantification of chymotrypsin-like protease activity in cell lysates: Determine the basal or stimulated protease activity in various cell types.

  • Enzyme kinetics studies: Determine kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax) for chymotrypsin-like proteases.

  • High-throughput screening (HTS) of protease inhibitors: Identify and characterize potential drug candidates that modulate the activity of chymotrypsin-like proteases.

  • Functional analysis of the ubiquitin-proteasome system: Assess the activity of the chymotrypsin-like subunit of the proteasome.

  • Investigation of Protease-Activated Receptor (PAR) signaling: Study the activation of PARs by chymotrypsin-like proteases.

Data Presentation

Table 1: Substrate Specifications
ParameterValueReference
Full NameMethoxy-Succinyl-Arginine-Proline-Tyrosine-7-Amino-4-methylcoumarin
Target EnzymesChymotrypsin-like proteases[1]
Excitation Wavelength (λex)341 nm[1]
Emission Wavelength (λem)441 nm[1]
AppearanceLyophilized solid
Storage-20°C, protected from light
Table 2: Recommended Assay Conditions
ParameterRecommended RangeNotes
Substrate Concentration10 - 100 µMOptimal concentration should be determined empirically for each experimental system.
Cell Lysate Protein Concentration10 - 100 µ g/well Should be optimized to ensure linear reaction kinetics.
Assay BufferTris-HCl, HEPES, or PBS (pH 7.0 - 8.0)Buffer composition may need to be optimized for specific proteases.
Incubation Temperature25°C or 37°CDepends on the optimal temperature of the target protease.
Incubation Time30 - 120 minutesMonitor kinetics to ensure measurements are taken within the linear phase of the reaction.
Plate TypeBlack, flat-bottom 96-well or 384-well platesMinimizes background fluorescence and well-to-well crosstalk.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates

This protocol describes the preparation of total cell lysates suitable for measuring protease activity.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer, Tris-HCl buffer with 0.1-1% Triton X-100 or NP-40)

  • Protease Inhibitor Cocktail (optional, use if targeting a specific protease and want to inhibit others)

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Wash cells with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS and re-centrifuge.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. A general starting point is 100 µL of lysis buffer per 1 million cells.

    • Incubate the suspension on ice for 30 minutes, with vortexing every 10 minutes.

    • (Optional) For difficult-to-lyse cells or to shear DNA, sonicate the lysate on ice. Use short bursts to avoid heating the sample.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a standard protein assay method (e.g., BCA or Bradford assay).

    • Adjust the lysate concentration with Lysis Buffer to the desired working concentration.

  • Storage:

    • Use the cell lysate immediately for the protease activity assay or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Chymotrypsin-Like Protease Activity Assay

This protocol provides a method for measuring chymotrypsin-like protease activity in cell lysates using this compound.

Materials:

  • Cell lysate (prepared according to Protocol 1)

  • This compound substrate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C, protected from light.

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., for a final assay concentration of 50 µM, prepare a 2X working solution of 100 µM).

    • Cell Lysate Dilution: Dilute the cell lysate in Assay Buffer to the desired protein concentration.

  • Assay Setup (96-well plate format):

    • Sample Wells: Add 50 µL of diluted cell lysate to each well.

    • Blank Wells (No Lysate): Add 50 µL of Assay Buffer to control for background fluorescence of the substrate.

    • Blank Wells (No Substrate): Add 50 µL of diluted cell lysate and 50 µL of Assay Buffer to control for background fluorescence of the lysate.

  • Reaction Initiation:

    • Add 50 µL of the 2X Working Substrate Solution to the sample and "No Lysate" blank wells.

    • The final reaction volume will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "No Lysate" and "No Substrate" wells) from the sample wells.

    • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔRFU/Δtime).

    • The protease activity can be expressed as V₀ per microgram of protein. For quantitative results, a standard curve can be generated using free AMC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Protease Activity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Adherent or Suspension) harvesting 2. Cell Harvesting cell_culture->harvesting lysis 3. Cell Lysis (Lysis Buffer) harvesting->lysis clarification 4. Clarification (Centrifugation) lysis->clarification quantification 5. Protein Quantification (BCA or Bradford) clarification->quantification reagent_prep 6. Reagent Preparation (Substrate, Lysate Dilution) quantification->reagent_prep plate_setup 7. Assay Plate Setup (Samples and Controls) reagent_prep->plate_setup reaction 8. Reaction Initiation (Add Substrate) plate_setup->reaction measurement 9. Fluorescence Measurement (Kinetic Read) reaction->measurement background_sub 10. Background Subtraction measurement->background_sub velocity 11. Determine Initial Velocity (V₀) background_sub->velocity activity 12. Calculate Protease Activity velocity->activity par_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling PAR Protease-Activated Receptor (PAR) G_protein G-protein Activation PAR->G_protein Protease Chymotrypsin-like Protease Protease->PAR Cleavage & Activation Downstream Downstream Signaling Cascades (e.g., MAPK, Ca²⁺ mobilization) G_protein->Downstream Response Cellular Response (e.g., Inflammation, Proliferation) Downstream->Response ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation TargetProtein Target Protein E3 E3 (Ub-ligase) TargetProtein->E3 Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Polyubiquitination Proteasome 26S Proteasome PolyUbProtein->Proteasome Peptides Peptide Fragments Proteasome->Peptides Chymotrypsin-like activity

References

Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors with MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-7-amino-4-methylcoumarin (MeO-Succ-Arg-Pro-Tyr-AMC), in high-throughput screening (HTS) for inhibitors of chymotrypsin-like proteases. This substrate is a sensitive and reliable tool for continuous kinetic measurements of protease activity, making it highly suitable for drug discovery and development applications.

Chymotrypsin-like serine proteases play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and tissue remodeling. Their dysregulation is implicated in diseases such as pancreatitis, cancer, and skin disorders. Therefore, identifying specific inhibitors of these proteases is a significant therapeutic strategy.

The assay described herein is based on the enzymatic cleavage of the peptide sequence Arg-Pro-Tyr by a chymotrypsin-like protease, which liberates the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The resulting increase in fluorescence intensity is directly proportional to the protease activity and can be monitored in real-time to determine enzyme kinetics and inhibitor potency.

Principle of the Assay:

The this compound substrate is non-fluorescent. Upon cleavage by a chymotrypsin-like protease between the Tyrosine (Tyr) and AMC moieties, the highly fluorescent AMC is released. The rate of this reaction is monitored by measuring the increase in fluorescence over time. In the presence of an inhibitor, the rate of AMC release is reduced, allowing for the quantification of inhibitor potency.

Data Presentation

Table 1: Kinetic Parameters for a Chymotrypsin-Like Protease with this compound
ParameterValueDescription
Km10 - 50 µMMichaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax.
kcat5 - 20 s-1Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.
kcat/Km1 x 105 - 2 x 106 M-1s-1Catalytic efficiency of the enzyme.

Note: These are typical values and should be determined experimentally for the specific protease and assay conditions.

Table 2: IC50 Values of Known Inhibitors against a Chymotrypsin-Like Protease using this compound
InhibitorIC50 (nM)Class
Chymostatin10 - 100Natural peptide aldehyde
Aprotinin50 - 500Bovine pancreatic trypsin inhibitor
Phenylmethylsulfonyl fluoride (B91410) (PMSF)1000 - 10000Irreversible serine protease inhibitor
Soybean Trypsin Inhibitor (SBTI)200 - 2000Protein protease inhibitor

Note: IC50 values are dependent on assay conditions, including enzyme and substrate concentrations.

Experimental Protocols

Materials and Reagents
  • Protease: Purified chymotrypsin-like protease (e.g., bovine α-chymotrypsin, human Kallikrein 7).

  • Substrate: this compound (stock solution in DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2. The optimal buffer composition should be determined for the specific protease.

  • Inhibitors: Known and experimental inhibitors (stock solutions in DMSO).

  • Plates: Black, flat-bottom 384-well microplates suitable for fluorescence measurements.

  • Instrumentation: Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Reagent Dispenser: Multichannel pipette or automated liquid handling system.

Protocol 1: Determination of Optimal Enzyme Concentration
  • Prepare a series of dilutions of the protease in assay buffer.

  • Add a fixed, non-limiting concentration of this compound (e.g., 2-5 times the expected Km) to each well of a 384-well plate.

  • Initiate the reaction by adding the different concentrations of the enzyme to the wells.

  • Monitor the increase in fluorescence over time.

  • Determine the enzyme concentration that yields a linear reaction rate for the desired assay duration and is within the linear range of the instrument.

Protocol 2: High-Throughput Screening (HTS) of Inhibitors
  • Compound Plating: Dispense a small volume (e.g., 100 nL) of test compounds and controls (positive and negative) into the wells of a 384-well plate.

  • Enzyme Addition: Add the pre-determined optimal concentration of the protease in assay buffer to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the this compound substrate solution to all wells to a final concentration near the Km value.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each well from the linear phase of the fluorescence curve.

    • Normalize the data using the positive (no enzyme or potent inhibitor) and negative (vehicle control) controls.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol 3: IC50 Determination for Hit Compounds
  • Prepare a serial dilution of the "hit" compounds.

  • Perform the HTS assay as described above, using the different concentrations of the inhibitor.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Mandatory Visualizations

G Kallikrein-Related Peptidase (KLK) Activation Cascade and Signaling cluster_activation KLK Activation Cascade cluster_signaling Downstream Signaling pro-KLK5 pro-KLK5 KLK5 KLK5 pro-KLK5->KLK5 Auto-activation/ KLK14 pro-KLK7 pro-KLK7 KLK5->pro-KLK7 Cleavage pro-KLK14 pro-KLK14 KLK5->pro-KLK14 Cleavage KLK7 KLK7 pro-KLK7->KLK7 PAR2 PAR2 KLK7->PAR2 Cleavage KLK14 KLK14 pro-KLK14->KLK14 G-protein G-protein PAR2->G-protein Activation PLC PLC G-protein->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca2+ release Ca2+ release IP3->Ca2+ release MAPK Pathway MAPK Pathway PKC->MAPK Pathway Activation Cellular Response Cellular Response Ca2+ release->Cellular Response Proliferation/\nInflammation Proliferation/ Inflammation MAPK Pathway->Proliferation/\nInflammation

Caption: Kallikrein activation cascade and downstream signaling pathway.

HTS_Workflow HTS Workflow for Protease Inhibitor Screening Start Start Compound Library Compound Library Start->Compound Library Dispense Compounds Dispense Compounds Compound Library->Dispense Compounds Assay Plate (384-well) Assay Plate (384-well) Add Protease Add Protease Dispense Compounds->Add Protease to Assay Plate Pre-incubation Pre-incubation Add Protease->Pre-incubation Add Substrate\n(this compound) Add Substrate (this compound) Pre-incubation->Add Substrate\n(this compound) Kinetic Read Kinetic Read Add Substrate\n(this compound)->Kinetic Read Data Analysis Data Analysis Kinetic Read->Data Analysis Identify Hits Identify Hits Data Analysis->Identify Hits IC50 Determination IC50 Determination Identify Hits->IC50 Determination Confirmed Hits End End Identify Hits->End No Hits Lead Optimization Lead Optimization IC50 Determination->Lead Optimization Lead Optimization->End

Application Notes and Protocols for Stratum Corneum Chymotryptic Enzyme (SCCE) Activity Assay using MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment.[1][2][3] This barrier function is critically dependent on the SC's composition and highly organized structure, which includes corneocytes embedded in a lipid-rich matrix. The constant renewal of the stratum corneum, known as desquamation, is a crucial process for maintaining skin health. This process involves the enzymatic degradation of corneodesmosomes, the protein structures that connect corneocytes.[4]

A key enzyme implicated in desquamation is the Stratum Corneum Chymotryptic Enzyme (SCCE), also known as kallikrein 7 (KLK7).[5][6][7] SCCE is a serine protease that catalyzes the breakdown of intercellular cohesive structures in the cornified layer, facilitating the shedding of cells from the skin surface.[5] Dysregulation of SCCE activity has been associated with various skin conditions, including dry skin and atopic dermatitis, making it a significant target for dermatological research and the development of therapeutic and cosmetic interventions.[4][8]

This document provides a detailed protocol for the sensitive measurement of SCCE activity using the fluorogenic substrate MeO-Succ-Arg-Pro-Tyr-AMC. This substrate is specifically designed for chymotrypsin-like proteases.[9][10] Upon cleavage by SCCE, the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released, and its fluorescence can be quantified to determine enzyme activity.[9][11] The assay is a valuable tool for studying skin barrier function, investigating the pathophysiology of skin diseases, and screening for potential modulators of SCCE activity.

Signaling Pathways and Experimental Workflows

Enzymatic_Reaction SCCE Stratum Corneum Chymotryptic Enzyme (SCCE) Substrate This compound (Non-fluorescent) SCCE->Substrate Binds to Product1 MeO-Succ-Arg-Pro-Tyr Substrate->Product1 Cleavage Product2 AMC (Fluorescent) Substrate->Product2 Release

Figure 1: Enzymatic cleavage of the fluorogenic substrate by SCCE.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Stratum Corneum Sample (e.g., Tape Strips) Extraction Protein Extraction Sample->Extraction Quantification Protein Quantification (e.g., BCA Assay) Extraction->Quantification Plate Prepare 96-well Plate Quantification->Plate AddSample Add Sample Extract Plate->AddSample AddSubstrate Add this compound AddSample->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Measure Measure Fluorescence (Ex: 341 nm, Em: 441 nm) Incubate->Measure Calculate Calculate Rate of Reaction Measure->Calculate Normalize Normalize to Protein Concentration Calculate->Normalize Results Report SCCE Activity Normalize->Results

Figure 2: Overall experimental workflow for the SCCE activity assay.

Experimental Protocols

Materials and Reagents
  • This compound substrate (e.g., from MedchemExpress or AAT Bioquest)[9][10]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Triton X-100

  • Protein Extraction Buffer: Phthalate buffer (pH 5.6) containing 1% Triton X-100[4]

  • BCA Protein Assay Kit

  • Black, flat-bottom 96-well microplates

  • Adhesive tape for stratum corneum collection (e.g., D-Squame®)

  • Microcentrifuge tubes

  • Fluorometric microplate reader

Stratum Corneum Sample Collection and Protein Extraction
  • Sample Collection : Collect stratum corneum samples by applying adhesive tape to the desired skin area (e.g., inner forearm) and gently removing it.[4] The first tape strip is typically discarded to remove surface contaminants.[4] Subsequent strips contain the stratum corneum.

  • Protein Extraction : Place the tape strips into a microcentrifuge tube containing an appropriate volume of Protein Extraction Buffer (e.g., 500 µL per strip).[4]

  • Incubation and Sonication : Incubate the tubes for 1 hour to allow for protein extraction. Enhance extraction by sonicating the samples for 5 minutes every 10 minutes during the incubation period.[4]

  • Clarification : Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

  • Supernatant Collection : Carefully collect the supernatant containing the soluble stratum corneum proteins.

  • Protein Quantification : Determine the total protein concentration of the extract using a standard protein quantification method, such as the BCA assay, following the manufacturer's instructions.

SCCE Activity Assay Protocol
  • Substrate Preparation : Prepare a stock solution of this compound in DMSO.[10] Further dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 50 µM). Protect the substrate solution from light.

  • Assay Setup : In a black 96-well microplate, add a specific amount of protein extract (e.g., 10-50 µg of total protein) to each well. Adjust the volume in each well to 50 µL with Assay Buffer.

  • Controls :

    • Blank : 50 µL of Assay Buffer without any protein extract.

    • Negative Control (Optional) : Protein extract pre-incubated with a known SCCE inhibitor (e.g., chymostatin) to confirm substrate specificity.[6]

  • Initiate Reaction : Add 50 µL of the diluted this compound substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Fluorescence Measurement : Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 341 nm and an emission wavelength of approximately 441 nm.[9][10]

Data Analysis
  • Calculate the Rate of Reaction : For each sample, determine the rate of increase in fluorescence (Relative Fluorescence Units per minute, RFU/min) from the linear portion of the kinetic curve.

  • Normalize to Protein Concentration : Normalize the rate of reaction to the amount of protein added to each well.

    • SCCE Activity = (Rate of Reaction (RFU/min)) / (Protein amount (µg))

  • Data Presentation : Express the results as SCCE activity in RFU/min/µg of protein.

Data Presentation

The quantitative data from the SCCE activity assay should be summarized in a clear and structured table for easy comparison between different samples or conditions.

Sample IDTotal Protein (µ g/well )Rate of Reaction (RFU/min)Standard Deviation (RFU/min)Normalized SCCE Activity (RFU/min/µg protein)
Control 150150.510.23.01
Control 250145.88.92.92
Treatment A5075.25.61.50
Treatment B50220.115.44.40

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradationPrepare fresh substrate solution and protect from light.
Contaminated reagents or plateUse fresh, high-quality reagents and new microplates.
Low or no signal Low enzyme activity in the sampleIncrease the amount of protein extract per well.
Inactive enzymeEnsure proper sample storage and handling to prevent enzyme degradation.
Incorrect filter settingsVerify the excitation and emission wavelengths on the plate reader.[9][10]
Non-linear reaction rate Substrate depletionUse a lower concentration of protein extract or a higher substrate concentration.
Enzyme instabilityCheck the stability of SCCE under the assay conditions (pH, temperature).
High variability between replicates Pipetting errorsEnsure accurate and consistent pipetting. Use calibrated pipettes.
Inhomogeneous sampleMix the protein extract thoroughly before adding it to the wells.

References

Application Note: Determination of Enzyme Kinetic Parameters (Km and Vmax) Using the Fluorogenic Substrate MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Enzyme kinetics are fundamental to understanding enzyme function, characterizing inhibitors, and developing new therapeutics. The Michaelis-Menten model is a cornerstone of enzyme kinetics, described by two key parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for its substrate. A lower Km signifies a higher affinity. Vmax reflects the maximum rate of reaction when the enzyme is saturated with the substrate.[1]

This document provides a detailed protocol for determining Km and Vmax for chymotrypsin-like proteases using the fluorogenic substrate MeO-Succ-Arg-Pro-Tyr-AMC.[2][3][4][5] This substrate is composed of a peptide sequence recognized by the enzyme, linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore.[6][7] In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage, the highly fluorescent AMC moiety is released.[2][6] The resulting increase in fluorescence is directly proportional to enzyme activity and can be monitored over time to calculate reaction rates.

Principle of the Assay

The enzymatic reaction follows a two-step process, as described by the Michaelis-Menten model.[1] First, the enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES). Subsequently, the ES complex is converted into the product (P) and the free enzyme (E).

With the this compound substrate, the chymotrypsin-like protease cleaves the amide bond between the tyrosine residue and the AMC molecule. This releases the free AMC, which is fluorescent, while the substrate itself is not. The rate of AMC release can be measured using a fluorometer and is used to determine the initial velocity of the reaction.

sub This compound (Non-Fluorescent Substrate) es Enzyme-Substrate Complex (ES) sub->es + E enz Chymotrypsin-like Protease (E) es->sub - E prod Cleaved Peptide + AMC (Fluorescent Product) es->prod k_cat prod->enz - E

Caption: Enzymatic cleavage of this compound.

Materials and Reagents

  • Enzyme: Purified chymotrypsin-like protease of interest.

  • Substrate: this compound (MW: 819.78 g/mol )[2].

  • AMC Standard: 7-Amino-4-methylcoumarin.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂ (must be optimized for the specific enzyme).[6]

  • Equipment:

    • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.[2][8]

    • Black, flat-bottom 96-well microplates.[2]

    • Multichannel pipettes.

    • Temperature-controlled incubator or plate reader with heating function.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • This compound Stock Solution (10 mM):

    • Dissolve the substrate in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 5 mg of the substrate (MW 819.78) in 609.9 µL of DMSO.[2]

    • Vortex to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

  • AMC Standard Stock Solution (1 mM):

    • Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO.

    • Store in aliquots at -20°C, protected from light.

  • Enzyme Working Solution:

    • Prepare a working solution of the enzyme by diluting it in ice-cold assay buffer.

    • The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.[6] Keep the enzyme on ice.

Protocol 2: Performing the Enzyme Kinetic Assay

This protocol is designed for a 96-well plate format. All reactions should be performed in triplicate.

  • Prepare Substrate Dilutions:

    • Create a series of substrate concentrations in assay buffer. It is recommended to perform a 2-fold serial dilution to cover a wide range of concentrations (e.g., from 100 µM down to 0.78 µM). These will be your 2X substrate solutions.

    • The substrate concentrations should bracket the expected Km value (some well below, some near, and some well above).

  • Prepare AMC Standard Curve:

    • In separate wells of the 96-well plate, prepare a standard curve of free AMC in assay buffer (e.g., 0, 2.5, 5, 10, 15, 20 µM).

    • The final volume in each well should be the same as the reaction volume (e.g., 100 µL). This curve is essential for converting Relative Fluorescence Units (RFU) to the molar amount of product formed.[9]

  • Set up the Reaction Plate:

    • Add 50 µL of each 2X substrate dilution to triplicate wells of the black 96-well plate.

    • Include a "no enzyme" control for each substrate concentration, containing 50 µL of assay buffer instead of the enzyme solution.[10]

    • Pre-warm the plate to the desired reaction temperature (e.g., 37°C).

  • Initiate the Reaction:

    • To start the reaction, add 50 µL of the pre-warmed enzyme working solution to each well.[6]

    • The final reaction volume will be 100 µL, and the substrate concentrations will be halved to their 1X final concentration.

  • Measure Fluorescence:

    • Immediately place the plate in the fluorescence microplate reader, pre-set to the reaction temperature.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 60 seconds.[10]

    • Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[2][10]

Protocol 3: Data Analysis for Km and Vmax Calculation

The overall workflow for data analysis is depicted below.

Caption: Workflow for calculating enzyme kinetic parameters.

  • Calculate Initial Velocity (v₀):

    • For each substrate concentration, plot the fluorescence (RFU) versus time (minutes).

    • Identify the initial linear portion of the curve. The slope of this portion represents the initial reaction velocity (v₀) in RFU/min.[9]

    • Subtract the slope of the "no enzyme" control from the corresponding experimental slope to correct for background fluorescence or substrate auto-hydrolysis.

  • Convert RFU/min to µM/min:

    • From your AMC standard curve, plot RFU versus AMC concentration (µM).

    • Determine the slope of this line (RFU per µM).

    • Convert the initial velocities from RFU/min to µM/min using the following formula:

      • v₀ (µM/min) = v₀ (RFU/min) / Slope of AMC Standard Curve (RFU/µM)

  • Determine Km and Vmax:

    • Michaelis-Menten Plot: Plot v₀ (µM/min) against the substrate concentration [S] (µM). This should yield a hyperbolic curve.[11] While visually informative, deriving accurate parameters from this plot can be difficult.

    • Lineweaver-Burk Plot (Double Reciprocal Plot): This is a common method for linearizing the data.[12]

      • Calculate 1/v₀ and 1/[S] for each data point.

      • Plot 1/v₀ (y-axis) versus 1/[S] (x-axis).

      • Fit a linear regression line to the data. The equation of the line is: 1/v₀ = (Km/Vmax) * (1/[S]) + 1/Vmax .[13]

      • Vmax = 1 / y-intercept [12]

      • Km = slope * Vmax [13]

    • Non-Linear Regression (Recommended): The most accurate method is to fit the untransformed v₀ versus [S] data directly to the Michaelis-Menten equation using software like GraphPad Prism, Origin, or R. This method avoids the data weighting errors associated with linearization plots.[14][15]

      • v₀ = (Vmax * [S]) / (Km + [S])

Data Presentation

Quantitative data should be organized into clear tables for analysis and reporting.

Table 1: Raw and Processed Data for Kinetic Analysis

[S] (µM) Initial Velocity (v₀) (RFU/min) Initial Velocity (v₀) (µM/min) 1/[S] (µM⁻¹) 1/v₀ (min/µM)
5.0 150.5 0.75 0.200 1.333
10.0 250.2 1.25 0.100 0.800
20.0 375.8 1.88 0.050 0.532
40.0 501.1 2.51 0.025 0.398
80.0 600.3 3.00 0.013 0.333
100.0 625.9 3.13 0.010 0.319

Note: Hypothetical data is shown. The conversion from RFU/min to µM/min assumes a standard curve slope of 200 RFU/µM.

Table 2: Summary of Calculated Kinetic Parameters

Parameter Value Unit Method of Determination
Vmax 4.0 µM/min Lineweaver-Burk Plot
Km 20.0 µM Lineweaver-Burk Plot
Vmax 4.05 µM/min Non-Linear Regression

| Km | 20.2 | µM | Non-Linear Regression |

Advanced Considerations

  • Inner Filter Effect: At high substrate concentrations, the substrate itself can absorb excitation or emission light, leading to an underestimation of the true fluorescence and reaction rate.[14] If this is suspected, the assay may need to be modified, or correction factors applied.

  • Enzyme Concentration: Ensure the enzyme concentration used is in the linear range where the initial velocity is proportional to the enzyme concentration.

  • Substrate Solubility: this compound is dissolved in DMSO. Ensure the final concentration of DMSO in the assay is low (typically <1-2%) and consistent across all wells, as it can inhibit some enzymes.

References

Application Notes and Protocols for AMC Standard Curve Preparation using MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogenic assays are a cornerstone of modern high-throughput screening and enzyme kinetics, offering high sensitivity and a continuous readout of activity.[1] 7-Amino-4-methylcoumarin (AMC) is a widely used fluorophore in these assays.[2][3] When conjugated to a peptide, its fluorescence is quenched. Upon enzymatic cleavage of the peptide, free AMC is released, resulting in a quantifiable increase in fluorescence.[3] This document provides a detailed protocol for creating a reliable AMC standard curve, a critical step for converting relative fluorescence units (RFU) into the molar amount of product formed in an enzymatic reaction. This protocol is specifically tailored for use with the fluorogenic substrate MeO-Succ-Arg-Pro-Tyr-AMC, a sensitive substrate for chymotrypsin-like proteases.

Principle of the Assay

The substrate, this compound, is a non-fluorescent molecule. In the presence of a chymotrypsin-like protease, the enzyme cleaves the amide bond between the tyrosine residue and the AMC molecule. This releases the highly fluorescent AMC, and the increase in fluorescence intensity is directly proportional to the enzyme's activity. To accurately quantify the amount of released AMC, and therefore determine the enzyme's activity, a standard curve is generated using known concentrations of free AMC. This allows for the conversion of the experimental fluorescence readings (RFU) into the concentration of the product formed.

Materials and Reagents

  • 7-Amino-4-methylcoumarin (AMC)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation at ~340-380 nm and emission at ~440-460 nm

Experimental Protocols

Preparation of Stock Solutions
  • 10 mM AMC Stock Solution:

    • Accurately weigh a small amount of AMC powder.

    • Dissolve the AMC in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • 10 mM this compound Substrate Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the substrate in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

Preparation of AMC Standards for Standard Curve
  • Prepare a 100 µM AMC Intermediate Dilution: Dilute the 10 mM AMC stock solution 1:100 in Assay Buffer to create a 100 µM working solution.

  • Serial Dilutions: Perform a series of dilutions of the 100 µM AMC solution in Assay Buffer to generate standards with concentrations ranging from 0 µM to 50 µM. A typical dilution series is outlined in the table below.

AMC Standard Curve Protocol
  • In a black, clear-bottom 96-well plate, add 50 µL of each AMC standard dilution in triplicate.

  • Add 50 µL of Assay Buffer to each well to bring the total volume to 100 µL.

  • Include a "blank" control containing 100 µL of Assay Buffer.

  • Measure the fluorescence in a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[4] The exact optimal wavelengths may vary slightly depending on the instrument.

  • Plot the average fluorescence intensity (RFU) for each standard against the corresponding AMC concentration (µM).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R-squared (R²) value. A good standard curve should have an R² value ≥ 0.99.

Data Presentation

Table 1: Preparation of AMC Standards

StandardVolume of 100 µM AMC (µL)Volume of Assay Buffer (µL)Final AMC Concentration (µM)
1505050
2257525
312.587.512.5
46.2593.756.25
53.12596.8753.125
61.5698.441.56
701000 (Blank)

Table 2: Example AMC Standard Curve Data

AMC Concentration (µM)Average RFUStandard Deviation
5018500450
259300220
12.54700110
6.25240060
3.125125030
1.5665015
0 (Blank)10010

Visualization of Key Processes

Enzymatic_Reaction cluster_reaction Enzymatic Cleavage of Fluorogenic Substrate Substrate This compound (Non-fluorescent) Product1 MeO-Succ-Arg-Pro-Tyr Substrate->Product1 Cleavage Product2 AMC (Fluorescent) Substrate->Product2 Release Enzyme Chymotrypsin-like Protease Enzyme->Substrate

Caption: Enzymatic cleavage of this compound.

Standard_Curve_Workflow cluster_prep Preparation cluster_measurement Measurement & Analysis Stock Prepare 10 mM AMC Stock in DMSO Dilution Prepare Serial Dilutions of AMC in Assay Buffer Stock->Dilution Plate Add Standards to 96-well Plate Dilution->Plate Read Measure Fluorescence (Ex: ~360nm, Em: ~460nm) Plate->Read Plot Plot RFU vs. [AMC] Read->Plot Analyze Perform Linear Regression (y = mx + c, R²) Plot->Analyze

Caption: Workflow for generating an AMC standard curve.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Contaminated reagents or buffer- Autofluorescence of the microplate- Use fresh, high-purity reagents and water.- Use black microplates designed for fluorescence assays.
Low fluorescence signal - Incorrect excitation/emission wavelengths- Low AMC concentration range- Degraded AMC stock solution- Confirm the optimal wavelengths for AMC on your instrument.- Prepare a new set of standards with a higher concentration range.- Prepare a fresh AMC stock solution. Protect from light and store properly.
Non-linear standard curve - Inaccurate dilutions- Fluorescence quenching at high concentrations- Instrument detector saturation- Carefully prepare serial dilutions and ensure proper mixing.- Use a narrower, lower concentration range for the standard curve.- Adjust the gain setting on the fluorometer.
High variability between replicates - Pipetting errors- Incomplete mixing- Use calibrated pipettes and ensure proper pipetting technique.- Gently mix the contents of the wells after adding all components.

References

Application of MeO-Succ-Arg-Pro-Tyr-AMC in Cancer Cell Line Research: A Focus on Chymotrypsin-Like Proteasome Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, MeO-Succ-Arg-Pro-Tyr-AMC, is a valuable tool for the sensitive detection of chymotrypsin-like protease activity.[1] In the context of cancer research, its primary application lies in the measurement of the chymotrypsin-like activity of the 26S proteasome, a critical regulator of cellular protein homeostasis. Dysregulation of the ubiquitin-proteasome system is a hallmark of many cancers, making the quantification of proteasome activity a key aspect of cancer biology research and therapeutic development.[2][3][4][5] This document provides detailed application notes and protocols for the use of this compound and analogous substrates in cancer cell line research.

While specific data for this compound in cancer cell lines is limited in publicly available literature, the well-characterized and functionally similar substrate, Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin), serves as an established proxy for measuring chymotrypsin-like proteasome activity in this field. The protocols and data presented herein are based on the extensive application of Suc-LLVY-AMC and are directly adaptable for this compound.

Mechanism of Action

The assay principle is based on the enzymatic cleavage of the peptide substrate by a chymotrypsin-like protease. The peptide sequence, Arg-Pro-Tyr, is recognized and cleaved by the protease. This cleavage liberates the fluorescent molecule 7-Amino-4-methylcoumarin (AMC) from the C-terminus. Free AMC is highly fluorescent, whereas the intact peptide-AMC conjugate is not. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of the chymotrypsin-like protease in the sample.

G cluster_0 Assay Principle Substrate This compound (Non-fluorescent) Protease Chymotrypsin-like Protease (e.g., Proteasome) Substrate->Protease Cleavage Products MeO-Succ-Arg-Pro-Tyr + AMC (Fluorescent) Protease->Products

Caption: Mechanism of the fluorogenic protease assay.

Relevance in Cancer Research

The ubiquitin-proteasome system is central to the degradation of a multitude of regulatory proteins, including those involved in cell cycle progression, apoptosis, and signal transduction.[2][3][6] Many oncoproteins and tumor suppressors are substrates of the proteasome. Cancer cells often exhibit increased proteasome activity to support their high proliferation rates and to degrade pro-apoptotic proteins, thereby promoting survival.[4] Consequently, the proteasome is a validated target for cancer therapy, with inhibitors like bortezomib (B1684674) being used in the treatment of multiple myeloma and other hematological malignancies.[7]

Measuring the chymotrypsin-like activity of the proteasome in cancer cell lines allows researchers to:

  • Characterize the proteolytic environment of different cancer types.

  • Screen for and evaluate the efficacy of proteasome inhibitors.

  • Investigate mechanisms of drug resistance.

  • Elucidate the role of the proteasome in various cancer-related signaling pathways.

Data Presentation

The following tables summarize representative quantitative data for chymotrypsin-like proteasome activity in different cancer cell lines, as measured by fluorogenic substrates like Suc-LLVY-AMC.

Table 1: Chymotrypsin-Like Proteasome Activity in Prostate Cancer Cells

Cell LineCell TypeRelative Chymotrypsin-Like Activity (%)Reference
PrECNormal Prostate Epithelial100Fictional, for baseline
LNCaPProstate Carcinoma~170[8]
PC-3Prostate CarcinomaVariable-
DU145Prostate CarcinomaVariable-

Data adapted from a study demonstrating elevated chymotrypsin-like activity in LNCaP cells compared to normal prostate epithelial cells.[8]

Table 2: Proteasome Subunit Expression and Activity in Hematologic Malignancies

Cell LineCancer TypeRelative Chymotrypsin-Like ActivityKey FindingReference
KG1aAcute Myeloid LeukemiaLowerActivity increases with cell maturation.[9]
U937Histiocytic LymphomaHigherActivity increases with cell maturation.[9]

This study highlights that proteasome activity can vary with the differentiation state of cancer cells.[9]

Experimental Protocols

Protocol 1: Preparation of Cancer Cell Lysates

This protocol describes the preparation of whole-cell extracts from cultured cancer cells for the subsequent measurement of proteasome activity.

Materials:

  • Cultured cancer cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease inhibitors (optional, depending on experimental goals))

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add an appropriate volume of ice-cold Lysis Buffer and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold Lysis Buffer.

  • Lysis: Incubate the cell suspension in Lysis Buffer on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube. This is the whole-cell lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. It is recommended to normalize the lysate to a standard concentration (e.g., 1-2 mg/mL) with Lysis Buffer.

  • Storage: Use the lysate immediately or store in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Chymotrypsin-Like Proteasome Activity Assay

This protocol details the measurement of chymotrypsin-like activity in cancer cell lysates using a fluorogenic AMC substrate.

Materials:

  • Cancer cell lysate (prepared as in Protocol 1)

  • This compound or Suc-LLVY-AMC substrate

  • DMSO (for substrate stock solution)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 0.5 mM EDTA)[9]

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with filters for AMC detection (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • Proteasome inhibitor (e.g., MG132, bortezomib) for negative control (optional)

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Store in aliquots at -20°C, protected from light. On the day of the experiment, dilute the stock solution to a working concentration (e.g., 1 mM) in Assay Buffer. The final concentration in the assay is typically 20-100 µM.

  • Assay Setup:

    • In a 96-well black microplate, add a specific amount of cell lysate protein (e.g., 10-50 µg) to each well.

    • For negative controls, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C before adding the substrate.

    • Include a "substrate only" blank containing Assay Buffer instead of cell lysate to measure background fluorescence.

    • Adjust the total volume in each well to a consistent amount (e.g., 100 µL) with Assay Buffer.

  • Initiate Reaction: Add the diluted fluorogenic substrate to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (substrate only) from all readings.

    • Plot the fluorescence intensity versus time for each sample.

    • The initial rate of the reaction (V₀) is determined from the linear portion of the curve. This rate is proportional to the chymotrypsin-like proteasome activity.

    • Normalize the activity to the amount of protein in the lysate (e.g., RFU/min/µg protein).

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

G cluster_1 Ubiquitin-Proteasome Pathway Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

Experimental Workflow

G cluster_2 Experimental Workflow: Proteasome Activity Assay Harvest Harvest Cancer Cells Lyse Prepare Cell Lysate Harvest->Lyse Quantify Quantify Protein Concentration Lyse->Quantify Setup Set up 96-well Plate Assay Quantify->Setup Add_Substrate Add Fluorogenic Substrate Setup->Add_Substrate Measure Kinetic Fluorescence Measurement Add_Substrate->Measure Analyze Data Analysis Measure->Analyze

Caption: Workflow for measuring proteasome activity in cancer cells.

References

Application Notes and Protocols for Screening Protease Activity in Tissue Homogenates with MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the screening of protease activity in tissue homogenates using the sensitive fluorogenic substrate, MeO-Succ-Arg-Pro-Tyr-AMC. This substrate is particularly useful for detecting chymotrypsin-like protease activity, which is implicated in numerous physiological and pathological processes, making it a valuable tool for basic research and drug development.

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins. Their activity is tightly regulated, and dysregulation is associated with various diseases, including cancer, inflammation, and neurodegenerative disorders. Tissue homogenates represent a complex mixture of proteins, including a variety of proteases. The use of specific fluorogenic substrates allows for the quantification of particular protease activities within this complex environment.

This compound is a synthetic peptide conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[1] In its intact form, the fluorescence of the AMC group is quenched.[2] Upon cleavage of the peptide bond C-terminal to the tyrosine residue by a chymotrypsin-like protease, the free AMC is released, resulting in a significant increase in fluorescence.[3] This fluorescence can be monitored over time to determine the rate of the enzymatic reaction, which is directly proportional to the protease activity in the sample.[2] The excitation and emission maxima for AMC are approximately 341-380 nm and 440-460 nm, respectively.[1][4]

Target Proteases

The peptide sequence Arg-Pro-Tyr is designed to be recognized and cleaved by proteases with chymotrypsin-like specificity, which preferentially cleave after large hydrophobic residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp).[5] Potential targets in tissue homogenates include:

  • Chymotrypsin (B1334515): A digestive serine protease found in the small intestine, but its activity can be relevant in studies of pancreatic tissue or in certain pathological conditions.[6]

  • Kallikrein-related peptidases (KLKs): A family of secreted serine proteases expressed in various tissues.[7] Notably, KLK7 (also known as stratum corneum chymotryptic enzyme or SCCE) exhibits chymotrypsin-like activity and is involved in skin desquamation.[8][9] this compound has been used to monitor SCCE activity.[4]

  • Cathepsin G: A serine protease found in the azurophilic granules of neutrophils.[10] It is involved in inflammation and immune responses and displays chymotrypsin-like activity.[11]

  • Proteasome: The 26S proteasome complex possesses chymotrypsin-like peptidase activity, which is crucial for intracellular protein degradation.[12]

Data Presentation

Quantitative data from protease activity screens should be organized for clarity and ease of comparison. The following tables provide examples of how to present kinetic data for the substrate and typical protein concentrations found in tissue homogenates.

Table 1: Kinetic Parameters for this compound with a Chymotrypsin-like Protease

Enzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Recombinant Mosquito Chymotrypsin (AaCHYMO)[2]9.5214.21,481,520
Human Chymotrypsin (Comparative)[2]Higher than AaCHYMOHigher than AaCHYMOHigher than AaCHYMO
Bovine Chymotrypsin (Comparative)[2]Higher than AaCHYMOHigher than AaCHYMOHigher than AaCHYMO

Note: Specific values for human and bovine chymotrypsin were noted as being significantly higher than for AaCHYMO in the cited study, indicating they process this substrate more efficiently.

Table 2: Example Total Protein Concentrations from Tissue Homogenates

TissueHomogenization ConditionsTotal Protein (mg/mL)
Mouse Spleen100 mg tissue in 500 µL Lysis Buffer114.1 - 115.0
Mouse Lung100 mg tissue in 500 µL Lysis Buffer96.3 - 108.0
Mouse Brain100 mg tissue in 500 µL Lysis Buffer70.5 - 92.8
Mouse Kidney100 mg tissue in 500 µL Lysis Buffer109.3 - 114.3
Mouse Liver100 mg tissue in 500 µL Lysis Buffer150.5 - 162.0
Mouse Heart100 mg tissue in 500 µL Lysis Buffer74.1 - 90.4
Data adapted from Thermo Fisher Scientific technical documentation for tissue homogenization.[13]

Experimental Protocols

Protocol 1: Preparation of Tissue Homogenates

This protocol describes the preparation of a clarified tissue lysate suitable for enzymatic assays. It is crucial to perform all steps on ice to minimize protease activity before the assay.[9]

Materials:

  • Tissue of interest

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with 2 mM EDTA.

  • Protease Inhibitor Cocktail (optional, for negative controls or to inhibit non-target proteases). A common cocktail includes aprotinin, leupeptin, and pepstatin A (all at 1 µg/mL) and 2mM PMSF.[4]

  • Dounce homogenizer, Potter-Elvehjem homogenizer, or bead-based homogenizer (e.g., TissueLyser).[4][13]

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Excise the tissue of interest and immediately place it on ice.

  • Weigh the tissue and wash it with ice-cold PBS to remove any blood.

  • Chop the tissue into small pieces using a clean scalpel or scissors.[9]

  • Place the tissue pieces into a pre-chilled homogenization tube.

  • Add ice-cold Lysis Buffer. A common ratio is 900 µL of buffer per 100 mg of tissue.[4]

  • Homogenize the tissue on ice until no large pieces are visible. For mechanical homogenizers, use short bursts to prevent sample heating.

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

  • Centrifuge the homogenate at 13,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[4][13]

  • Carefully collect the supernatant (the clarified lysate) and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The lysate can be used immediately, or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Protease Activity Assay using this compound

This protocol is designed for a 96-well plate format, suitable for screening multiple samples.

Materials:

  • Clarified tissue homogenate (from Protocol 1)

  • This compound substrate

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂ (optimization may be required).[2]

  • 7-Amino-4-methylcoumarin (AMC) standard

  • Solid black 96-well microplate

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.[3]

Procedure:

A. Reagent Preparation:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[4] Store this stock at -20°C, protected from light.

  • Working Substrate Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in Assay Buffer. A typical starting concentration for the substrate in the final reaction is 10-100 µM. The optimal concentration should be determined empirically and should ideally be at or below the Km for the target protease.

  • AMC Standard Curve: Prepare a stock solution of free AMC in DMSO. Create a series of dilutions in Assay Buffer (e.g., 0 to 50 µM) to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the amount of product formed (moles of AMC).

  • Tissue Homogenate Dilution: Dilute the tissue homogenate in ice-cold Assay Buffer to achieve a concentration that results in a linear rate of fluorescence increase over the desired time course. This must be determined empirically for each tissue type.

B. Assay Setup:

  • Add 50 µL of diluted tissue homogenate to each well of the 96-well plate.

  • Include the following controls:

    • No-Enzyme Control: 50 µL of Assay Buffer instead of homogenate to measure background fluorescence of the substrate.[3]

    • No-Substrate Control: 50 µL of diluted homogenate to measure the intrinsic fluorescence of the tissue sample. Add 50 µL of Assay Buffer instead of the Working Substrate Solution in the next step.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding 50 µL of the pre-warmed Working Substrate Solution to each well for a final volume of 100 µL. Mix gently.

  • Immediately place the plate in the fluorescence microplate reader.

C. Data Acquisition and Analysis:

  • Measure the fluorescence intensity (in RFU) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.[3]

  • Plot the fluorescence intensity (RFU) versus time for each sample.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).

  • Using the AMC standard curve, convert the V₀ from RFU/min to moles of AMC/min.

  • Normalize the protease activity to the total protein concentration of the homogenate added to each well (e.g., in pmol/min/mg protein).

Visualizations

Kallikrein-Mediated Desquamation Pathway

The following diagram illustrates the role of chymotrypsin-like (KLK7) and trypsin-like (KLK5) proteases in skin desquamation, a potential pathway to investigate using the this compound substrate in skin tissue homogenates.[9]

Kallikrein_Pathway Pro_KLK5 Pro-KLK5 (Inactive) KLK5 KLK5 (Active) (Trypsin-like) Pro_KLK5->KLK5 Activation Pro_KLK7 Pro-KLK7 (Inactive) KLK5->Pro_KLK7 Activates Corneodesmosome Corneodesmosome (DSG1, DSC1, CDSN) KLK5->Corneodesmosome Cleaves KLK7 KLK7 (Active) (Chymotrypsin-like) KLK7->Corneodesmosome Cleaves DSC1, CDSN Degradation Protein Degradation Corneodesmosome->Degradation Desquamation Skin Desquamation (Cell Shedding) Degradation->Desquamation

Kallikrein activation cascade in skin desquamation.
Experimental Workflow for Protease Activity Screening

This diagram outlines the logical flow of the experimental protocol, from sample preparation to data analysis.

Workflow Tissue 1. Tissue Sample Collection Homogenize 2. Homogenization in Lysis Buffer Tissue->Homogenize Centrifuge 3. Centrifugation (4°C) Homogenize->Centrifuge Supernatant 4. Collect Supernatant (Clarified Lysate) Centrifuge->Supernatant ProteinAssay 5. Protein Concentration Assay Supernatant->ProteinAssay Setup 6. Assay Setup in 96-Well Plate (Lysate + Controls) Supernatant->Setup Analyze 9. Data Analysis (V₀, Standard Curve, Normalization) ProteinAssay->Analyze Initiate 7. Add Substrate (this compound) Setup->Initiate Read 8. Kinetic Fluorescence Reading Initiate->Read Read->Analyze

Workflow for screening protease activity in tissue.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background Fluorescence with MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and reducing high background fluorescence in enzymatic assays utilizing the fluorogenic substrate MeO-Succ-Arg-Pro-Tyr-AMC.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in assays using this compound?

High background noise can originate from several sources, including:

  • Substrate Autohydrolysis: The this compound substrate can spontaneously break down without enzymatic action, releasing the fluorescent AMC molecule. It is recommended to prepare fresh substrate solution for each experiment and avoid prolonged storage of diluted solutions[1].

  • Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds or have microbial contamination[1][2]. Using high-purity, sterile reagents is critical[1][3].

  • Autofluorescence: The enzyme preparation, the substrate itself, or other components in the assay mixture can possess intrinsic fluorescence at the measurement wavelengths[1][3].

  • Non-Specific Binding: Assay components may adsorb to the surface of the microplate wells, contributing to the background signal[3].

  • Incorrect Instrument Settings: Improperly configured plate readers, such as incorrect wavelength settings or excessively high gain, can amplify background noise[1][4].

Q2: How can I use control wells to effectively diagnose the source of high background?

Control wells are essential for pinpointing the source of background noise. By systematically omitting components, you can isolate the problematic element.[3]

  • No-Enzyme Control (Substrate Only): This well contains the substrate and all other assay components except the enzyme. It is crucial for measuring the rate of substrate autohydrolysis or signal from contaminated reagents.[3][5]

  • No-Substrate Control (Enzyme Only): This well contains the enzyme and all other components except the substrate. It helps to quantify any intrinsic fluorescence from the enzyme preparation itself.[3][5]

  • Blank Control (Buffer Only): This well contains only the assay buffer and helps determine the background signal from the buffer and the microplate[3].

By subtracting the average signal of the appropriate control from your experimental wells, you can achieve a more accurate measurement of true enzymatic activity[3].

Q3: Can the buffer composition contribute to high background fluorescence?

Yes, buffer components can significantly impact background signals. Some buffers may contain fluorescent impurities, while certain additives like reducing agents (e.g., DTT) can interfere with the assay chemistry[3]. It is crucial to use high-purity reagents and to empirically test different buffer formulations to find the optimal signal-to-noise ratio[3]. The addition of a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween 20) can also help reduce non-specific binding to the plate, though it should be optimized as higher concentrations can inhibit enzyme activity[3].

Q4: Could my instrument settings be the cause of the high background?

Absolutely. Incorrect instrument settings are a common cause of high background. Ensure that the excitation and emission wavelengths on your fluorometer are correctly set for the cleaved AMC product (typically Ex: 360-380 nm, Em: 440-460 nm)[1][6]. Using a cutoff filter can also help to reduce background from scattered excitation light[7]. Additionally, using solid black microplates is highly recommended for fluorescence assays to minimize light bleed-through and scatter that can elevate background readings[4][7].

Troubleshooting Guide for High Background Signal

This guide provides a systematic workflow to identify and resolve high background fluorescence.

Enzymatic Cleavage of this compound

sub This compound (Non-Fluorescent) enz Chymotrypsin-like Protease sub->enz Cleavage Site prod1 MeO-Succ-Arg-Pro-Tyr enz->prod1 prod2 AMC (Highly Fluorescent) enz->prod2

Caption: Enzymatic cleavage of the substrate by a protease releases fluorescent AMC.

Systematic Troubleshooting Workflow

If you are experiencing a high background signal, follow the steps outlined in the diagram below. This workflow utilizes the control wells described in the FAQs to systematically isolate and address the source of the issue.

G start High Background Detected check_no_enzyme Step 1: Analyze 'No-Enzyme' Control (Substrate + Buffer) start->check_no_enzyme no_enzyme_high Signal is High cause_substrate Cause: Substrate Autohydrolysis or Reagent Contamination check_no_enzyme->cause_substrate Yes no_enzyme_low Signal is Low check_no_substrate Step 2: Analyze 'No-Substrate' Control (Enzyme + Buffer) check_no_enzyme->check_no_substrate No solution_substrate Solution: 1. Prepare fresh substrate solution. 2. Use new, high-purity buffer/reagents. 3. Minimize substrate light exposure. cause_substrate->solution_substrate no_substrate_high Signal is High cause_enzyme Cause: Enzyme preparation is autofluorescent or contaminated. check_no_substrate->cause_enzyme Yes no_substrate_low Signal is Low cause_instrument Cause: Instrument Settings or Non-Specific Binding check_no_substrate->cause_instrument No solution_enzyme Solution: 1. Check enzyme purity. 2. Titrate to a lower enzyme concentration. 3. Subtract 'No-Substrate' control value. cause_enzyme->solution_enzyme solution_instrument Solution: 1. Verify Ex/Em wavelengths & gain. 2. Use black-walled plates. 3. Add 0.01% Tween-20 to buffer. cause_instrument->solution_instrument

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

Data Presentation

Table 1: Recommended Instrument Settings for AMC-Based Assays
ParameterRecommended SettingRationale
Excitation Wavelength 360 - 380 nm[6]Maximizes the excitation of the cleaved AMC fluorophore while minimizing substrate excitation.
Emission Wavelength 440 - 460 nm[6]Captures the peak fluorescence emission from the free AMC product.
Cutoff Filter >435 nm[7]Blocks scattered excitation light from reaching the detector, reducing background.
Plate Type Solid Black, Flat-BottomMinimizes well-to-well crosstalk and background from light scattering[4][7].
Gain/Sensitivity Optimize experimentallySet to a level where the positive control gives a robust signal without saturating the detector.
Table 2: Example Troubleshooting Controls Setup & Interpretation
Well TypeEnzymeSubstrateBufferHigh Signal InterpretationRecommended Action
Experimental +++Expected ResultN/A
No-Enzyme Control -++Substrate is degrading or buffer is contaminated[1][3].Prepare fresh substrate/reagents.
No-Substrate Control +-+Enzyme preparation is autofluorescent or contaminated[3].Check enzyme purity; use a lower concentration.
Blank Control --+Buffer or plate is contributing to background fluorescence.Use high-purity buffer; check plate type.

Experimental Protocols

Protocol 1: Standard Protease Activity Assay

This protocol provides a basic framework for measuring the activity of a chymotrypsin-like protease using this compound.

Materials:

  • Purified protease of interest

  • This compound substrate[7]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • DMSO for substrate reconstitution[7]

  • 96-well solid black microplate[7]

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM stock solution of the substrate in DMSO. Store protected from light[7].

  • Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer.

  • Set up control wells (No-Enzyme, No-Substrate, Blank) as described in Table 2.

  • In the experimental wells, add the diluted protease solution.

  • To initiate the reaction, add the diluted substrate solution to all wells (except No-Substrate controls). The final volume should be consistent (e.g., 100 µL).

  • Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature.

  • Measure the fluorescence intensity (Ex: 360-380 nm, Em: 440-460 nm) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot after subtracting the background from the appropriate control wells.

References

troubleshooting low signal-to-noise ratio in MeO-Succ-Arg-Pro-Tyr-AMC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MeO-Succ-Arg-Pro-Tyr-AMC assays. Our goal is to help you resolve issues related to low signal-to-noise ratios and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorogenic method used to measure the activity of chymotrypsin-like proteases.[1][2][3][4] The substrate consists of a peptide sequence (Arg-Pro-Tyr) recognized by the target enzyme, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the intact substrate is non-fluorescent. When the enzyme cleaves the peptide bond, the free AMC fluorophore is released, which then fluoresces upon excitation. The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?

The free AMC fluorophore is typically excited at a wavelength range of 341-380 nm, with emission measured between 441-460 nm.[1][3] It is crucial to use the correct filter settings on your fluorescence plate reader for optimal signal detection.

Q3: What type of microplate should I use for a fluorescence-based assay?

For fluorescence assays, it is recommended to use black plates, preferably with clear bottoms if reading from the bottom. The black walls minimize light scattering and reduce background fluorescence, which helps to improve the signal-to-noise ratio.[5]

Q4: What are the common causes of poor assay performance?

Common issues include high background fluorescence, a low signal-to-noise ratio, and poor reproducibility. These can stem from suboptimal enzyme or substrate concentrations, substrate instability, contamination of reagents, incorrect instrument settings, or interference from test compounds.[5][6][7]

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can obscure meaningful data and lead to unreliable results. This guide addresses the common causes and provides step-by-step solutions.

Issue: The fluorescence signal from my positive controls is weak and difficult to distinguish from the background.

This issue can be broken down into two main components: low signal and/or high background.

Part 1: Troubleshooting a Low Signal

A weak signal can result from various factors, from suboptimal reagent concentrations to inactive enzymes.

Q1: How can I determine the optimal enzyme and substrate concentrations?

Suboptimal concentrations of either the enzyme or the substrate are a primary cause of a weak signal.[5]

  • Solution: Systematically titrate both the enzyme and the substrate to find the optimal concentrations. A common starting point is a substrate concentration that is 10- to 20-fold higher than the Michaelis-Menten constant (Km) and an enzyme concentration that results in the consumption of approximately 10% of the substrate during the experiment.[5]

Q2: What should I do if I suspect my enzyme is inactive?

Low enzyme activity will directly result in a weak signal.[5]

  • Solution: Verify the activity of your enzyme stock. This can be done by using a known positive control for the enzyme or by performing an alternative activity assay. Also, ensure proper storage and handling of the enzyme to prevent degradation.

Q3: Could the instrument settings be the cause of the low signal?

Incorrect settings on the fluorescence reader can lead to poor signal detection.[5]

  • Solution: Ensure the gain setting on the fluorescence reader is optimized. A setting that is too low will result in a weak signal. Consult your instrument's manual for guidance on adjusting the gain for optimal sensitivity.

Part 2: Troubleshooting High Background

High background fluorescence can mask a positive signal, leading to a poor signal-to-noise ratio.

Q1: How can I test for substrate instability?

Spontaneous degradation of the this compound substrate can lead to the release of the fluorophore, causing high background.[5]

  • Solution: Perform a substrate stability test. Incubate the substrate in the assay buffer without the enzyme and measure the fluorescence over time. A significant increase in signal indicates that the substrate is unstable in your buffer conditions.[5]

Q2: What if my assay components are autofluorescent?

Autofluorescence from the substrate, enzyme, or buffer components can contribute to high background.[7]

  • Solution: Measure the fluorescence of each individual assay component (buffer, substrate alone, and enzyme alone) to identify the source of the autofluorescence.[7] If a component is highly fluorescent, consider replacing it with a higher purity alternative or one from a different supplier.

Q3: How can I minimize background from non-specific binding?

Non-specific binding of assay components to the microplate wells is a common source of high background.[7]

  • Solution: Include a low concentration of a non-ionic detergent, such as 0.01% - 0.05% Tween-20, in the assay and wash buffers to reduce non-specific binding.[7] However, be aware that higher concentrations may inhibit enzyme activity, so optimization is necessary.

Experimental Protocols

Protocol 1: Enzyme and Substrate Titration

This protocol will help you determine the optimal concentrations of your enzyme and the this compound substrate.

  • Prepare a serial dilution of the enzyme in the assay buffer.

  • Prepare a serial dilution of the this compound substrate in the assay buffer.

  • In a black, clear-bottom microplate, set up a matrix where each row has a different enzyme concentration and each column has a different substrate concentration.

  • Include appropriate controls:

    • No-enzyme control (substrate and buffer only)

    • No-substrate control (enzyme and buffer only)

    • Buffer only control

  • Initiate the reaction and measure the fluorescence at regular intervals using a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Plot the initial reaction rates against the substrate concentrations for each enzyme concentration to determine the optimal conditions.

Protocol 2: Substrate Stability Test

This protocol assesses the stability of the this compound substrate in your assay buffer.

  • Prepare the substrate solution in the assay buffer at the concentration you intend to use in your assay.

  • Add the substrate solution to several wells of a black microplate.

  • Incubate the plate under the same conditions as your assay (e.g., temperature and time).

  • Measure the fluorescence at regular time points.

  • A significant increase in fluorescence over time in the absence of the enzyme indicates substrate instability.

Data Presentation

Table 1: Troubleshooting Summary for Low Signal-to-Noise Ratio

Potential Cause Recommended Action Expected Outcome
Low Signal
Suboptimal Enzyme/Substrate ConcentrationPerform enzyme and substrate titrations.[5]Identification of concentrations that yield a robust signal.
Low Enzyme ActivityVerify enzyme activity with a positive control.[5]Confirmation of active or inactive enzyme.
Incorrect Instrument SettingsOptimize the gain setting on the fluorescence reader.[5]Increased signal detection and sensitivity.
High Background
Substrate InstabilityConduct a substrate stability test.[5]Determination of substrate stability in the assay buffer.
Autofluorescence of ComponentsMeasure the fluorescence of individual components.[7]Identification of the source of background fluorescence.
Non-specific BindingAdd a non-ionic detergent (e.g., Tween-20) to buffers.[7]Reduction in background signal due to non-specific binding.

Table 2: Recommended Instrument Settings for AMC-based Assays

Parameter Recommended Setting
Excitation Wavelength341-380 nm[1][3]
Emission Wavelength441-460 nm[1][3]
Cutoff Filter435 nm
Plate TypeSolid black[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Signal-to-Noise Ratio Start Low Signal-to-Noise Ratio LowSignal Is the Signal Low? Start->LowSignal HighBackground Is the Background High? LowSignal->HighBackground No OptimizeConc Optimize Enzyme and Substrate Concentrations LowSignal->OptimizeConc Yes SubstrateStability Test Substrate Stability HighBackground->SubstrateStability Yes End Improved S/N Ratio HighBackground->End No CheckEnzyme Verify Enzyme Activity OptimizeConc->CheckEnzyme CheckSettings Check Instrument Settings CheckEnzyme->CheckSettings CheckSettings->HighBackground CheckAutofluorescence Check for Autofluorescence SubstrateStability->CheckAutofluorescence ReduceBinding Reduce Non-specific Binding CheckAutofluorescence->ReduceBinding ReduceBinding->End Assay_Setup_Pathway General Assay Setup and Control Wells cluster_components Assay Components cluster_wells Microplate Wells Enzyme Enzyme Stock TestWell Test Well (Enzyme + Substrate + Buffer) Enzyme->TestWell NoSubstrate No-Substrate Control (Enzyme + Buffer) Enzyme->NoSubstrate Substrate This compound (Substrate Stock) Substrate->TestWell NoEnzyme No-Enzyme Control (Substrate + Buffer) Substrate->NoEnzyme Buffer Assay Buffer Buffer->TestWell Buffer->NoEnzyme Buffer->NoSubstrate BufferOnly Buffer Blank (Buffer Only) Buffer->BufferOnly Fluorescence_Measurement Fluorescence Reader (Ex: ~360nm, Em: ~460nm) TestWell->Fluorescence_Measurement Measures total signal NoEnzyme->Fluorescence_Measurement Measures substrate instability NoSubstrate->Fluorescence_Measurement Measures enzyme autofluorescence BufferOnly->Fluorescence_Measurement Measures buffer background

References

preventing MeO-Succ-Arg-Pro-Tyr-AMC precipitation in assay buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the precipitation of the fluorogenic substrate, MeO-Succ-Arg-Pro-Tyr-AMC, in assay buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a sensitive fluorogenic substrate used to measure the activity of chymotrypsin-like proteases.[1][2][3][4] Upon cleavage by a protease, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, resulting in a measurable increase in fluorescence.[1][2] This allows for the kinetic measurement of enzyme activity.

Q2: I am observing precipitation in my assay wells. What could be the cause?

Precipitation of this compound in the assay buffer is a common issue that can arise from several factors:

  • Low Substrate Solubility: The substrate has limited solubility in aqueous solutions.

  • Suboptimal Buffer Conditions: The pH, ionic strength, or composition of the assay buffer may not be optimal for keeping the substrate dissolved.

  • High Substrate Concentration: The final concentration of the substrate in the assay may exceed its solubility limit in the specific buffer used.

  • Improper Dissolution of Substrate Stock: The initial dissolution of the lyophilized powder may be incomplete.

  • Temperature Effects: Changes in temperature during assay setup can affect substrate solubility.

Q3: What is the recommended solvent for dissolving the lyophilized this compound?

The recommended solvent for dissolving lyophilized this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to ensure the peptide is fully dissolved in DMSO before diluting it into the aqueous assay buffer.

Q4: How can I determine the amino acid properties of the peptide portion of the substrate?

The peptide sequence is Arg-Pro-Tyr. Here is a breakdown of the amino acid properties:

Amino AcidProperty
Arginine (Arg) Basic, hydrophilic
Proline (Pro) Neutral, hydrophobic
Tyrosine (Tyr) Hydrophobic, aromatic

The N-terminal methoxysuccinyl group provides a negative charge. The overall peptide has a mix of charged and hydrophobic residues, which can influence its solubility.

Troubleshooting Guide: Preventing Substrate Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your assay.

Problem: Substrate precipitates upon addition to the assay buffer.

G

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the lyophilized substrate to equilibrate to room temperature before opening the vial to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM). A table for preparing stock solutions is provided by the manufacturer.[2]

  • Vortex the vial for at least one minute to ensure the substrate is completely dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Assay Buffer and Reaction Mix
  • Assay Buffer Preparation: A common assay buffer for chymotrypsin-like proteases consists of:

    • 50 mM Tris-HCl, pH 8.0

    • 100 mM NaCl

    • 0.01% (v/v) Tween-20 (optional, helps with solubility) Prepare the buffer and allow it to come to room temperature before use.

  • Reaction Mix Preparation:

    • Prepare a master mix of the assay buffer and the enzyme.

    • In a separate tube, dilute the this compound stock solution with assay buffer to the desired final concentration. It is critical to add the DMSO stock solution to the buffer and mix immediately to prevent precipitation.

    • Initiate the reaction by adding the diluted substrate to the enzyme-buffer mixture in the microplate wells.

Data Presentation: Recommended Assay Buffer Compositions

The following table summarizes common buffer components used in protease assays that can be adapted to improve the solubility of this compound.

Buffer ComponentTypical Concentration RangePurpose
Tris-HCl 20-100 mMpH buffering (optimal range 7.0-9.0)
HEPES 20-50 mMpH buffering (optimal range 6.8-8.2)
NaCl 50-200 mMAdjusting ionic strength
CaCl₂ 1-10 mMRequired by some proteases for activity
DMSO 1-5% (v/v)Co-solvent to increase substrate solubility
Tween-20 0.01-0.05% (v/v)Non-ionic detergent to prevent aggregation
Brij-35 0.01-0.05% (v/v)Non-ionic detergent to prevent aggregation

Signaling Pathway and Experimental Workflow Diagrams

G

G

References

Technical Support Center: Optimizing MeO-Succ-Arg-Pro-Tyr-AMC Concentration for Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of the fluorogenic substrate MeO-Succ-Arg-Pro-Tyr-AMC for accurate enzyme kinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic substrate used to measure the activity of chymotrypsin-like proteases.[1][2][3][4][5] When cleaved by these enzymes, the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released, which can be detected by a fluorometer. This allows for a sensitive and continuous measurement of enzyme activity.

Q2: What are the optimal excitation and emission wavelengths for detecting AMC release?

The optimal excitation wavelength for AMC is in the range of 341-380 nm, and the emission wavelength is between 441-460 nm.[1][5]

Q3: How should I prepare and store the this compound substrate?

The substrate is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] It is recommended to store the stock solution at -20°C or colder, protected from light, to maintain its stability.

Q4: What concentration of this compound should I use in my assay?

The optimal substrate concentration is dependent on the specific enzyme and experimental conditions. It is crucial to perform a substrate titration experiment to determine the Michaelis constant (K_m) for your enzyme. For most kinetic assays, a substrate concentration around the K_m value or slightly above is recommended to ensure the reaction rate is sensitive to changes in enzyme activity and not limited by substrate availability.

Q5: How can I determine the kinetic parameters, K_m and V_max?

To determine the K_m and V_max, you need to measure the initial reaction velocity at various substrate concentrations. Then, by plotting the initial velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation, you can calculate these kinetic parameters.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal 1. Inactive enzyme. 2. Incorrect buffer conditions (pH, ionic strength). 3. Incorrect instrument settings (excitation/emission wavelengths, gain). 4. Substrate degradation.1. Use a fresh enzyme preparation or a positive control. 2. Optimize the buffer composition for your specific enzyme. 3. Ensure your fluorometer is set to the appropriate wavelengths for AMC (Ex: ~360 nm, Em: ~460 nm) and adjust the gain. 4. Prepare fresh substrate solution from a properly stored stock.
High Background Fluorescence 1. Autohydrolysis of the substrate. 2. Contaminated reagents or buffer. 3. Intrinsic fluorescence of compounds in the sample.1. Run a no-enzyme control to measure the rate of spontaneous substrate breakdown. 2. Use high-purity reagents and freshly prepared buffers. 3. Include a "sample blank" containing all reaction components except the enzyme.
Non-linear Reaction Progress Curves 1. Substrate Depletion: The reaction rate slows down as the substrate is consumed. 2. Enzyme Instability: The enzyme loses activity over the course of the assay. 3. Substrate Inhibition: At very high concentrations, the substrate can bind to a secondary site on the enzyme and inhibit its activity.[6] 4. Inner Filter Effect: At high substrate concentrations, the substrate can absorb the excitation or emission light, leading to an artificially low fluorescence reading.1. Use a lower enzyme concentration or a higher initial substrate concentration. Analyze only the initial, linear portion of the curve. 2. Optimize buffer conditions for enzyme stability (e.g., add stabilizing agents like glycerol (B35011) or BSA). 3. Perform a substrate titration over a wide concentration range to identify potential inhibition. If observed, use substrate concentrations below the inhibitory range for kinetic studies. 4. Dilute the sample or use a shorter path-length microplate.
Inconsistent Results 1. Pipetting errors. 2. Temperature fluctuations. 3. Reagent instability.1. Use calibrated pipettes and ensure proper mixing. 2. Pre-incubate all reagents and the reaction plate at the desired assay temperature. 3. Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of the enzyme and substrate.

Data Presentation

The Michaelis constant (K_m) is a critical parameter for optimizing substrate concentration. While the specific K_m for this compound will vary depending on the enzyme and assay conditions, the following table provides a representative range of K_m values for other fluorogenic chymotrypsin (B1334515) substrates to serve as a reference.

SubstrateEnzymeReported K_m (µM)
Glt-Phe-AMQChymotrypsin500
Phenylalanine-based fluorogenic substrateChymotrypsin15
Phenylalanine-based fluorogenic substrateChymotrypsin7.8

Note: These values are for illustrative purposes only. It is imperative to determine the K_m of this compound for your specific enzyme and experimental setup.

Experimental Protocols

Detailed Methodology for Determining Optimal this compound Concentration

This protocol describes a two-stage process to determine the optimal enzyme and substrate concentrations for a kinetic assay.

Stage 1: Enzyme Titration

  • Prepare a series of enzyme dilutions in the assay buffer. The concentrations should span a range that is expected to yield a linear response.

  • Prepare a fixed, high concentration of the this compound substrate. This concentration should be well above the expected K_m to ensure the reaction is not substrate-limited. A starting concentration of 50-100 µM is often suitable.

  • Set up the assay in a 96-well black microplate. For each enzyme concentration, have triplicate wells. Include a no-enzyme control (buffer only) to measure background fluorescence.

  • Initiate the reaction by adding the substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC and the desired assay temperature.

  • Monitor the fluorescence kinetically over a set period (e.g., 15-30 minutes), taking readings every 30-60 seconds.

  • Calculate the initial reaction velocity (V_0) for each enzyme concentration from the linear portion of the fluorescence versus time plot.

  • Plot V_0 versus enzyme concentration. Select an enzyme concentration from the linear range of this plot for Stage 2.

Stage 2: Substrate Titration (Michaelis-Menten Kinetics)

  • Use the optimal enzyme concentration determined in Stage 1.

  • Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical range would be from 0.1 to 10 times the expected K_m. If the K_m is unknown, a broad range from low micromolar to millimolar may be necessary.

  • Set up the assay in a 96-well black microplate as described in Stage 1, but this time varying the substrate concentration while keeping the enzyme concentration constant.

  • Initiate the reaction by adding the enzyme to the wells containing the different substrate concentrations.

  • Monitor the reaction kinetically as described above.

  • Calculate the initial reaction velocity (V_0) for each substrate concentration.

  • Plot V_0 versus substrate concentration.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Enzyme Titration cluster_stage2 Stage 2: Substrate Titration prep_enzyme Prepare Enzyme Dilutions run_assay1 Run Kinetic Assay prep_enzyme->run_assay1 prep_substrate1 Prepare High-Concentration Substrate prep_substrate1->run_assay1 analyze1 Calculate Initial Velocities run_assay1->analyze1 plot1 Plot Velocity vs. Enzyme Conc. analyze1->plot1 select_enzyme Select Optimal Enzyme Conc. plot1->select_enzyme run_assay2 Run Kinetic Assay with Optimal Enzyme Conc. select_enzyme->run_assay2 prep_substrate2 Prepare Substrate Dilutions prep_substrate2->run_assay2 analyze2 Calculate Initial Velocities run_assay2->analyze2 plot2 Plot Velocity vs. Substrate Conc. analyze2->plot2 fit_data Fit to Michaelis-Menten Equation plot2->fit_data determine_km Determine Km and Vmax fit_data->determine_km

Workflow for optimizing enzyme and substrate concentrations.

signaling_pathway cluster_pathway Example Signaling Pathway: Proteasome Activity cluster_assay In Vitro Assay Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Recognition & Binding Unfolded_Protein Unfolded Protein Proteasome->Unfolded_Protein Deubiquitination & Unfolding Peptides Peptides Proteasome->Peptides Proteolysis (Chymotrypsin-like activity) Enzyme Purified Proteasome or Chymotrypsin-like Enzyme Unfolded_Protein->Proteasome Translocation Substrate This compound (Non-fluorescent) Product Cleaved Peptide + AMC (Fluorescent) Substrate->Product Cleavage

Simplified diagram of proteasome-mediated degradation and its in vitro measurement.

References

effect of pH and buffer composition on MeO-Succ-Arg-Pro-Tyr-AMC assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the MeO-Succ-Arg-Pro-Tyr-AMC assay. This guide provides detailed information on optimizing your assay by focusing on the critical roles of pH and buffer composition.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme can be measured with the this compound substrate?

A1: this compound is a fluorogenic substrate designed for the sensitive detection of chymotrypsin-like serine protease activity. [1][2][3][4]Upon cleavage by the enzyme, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, which can be monitored to quantify enzyme activity.

Q2: What is the optimal pH for this assay?

A2: Most chymotrypsin-like serine proteases exhibit optimal activity in a neutral to alkaline pH range, typically between pH 7.5 and 9.0. [5][6][7]The exact optimum can vary depending on the specific enzyme. It is crucial to determine the optimal pH for your particular enzyme empirically by testing a range of pH values. Activity is often significantly inhibited at a pH below 6. [7] Q3: Which buffer system should I choose for my experiment?

A3: Tris-HCl is a widely recommended buffer for serine protease assays as it buffers effectively in their optimal pH range (pKa of 8.3 at 25°C). [5]HEPES is another suitable option. [8][9]It's important to be aware that buffer components can interact with the enzyme; for example, phosphate (B84403) buffers may inhibit certain enzymes, and Tris can chelate metal ions. [10]The choice of buffer should be validated for compatibility with your specific enzyme.

Q4: How does ionic strength affect the assay?

A4: The ionic strength of the assay buffer, typically adjusted with a salt like NaCl, can significantly influence enzyme conformation and activity. [5][10]The optimal salt concentration is enzyme-dependent and should be optimized to ensure maximal activity and stability. Concentrations ranging from 0 to 500 mM NaCl are often tested. [8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Substrate Instability/Degradation: The AMC substrate can hydrolyze spontaneously, especially if exposed to light or harsh conditions. [6][9]Prepare fresh substrate dilutions for each experiment from a DMSO stock. Store stock solutions at -20°C or below, protected from light, and avoid repeated freeze-thaw cycles. [1][6]
Buffer or Reagent Contamination: Buffers may be contaminated with other proteases.Use high-purity reagents (e.g., molecular biology grade) and sterile, nuclease-free water to prepare all buffers. Filter-sterilize buffers if necessary.
Autofluorescence: Test compounds or components in complex samples (like cell lysates) may be inherently fluorescent. [6]Run a "buffer + compound" control (without enzyme) to measure background fluorescence. Subtract this value from your experimental wells.
Low or No Signal Suboptimal pH: The buffer pH is outside the optimal range for your enzyme, leading to low activity. [6]Perform a pH-rate profile experiment. Test a series of buffers across a pH range (e.g., pH 6.5 to 9.5) to find the optimal pH for your enzyme.
Incorrect Buffer Composition: The chosen buffer type or ionic strength is inhibitory to the enzyme. [10]Test alternative buffer systems (e.g., switch from Tris to HEPES) and titrate the NaCl concentration to find the optimal conditions.
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. Always keep enzymes on ice during experiment setup. [9]
High Variability Between Replicates Inconsistent Pipetting: Small volumes of concentrated enzyme or substrate are difficult to pipette accurately.Use calibrated pipettes and ensure proper technique. Prepare master mixes of reagents to minimize pipetting errors between wells.
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. [10]Pre-incubate the plate and reagents at the desired reaction temperature (e.g., 37°C) before initiating the reaction to ensure uniformity. [5]

Quantitative Data Summary

The following tables provide example data illustrating the typical effects of pH and buffer composition on the activity of a chymotrypsin-like protease.

Table 1: Effect of pH on Relative Enzyme Activity

pHBuffer System (50 mM)Relative Activity (%)
6.5MES35%
7.0HEPES68%
7.5HEPES91%
8.0Tris-HCl100%
8.5Tris-HCl95%
9.0Borate82%

Table 2: Effect of Buffer Composition on Enzyme Activity at Optimal pH (8.0)

Buffer (50 mM)Additive (150 mM NaCl)Relative Activity (%)
Tris-HClNo85%
Tris-HClYes100%
HEPESYes92%
PhosphateYes75%
ImidazoleYes70% [5]

Experimental Protocols

Protocol 1: Determining the Optimal pH

This protocol outlines a method to determine the optimal pH for your chymotrypsin-like enzyme using the this compound substrate.

  • Reagent Preparation:

    • Buffer Series: Prepare a series of 50 mM buffers with varying pH values (e.g., MES pH 6.5; HEPES pH 7.0, 7.5; Tris-HCl pH 8.0, 8.5; Borate pH 9.0). Add NaCl to a final concentration of 150 mM to each buffer.

    • Substrate Stock: Prepare a 10 mM stock solution of this compound in DMSO. [1] * Working Substrate Solution: Dilute the stock solution to 200 µM in deionized water.

    • Enzyme Solution: Prepare a working solution of your enzyme in a neutral, low-salt buffer (e.g., 20 mM Tris, 50 mM NaCl, pH 7.5). The final concentration should be determined based on preliminary experiments.

  • Assay Procedure:

    • Add 50 µL of each buffer from the pH series to triplicate wells of a solid black 96-well plate. [1] * Add 25 µL of the enzyme working solution to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the enzyme to equilibrate to the buffer conditions.

    • Initiate the reaction by adding 25 µL of the 200 µM working substrate solution to all wells. The final substrate concentration will be 50 µM.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-470 nm) every 60 seconds for 30 minutes. [1]

  • Data Analysis:

    • For each pH value, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the reaction rate as a function of pH to identify the optimal pH for enzyme activity.

Diagrams

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition cluster_analysis 4. Data Analysis P1 Prepare Buffer Series (Varying pH) A1 Add Buffers to 96-well Plate P1->A1 P2 Prepare Enzyme Working Solution A2 Add Enzyme Solution & Pre-incubate P2->A2 P3 Prepare Substrate Working Solution A3 Initiate with Substrate P3->A3 A1->A2 A2->A3 R1 Read Fluorescence Kinetics in Plate Reader A3->R1 D1 Calculate Reaction Rates (Slope) R1->D1 D2 Plot Rate vs. pH D1->D2 D3 Determine Optimal pH D2->D3

Caption: Workflow for determining the optimal pH for the protease assay.

Troubleshooting_Logic Start Assay Problem? HighBg High Background? Start->HighBg Yes LowSignal Low Signal? Start->LowSignal No Sol_HighBg1 Run Substrate-only and Buffer-only Controls HighBg->Sol_HighBg1 Check Autofluorescence Sol_HighBg2 Prepare Fresh Substrate; Protect from Light HighBg->Sol_HighBg2 Check Substrate Degradation Sol_LowSignal1 Perform pH Titration Experiment LowSignal->Sol_LowSignal1 Check pH Sol_LowSignal2 Test Alternate Buffers & Ionic Strengths LowSignal->Sol_LowSignal2 Check Buffer Composition Sol_LowSignal3 Verify Enzyme Activity with a Control Assay LowSignal->Sol_LowSignal3 Check Enzyme Integrity

Caption: A decision tree for troubleshooting common assay problems.

References

Technical Support Center: Minimizing Photobleaching of MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorogenic substrate MeO-Succ-Arg-Pro-Tyr-AMC. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize photobleaching during fluorescence measurements, ensuring the acquisition of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for my assay?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the 7-Amino-4-methylcoumarin (AMC) released from the this compound substrate upon enzymatic cleavage. This process leads to a decrease in fluorescence intensity over time upon exposure to excitation light.[1] It is a significant concern as it can lead to an underestimation of enzyme activity, reduced signal-to-noise ratio, and inaccurate kinetic measurements.

Q2: What are the primary causes of photobleaching for the AMC fluorophore?

A2: The primary cause of photobleaching is prolonged or high-intensity exposure to the excitation light source.[2] The AMC fluorophore, like many organic dyes, is susceptible to photochemical reactions when it absorbs light, leading to its permanent inactivation. The presence of oxygen and other reactive oxygen species (ROS) in the assay buffer can also accelerate photobleaching.

Q3: How can I tell if the signal loss in my experiment is due to photobleaching or another issue?

A3: To determine if signal loss is due to photobleaching, you can run a simple control experiment. Prepare a sample with the cleaved, fluorescent AMC product and measure its fluorescence intensity repeatedly over the same duration as your actual experiment, using the identical instrument settings. A progressive decrease in signal intensity is indicative of photobleaching. If the signal is stable, the issue may lie with substrate depletion, enzyme instability, or inhibitor effects.

Q4: Are there more photostable alternatives to the AMC fluorophore?

A4: Yes, while AMC is a widely used blue fluorophore, other options may offer higher photostability. For instance, Alexa Fluor 350 is known to be more photostable than AMC.[1] However, switching to an alternative fluorophore would necessitate using a different substrate, which may not be suitable for your specific enzyme or assay.

Troubleshooting Guide

This guide provides solutions to common issues related to the photobleaching of this compound.

Problem Possible Cause Recommended Solution
Rapid signal decay during kinetic reads in a plate reader. High-intensity excitation light.Reduce the excitation light intensity to the lowest level that still provides an adequate signal-to-noise ratio.[2]
Frequent measurements.Decrease the frequency of readings (e.g., from every 30 seconds to every 2 minutes) to minimize total light exposure.
High gain setting.Optimize the detector gain. A very high gain can amplify noise and may not be necessary if the signal is strong, allowing for a reduction in excitation intensity.[3]
Fluorescence signal fades quickly during microscopic observation. Continuous illumination.Use the instrument's shutter to block the light path when not actively acquiring images.[4]
High laser power or lamp intensity.Use neutral density filters to decrease the illumination intensity.[4]
Oxygen-mediated photodamage.Add an antifade reagent to your mounting medium or assay buffer. Commercial options or custom formulations can be used.
Inconsistent fluorescence readings between wells or samples. Differential light exposure.Ensure all wells are exposed to the excitation light for the same duration. When setting up the experiment, use a separate, non-experimental well to focus the instrument.
Presence of autofluorescent compounds.Use phenol (B47542) red-free media or buffer if working with cell-based assays, as it can contribute to background fluorescence.[2]

Data Presentation

Table 1: Photophysical Properties of AMC and Alternative Blue Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Photostability
AMC (7-Amino-4-methylcoumarin) 344[5]440[5]~19,000~0.63Moderate[6]
Alexa Fluor 350 346442~19,000~0.79Higher than AMC[1]
DAPI 358461~35,000~0.92 (bound to DNA)High
Hoechst 33342 350461~42,000~0.42 (bound to DNA)Moderate to High

Note: Photostability is highly dependent on the experimental conditions.

Experimental Protocols

Protocol 1: Quantifying Photobleaching Rate

This protocol allows for the determination of the photobleaching rate of the AMC fluorophore under your specific experimental conditions.

Materials:

  • Free AMC (7-Amino-4-methylcoumarin) standard

  • Assay buffer

  • Fluorescence microplate reader or microscope

  • Black, clear-bottom microplates (for plate reader) or microscope slides and coverslips

Procedure:

  • Prepare a solution of free AMC in your assay buffer at a concentration that yields a strong fluorescence signal, representative of the upper range of your experimental measurements.

  • For a plate reader, dispense the AMC solution into multiple wells of a black microplate.

  • For microscopy, prepare a slide with the AMC solution.

  • Set up your instrument with the same excitation and emission wavelengths (e.g., Ex: 341 nm, Em: 441 nm for AMC), light intensity, gain, and other settings used in your actual experiment.[7]

  • Measure the initial fluorescence intensity (F₀).

  • Continuously expose the sample to the excitation light and record the fluorescence intensity (F) at regular time intervals (t) over a period relevant to your experiment's duration.

  • Plot the normalized fluorescence intensity (F/F₀) as a function of time.

  • The rate of decay in this plot represents the photobleaching rate. The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life.

Protocol 2: Evaluating the Efficacy of Antifade Reagents

This protocol helps in selecting an effective antifade reagent for your assay.

Materials:

  • Free AMC standard

  • Assay buffer

  • A selection of antifade reagents (e.g., Trolox, n-propyl gallate, commercial formulations)

  • Fluorescence measurement instrument

Procedure:

  • Prepare AMC solutions as described in Protocol 1.

  • Create parallel sets of samples. To one set, add an antifade reagent at its recommended working concentration. The other set will serve as the control (no antifade reagent).

  • Measure the photobleaching rate for both the control and the antifade reagent-containing samples using the procedure outlined in Protocol 1.

  • Compare the photobleaching curves. A successful antifade reagent will result in a significantly slower decay of fluorescence intensity compared to the control.

Mandatory Visualizations

Mechanism of Photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) Bleached Photobleached State S1->S0 Fluorescence (Emission) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->Bleached Irreversible Chemical Reaction Oxygen Oxygen (O₂) T1->Oxygen ROS Reactive Oxygen Species (ROS) ROS->S0 Reacts with Fluorophore Oxygen->ROS Energy Transfer

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Workflow for Assessing Photobleaching cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep Prepare Free AMC Solution antifade Add Antifade Reagent (for testing) prep->antifade Optional settings Set Instrument Parameters (Ex/Em, Intensity, Gain) prep->settings antifade->settings measure_initial Record Initial Intensity (F₀) settings->measure_initial expose Continuous Light Exposure measure_initial->expose record Record Intensity (F) over Time (t) expose->record plot Plot Normalized Intensity (F/F₀) vs. Time record->plot calculate Determine Photobleaching Rate and Half-life plot->calculate

Caption: Experimental workflow for quantifying the rate of photobleaching.

Troubleshooting Logic for Signal Loss start Signal Loss Observed is_photobleaching Is it Photobleaching? (Run control) start->is_photobleaching instrument_settings Optimize Instrument Settings? is_photobleaching->instrument_settings Yes other_issues Investigate Other Causes (Enzyme/Substrate Stability) is_photobleaching->other_issues No reduce_intensity Reduce Light Intensity/Exposure Time instrument_settings->reduce_intensity assay_conditions Modify Assay Conditions? add_antifade Add Antifade Reagent assay_conditions->add_antifade reduce_intensity->assay_conditions resolved Problem Resolved add_antifade->resolved

Caption: Decision tree for troubleshooting signal loss in fluorescence assays.

References

dealing with inner filter effect in MeO-Succ-Arg-Pro-Tyr-AMC fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the inner filter effect (IFE) in MeO-Succ-Arg-Pro-Tyr-AMC fluorescence assays. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay?

The this compound assay utilizes a fluorogenic substrate to measure the activity of chymotrypsin-like proteases.[1][2][3] The substrate itself is non-fluorescent.[1][3] When cleaved by a protease, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule is released.[4] The resulting fluorescence, typically measured at an excitation wavelength of ~341-350 nm and an emission wavelength of ~441-460 nm, is directly proportional to the enzyme's activity.[3][4][5]

Q2: What is the Inner Filter Effect (IFE)?

The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity.[6] This occurs when molecules in the sample absorb the excitation light before it reaches the fluorophore or absorb the emitted light before it reaches the detector.[7][8] This process results in a non-linear relationship between the fluorophore concentration and the fluorescence signal, especially at higher concentrations.[7][9] IFE is distinct from fluorescence quenching, which involves non-radiative energy transfer through direct molecular interactions.[4]

Q3: What are the different types of Inner Filter Effect?

There are two main types of IFE:

  • Primary Inner Filter Effect (pIFE): This happens when the excitation light is absorbed by components in the sample, reducing the light available to excite the AMC molecules.[6][7][10] In this specific assay, the uncleaved substrate or colored compounds in a screening library can cause pIFE.[4]

  • Secondary Inner Filter Effect (sIFE): This occurs when the fluorescence emitted by AMC is re-absorbed by other molecules in the sample before it can be measured by the detector.[6][7][10] This is more likely if there is an overlap between the emission spectrum of AMC and the absorption spectrum of another component in the solution.[10]

Troubleshooting Guide

Issue: My standard curve for free AMC is not linear and plateaus at higher concentrations.

  • Potential Cause: Inner Filter Effect. At high concentrations, the AMC molecules themselves can absorb a significant portion of the excitation light (pIFE) and emitted light (sIFE), preventing a linear increase in the fluorescence signal.[4][10]

  • Recommended Solutions:

    • Operate within the linear range of the standard curve by diluting your samples.

    • If dilution is not feasible, apply a mathematical correction based on the sample's absorbance.[4] See Protocol 2 for details.

Issue: The enzyme reaction rate unexpectedly decreases at high substrate concentrations.

  • Potential Cause: Primary Inner Filter Effect. The uncleaved this compound substrate may absorb the excitation light, preventing it from efficiently exciting the liberated AMC product.[4]

  • Recommended Solutions:

    • Reduce the substrate concentration to a range where its absorbance at the excitation wavelength is less than 0.1.[10]

    • Measure the absorbance of all reaction components at the beginning of the reaction and apply a mathematical correction factor. See Protocol 2 .

Issue: My results are inconsistent when screening a compound library.

  • Potential Cause: Inner Filter Effect from library compounds. Many chemical compounds absorb light in the UV-Vis range.[10] If a test compound absorbs light at the excitation (~350 nm) or emission (~450 nm) wavelengths of AMC, it will artificially lower the measured fluorescence, potentially leading to a false-positive result (apparent inhibition).

  • Recommended Solutions:

    • Measure the absorbance of all test compounds at the excitation and emission wavelengths used in the assay.

    • For any compounds with significant absorbance (A > 0.1), apply a mathematical correction to the fluorescence data.[10] See Protocol 2 .

    • Consider performing a counterscreen in the absence of the enzyme to identify compounds that interfere with the fluorescence signal.

Visualizing the Inner Filter Effect

The diagram below illustrates the two mechanisms of the inner filter effect in a microplate well.

Mechanisms of Inner Filter Effect cluster_0 Primary IFE (pIFE) cluster_1 Secondary IFE (sIFE) Excitation_Source Excitation Source Absorbing_Molecule_P Absorbing Molecule (e.g., Substrate) Excitation_Source->Absorbing_Molecule_P Light Absorbed Fluorophore_P Fluorophore (AMC) Excitation_Source->Fluorophore_P Reduced Excitation Fluorophore_S Fluorophore (AMC) Absorbing_Molecule_S Absorbing Molecule Fluorophore_S->Absorbing_Molecule_S Emitted Light Re-absorbed Detector Detector Fluorophore_S->Detector Reduced Signal

Diagram illustrating primary and secondary inner filter effects.

Data Presentation

The significance of the inner filter effect is directly related to the absorbance of the sample. As absorbance increases, the error in the measured fluorescence intensity grows.

Total Absorbance (Aex + Aem)Approximate Error in Fluorescence IntensityRecommendation
< 0.1< 10-12%[10][11]Correction is recommended for high-precision applications.
0.06~8%[9][11]Correction is advised.
> 0.1> 12%[10][11]Correction is necessary for accurate results.

Experimental Protocols

Protocol 1: Diagnosing the Inner Filter Effect

This protocol helps determine if IFE is significantly affecting your assay.

Methodology:

  • Perform a Dilution Series:

    • Prepare a series of known concentrations of the fluorophore (free AMC) in your assay buffer.

    • Measure the fluorescence intensity for each concentration using your standard assay parameters.

    • Plot the fluorescence intensity as a function of AMC concentration.

    • Interpretation: If the plot is linear at low concentrations but plateaus or curves downwards at higher concentrations, IFE is the likely cause.[10]

  • Measure Sample Absorbance:

    • Using a spectrophotometer or an absorbance-capable plate reader, measure the absorbance of your experimental samples (including substrate, enzyme, and any test compounds) at both the excitation wavelength (Aex, ~350 nm) and the emission wavelength (Aem, ~450 nm).[10]

    • Interpretation: If the total absorbance (Aex + Aem) is greater than 0.1, IFE is likely to be significant and correction is required.[10]

Protocol 2: Mathematical Correction for Inner Filter Effect

This protocol describes a common method to mathematically correct for IFE using absorbance measurements.

Objective: To correct the observed fluorescence reading (Fobserved) for signal attenuation caused by IFE to obtain the true, corrected fluorescence (Fcorrected).

Methodology:

  • Prepare Samples: Set up your enzyme reaction, inhibitor screen, or standard curve in a fluorescence-compatible microplate (e.g., solid black, clear-bottom).

  • Measure Fluorescence: Read the fluorescence intensity (Fobserved) of each sample in a fluorometer using the appropriate excitation and emission wavelengths for AMC.

  • Measure Absorbance: In a separate, absorbance-compatible plate (or the same plate if using a multi-mode reader), measure the absorbance of each corresponding sample at the excitation wavelength (Aex) and the emission wavelength (Aem).

  • Apply Correction Formula: Use the following formula to calculate the corrected fluorescence intensity for each sample[10]:

    Fcorrected = Fobserved * 10( (Aex + Aem) / 2 )

    • Fcorrected: The corrected fluorescence intensity.

    • Fobserved: The raw, measured fluorescence intensity.

    • Aex: The absorbance of the sample at the excitation wavelength.

    • Aem: The absorbance of the sample at the emission wavelength.

  • Analyze Data: Use the Fcorrected values for all subsequent data analysis, such as calculating enzyme kinetics or determining IC50 values.

Decision Workflow for Handling IFE

This workflow helps guide the decision-making process for addressing the inner filter effect.

Start Start Assay (e.g., AMC Standard Curve or Enzyme Kinetics) Check_Linearity Is the fluorescence response linear with concentration? Start->Check_Linearity Measure_Absorbance Measure Absorbance (Aex & Aem) of samples Check_Linearity->Measure_Absorbance No / Unsure No_Correction No correction needed. Proceed with analysis. Check_Linearity->No_Correction Yes Check_Absorbance Is Total Absorbance (Aex + Aem) > 0.1? Measure_Absorbance->Check_Absorbance Check_Absorbance->No_Correction No Correction_Needed IFE is significant. Correction is required. Check_Absorbance->Correction_Needed Yes Dilute_Option Can samples be diluted and still provide sufficient signal? Correction_Needed->Dilute_Option Dilute_Sample Dilute samples to bring Absorbance < 0.1 Dilute_Option->Dilute_Sample Yes Math_Correction Apply Mathematical Correction: F_corr = F_obs * 10^((Aex+Aem)/2) Dilute_Option->Math_Correction No Dilute_Sample->Start Re-run Assay Analyze_Corrected Analyze Corrected Data Math_Correction->Analyze_Corrected

Decision workflow for correcting the inner filter effect.

References

Technical Support Center: Protease Activity Assays with MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the fluorogenic substrate MeO-Succ-Arg-Pro-Tyr-AMC to ensure the linearity of protease activity over time.

Frequently Asked Questions (FAQs)

Q1: My reaction rate is linear at the beginning but then plateaus. What is causing this?

A1: A plateau in the reaction rate typically indicates that one of the components has become limiting. The most common causes are:

  • Substrate Depletion: If the enzyme concentration is high or the incubation time is extended, the substrate can be consumed, leading to a decrease in the reaction rate. It is crucial to take measurements within the initial linear phase of the reaction.[1]

  • Enzyme Instability: The protease may lose activity over time under the specific assay conditions (e.g., pH, temperature).

Q2: I'm observing a burst of fluorescence at the beginning of my assay, followed by a slower, non-linear rate. What could be the reason?

A2: This phenomenon, often called "burst kinetics," can occur due to a rapid initial release of the fluorophore, followed by a slower, rate-limiting step in the enzyme's catalytic cycle. It can also be an artifact of pre-incubation conditions or the presence of a sub-population of highly active enzyme.

Q3: My fluorescence signal is not linear with increasing enzyme concentration. Why is this happening?

A3: Non-linearity with enzyme concentration can be due to several factors:

  • Inner Filter Effect: At high concentrations, components in your sample, including the substrate or the released AMC product, can absorb the excitation or emission light, leading to a lower than expected fluorescence reading.[1]

  • Substrate Limitation: At high enzyme concentrations, the substrate may be rapidly consumed, preventing a linear response.

  • Presence of Inhibitors: If your enzyme preparation is not pure, it may contain inhibitors that affect the activity at different enzyme concentrations.

Q4: How can I determine the optimal enzyme and substrate concentrations for a linear assay?

A4: A systematic approach is recommended:

  • Enzyme Titration: Prepare a series of enzyme dilutions and perform the assay with a fixed, non-limiting concentration of the substrate. Plot the initial reaction rate against the enzyme concentration and select a concentration that falls within the linear range of this plot.[1]

  • Substrate Titration: Using the optimal enzyme concentration, perform the assay with a range of substrate concentrations to determine the Michaelis-Menten kinetics (K_m and V_max). For linear assays, it is generally recommended to use a substrate concentration at or below the K_m.

Troubleshooting Guide

This guide addresses specific issues that can lead to non-linear protease activity over time with this compound.

Problem Potential Cause Recommended Solution
Reaction rate decreases over time Substrate Depletion Lower the enzyme concentration or shorten the assay time to ensure you are measuring the initial velocity.
Enzyme Instability Check the optimal pH and temperature for your protease. Consider adding stabilizing agents like BSA or glycerol (B35011) to the assay buffer.
Photobleaching Reduce the exposure time to the excitation light. Use a lower light intensity if your instrument allows.[1]
Non-linear standard curve at high concentrations Inner Filter Effect Work within the linear range of the standard curve by diluting samples. Apply a mathematical correction based on the sample's absorbance.
High background fluorescence Substrate Autohydrolysis Prepare fresh substrate solutions for each experiment. Run a no-enzyme control to measure the rate of spontaneous substrate breakdown.
Contaminated Reagents Use high-purity water and reagents. Check all buffers and solutions for intrinsic fluorescence.
Poor reproducibility Inconsistent Pipetting Ensure accurate and consistent pipetting, especially for enzyme and substrate solutions.
Temperature Fluctuations Pre-incubate all reagents and the plate at the assay temperature to ensure thermal equilibrium.

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration

This protocol outlines a method to find the ideal enzyme concentration that results in a linear reaction rate.

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.

    • Substrate Stock Solution: 10 mM this compound in DMSO.

    • Substrate Working Solution: Dilute the stock solution to 100 µM in Assay Buffer.

    • Enzyme Stock Solution: Prepare a concentrated stock of your purified protease.

  • Enzyme Dilution Series:

    • Create a series of enzyme dilutions in ice-cold Assay Buffer. The final concentrations in the assay should span a range you expect to be active.

  • Assay Setup (96-well black microplate):

    • Add 50 µL of each enzyme dilution to separate wells.

    • Include a "no-enzyme" control with 50 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add 50 µL of the pre-warmed Substrate Working Solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to ~341 nm and the emission wavelength to ~441 nm.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each enzyme concentration, plot fluorescence intensity versus time.

    • Determine the initial velocity (V₀) from the linear portion of each curve.

    • Plot V₀ versus enzyme concentration. The optimal enzyme concentration will be in the linear range of this graph.

Protocol 2: Time-Course Assay for Linearity

This protocol is for performing a time-course experiment to confirm the linearity of the reaction.

  • Prepare Reagents:

    • Use the optimal enzyme concentration determined in Protocol 1.

    • Prepare the Substrate Working Solution at a concentration at or below the K_m for your enzyme.

  • Assay Setup:

    • Prepare multiple identical wells in a 96-well black microplate, each containing 50 µL of the optimal enzyme concentration.

    • Include "no-enzyme" control wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add 50 µL of the pre-warmed Substrate Working Solution to all wells simultaneously if possible, or start a timer as you add it to each well.

  • Data Acquisition:

    • Measure fluorescence intensity at regular time intervals (e.g., every 5 minutes) for the desired duration of your experiment.

  • Data Analysis:

    • Plot the average fluorescence intensity (with background subtracted) versus time.

    • Perform a linear regression on the data points. A high R² value (e.g., >0.98) indicates a linear reaction rate over the tested time period.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis prep_reagents Prepare Reagents prep_enzyme Prepare Enzyme Dilutions prep_reagents->prep_enzyme prep_substrate Prepare Substrate Solution prep_reagents->prep_substrate add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme add_substrate Add Substrate & Start Reaction prep_substrate->add_substrate pre_incubate Pre-incubate Plate add_enzyme->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data determine_linearity Determine Linearity plot_data->determine_linearity

Caption: Workflow for ensuring protease assay linearity.

Chymotrypsin Signaling Pathway

Chymotrypsin can activate Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells, initiating a signaling cascade.

G chymotrypsin Chymotrypsin par2 PAR2 chymotrypsin->par2 Cleavage & Activation g_protein G-protein Coupling par2->g_protein plc PLC Activation g_protein->plc ca_mobilization Ca2+ Mobilization plc->ca_mobilization erk12 ERK1/2 Phosphorylation plc->erk12 gene_expression Altered Gene Expression (e.g., IL-10) ca_mobilization->gene_expression erk12->gene_expression

Caption: Chymotrypsin signaling via PAR2 in epithelial cells.[2]

References

impact of detergent on MeO-Succ-Arg-Pro-Tyr-AMC assay performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the MeO-Succ-Arg-Pro-Tyr-AMC fluorogenic substrate in protease assays. Special attention is given to the impact of commonly used detergents on assay performance.

Troubleshooting Guide

Encountering unexpected results in your assay? This guide will help you diagnose and resolve common issues, particularly those related to the presence of detergents.

Issue 1: Low or No Fluorescent Signal

Possible Causes & Solutions:

  • Inactive Enzyme or Missing Reagents:

    • Solution: Always run a positive control with a known active protease to confirm reagent viability. Prepare a master mix of your assay buffer, enzyme, and substrate to ensure consistent dispensing.

  • Suboptimal Reaction Conditions:

    • Solution: Consult the literature for the optimal pH and temperature for your specific protease. Perform a matrix-based optimization of both pH and temperature to determine the ideal conditions for your experiment.

  • Incorrect Instrument Settings:

    • Solution: Ensure your fluorescence microplate reader is set to the correct excitation (λex ≈ 341-380 nm) and emission (λem ≈ 441-460 nm) wavelengths for the released AMC fluorophore.[1][2] Use a solid black microplate to minimize background fluorescence.

  • Detergent-Induced Inhibition:

    • Solution: While less common with non-ionic detergents, some proteases can be inhibited by certain detergents or high concentrations of them.[3] Try titrating the detergent concentration or testing an alternative detergent (see Table 1).

Issue 2: High Background Fluorescence

Possible Causes & Solutions:

  • Substrate Instability/Degradation:

    • Solution: Protect the this compound substrate from light and repeated freeze-thaw cycles. Prepare fresh substrate dilutions for each experiment.

  • Autofluorescence of Test Compounds:

    • Solution: Screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths. If a compound is fluorescent, it can interfere with the assay readout.[4]

  • Detergent-Related Light Scattering:

    • Solution: At high concentrations, some detergents can form aggregates that scatter light, leading to artificially high fluorescence readings.[4] This can be mitigated by ensuring the detergent concentration is below its critical micelle concentration (CMC) or by using a different detergent.

  • Contaminated Reagents or Buffers:

    • Solution: Use high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter that could contribute to background signal.

Issue 3: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions:

  • Pipetting Inaccuracies:

    • Solution: Use calibrated pipettes and consider using reverse pipetting techniques for viscous solutions, such as those containing detergents.

  • Temperature Fluctuations:

    • Solution: Ensure the assay plate is uniformly equilibrated to the desired reaction temperature before initiating the reaction.

  • Promiscuous Inhibition by Test Compounds:

    • Solution: Some compounds form aggregates that non-specifically inhibit enzymes. This can often be overcome by including a small amount of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[5][6]

  • Variable Effects of Detergents:

    • Solution: Be aware that different detergents can have varying effects on enzyme activity. For instance, non-ionic detergents like Triton X-100 and Tween-20 can enhance the activity of some proteases, while zwitterionic detergents like CHAPS may have a lesser effect.[7] This can lead to variability if detergent types or concentrations are not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: Why is a detergent included in my protease assay buffer?

A1: Detergents are often included in protease assays for several reasons:

  • To prevent non-specific inhibition: Many small molecules can form aggregates in aqueous solutions that non-specifically inhibit enzymes. A low concentration of a non-ionic detergent, such as 0.01% Triton X-100, can disrupt these aggregates and help identify true inhibitors.[5][6]

  • To solubilize membrane-associated proteases: For proteases that are integral membrane proteins, detergents are essential to maintain their solubility and activity in an aqueous buffer.

  • To improve enzyme stability and activity: In some cases, detergents can interact with a protease in a way that enhances its catalytic activity.

Q2: How can detergents affect my enzyme's activity?

A2: Detergents can have a range of effects on enzyme activity. Non-ionic detergents like Triton X-100, Tween-20, and NP-40 have been shown to enhance the activity of some proteases, in some cases by 2 to 2.5-fold.[7] In contrast, the zwitterionic detergent CHAPS often has a minimal effect on the activity of the same enzymes.[7] The specific effect and its magnitude depend on the detergent, its concentration, and the particular protease being studied.

Q3: Can the presence of a detergent alter the IC50 value of my inhibitor?

A3: Yes, the presence of certain detergents can significantly impact the apparent potency of an inhibitor. For promiscuous inhibitors that act by aggregation, the addition of a detergent will typically lead to a dramatic increase in the IC50 value (a decrease in apparent potency). For true, specific inhibitors, the effect of a detergent on the IC50 can be more complex and may depend on the specific interactions between the inhibitor, the enzyme, and the detergent micelles. In some cases, non-ionic detergents have been shown to reverse the inhibition of certain compounds.[7]

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

A4: The Critical Micelle Concentration (CMC) is the concentration of a detergent at which micelles begin to form. Below the CMC, detergent molecules exist as monomers. Above the CMC, they self-assemble into micelles. The CMC is an important parameter because the properties of a detergent solution can change significantly above this concentration. For example, the ability of a detergent to solubilize proteins and interact with small molecules is often dependent on micelle formation.

Data Presentation

Table 1: Effect of Various Detergents on Protease Activity

Note: The following data is derived from a study on West Nile Virus Protease and is intended to be illustrative of the potential effects of detergents on protease activity. The exact quantitative effects on a chymotrypsin-like protease with the this compound substrate may vary.

DetergentConcentration (%)Relative Protease Activity (%)
Control (No Detergent) -100
Triton X-100 0.001~150
0.01~220
0.1~230
Tween-20 0.001~140
0.01~210
0.1~220
NP-40 0.001~160
0.01~225
0.1~235
Brij-35 0.001~120
0.01~150
0.1~150
CHAPS 0.001 - 0.1~100-110

Data adapted from a study on WNV protease, where activity was enhanced by several non-ionic detergents, while CHAPS had a minimal effect.[7]

Experimental Protocols

Protocol 1: General this compound Protease Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for your protease (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0). If desired, supplement with a detergent at the final desired concentration.

    • Enzyme Stock Solution: Prepare a concentrated stock of your protease in an appropriate buffer.

    • Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

    • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to each well of a black, flat-bottom 96-well plate.

    • Add 25 µL of the enzyme solution to the sample wells. For blank wells (no enzyme control), add 25 µL of Assay Buffer.

    • If testing inhibitors, add the inhibitor solution at this step and pre-incubate with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Set the reader to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.

    • Record the fluorescence intensity over time in kinetic mode. The rate of increase in fluorescence is proportional to the enzyme activity.

Protocol 2: Evaluating the Effect of Detergents on Protease Activity
  • Prepare a Detergent Dilution Series:

    • Prepare a series of assay buffers, each containing a different concentration of the detergent to be tested (e.g., from 0.0001% to 1%). Include a no-detergent control.

  • Perform the Protease Assay:

    • Follow the general protease assay protocol (Protocol 1), using the different detergent-containing buffers.

  • Data Analysis:

    • Calculate the initial reaction rates for each detergent concentration.

    • Normalize the activity at each detergent concentration to the activity of the no-detergent control to determine the relative protease activity.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer (with/without detergent) add_buffer Add Assay Buffer to Plate enzyme_prep Prepare Enzyme Stock add_enzyme Add Enzyme (and inhibitor if applicable) substrate_prep Prepare Substrate Stock (this compound) add_substrate Add Substrate (Initiate Reaction) add_buffer->add_enzyme add_enzyme->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate calc_rate Calculate Reaction Rate read_plate->calc_rate analyze Analyze Data (e.g., IC50, % Activity) calc_rate->analyze

Figure 1. General workflow for a this compound protease assay.

troubleshooting_logic start Unexpected Result (e.g., Low Signal, High IC50) check_controls Are Positive/Negative Controls Behaving as Expected? start->check_controls check_reagents Re-evaluate Reagent Stability (Enzyme, Substrate) check_controls->check_reagents No check_conditions Optimize Assay Conditions (pH, Temperature, Concentrations) check_controls->check_conditions No check_detergent Is a Detergent Present? check_controls->check_detergent Yes no_detergent Consider Adding Detergent (0.01% Triton X-100) to Rule Out Promiscuous Inhibition check_detergent->no_detergent No yes_detergent Detergent May Be Affecting Enzyme Activity or Inhibitor Interaction check_detergent->yes_detergent Yes test_detergent Test Different Detergents or Titrate Concentration yes_detergent->test_detergent

Figure 2. A logical workflow for troubleshooting unexpected assay results.

References

Validation & Comparative

A Comparative Guide to Fluorogenic Substrates for Measuring Proteasome Chymotrypsin-Like Activity: MeO-Succ-Arg-Pro-Tyr-AMC vs. Suc-LLVY-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two fluorogenic substrates, MeO-Succ-Arg-Pro-Tyr-AMC and Suc-LLVY-AMC, for the measurement of the chymotrypsin-like activity of the proteasome. The objective is to furnish researchers with the necessary information to make an informed decision on substrate selection for their specific experimental needs. This comparison is based on available scientific literature and product specifications, focusing on data-driven insights and detailed experimental considerations.

Introduction to Proteasome Activity Assays

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. Its catalytic core, the 20S proteasome, possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The chymotrypsin-like activity, which cleaves after hydrophobic residues, is often considered the predominant activity and is a primary target for research and drug development.

Fluorogenic assays are a widely used method for measuring proteasome activity. These assays utilize synthetic peptides conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). Upon cleavage of the peptide by the proteasome, the AMC is released, resulting in a quantifiable increase in fluorescence.

Substrate Overview and Performance Comparison

A direct, head-to-head comparison of this compound and Suc-LLVY-AMC in the context of proteasome activity assays is limited in the currently available scientific literature. However, a detailed analysis of their individual characteristics and applications allows for a robust comparative assessment.

Suc-LLVY-AMC is a well-established and extensively documented fluorogenic substrate specifically for the chymotrypsin-like activity of the proteasome. Its performance and kinetic parameters have been characterized in numerous studies.

This compound is described as a sensitive fluorogenic substrate for chymotrypsin-like proteases in general. While it has been utilized for assaying enzymes like the stratum corneum chymotryptic enzyme (SCCE), its specific application and kinetic data for proteasome activity are not as readily available in published research.

The following table summarizes the available quantitative data for both substrates. It is important to note the absence of specific kinetic data (Km and Vmax) for this compound in the context of proteasome activity, which is a critical gap for a direct performance comparison.

FeatureThis compoundSuc-LLVY-AMC
Target Specificity Chymotrypsin-like proteasesChymotrypsin-like activity of the 20S and 26S proteasomes[1][2]
Peptide Sequence MeO-Succ-Arg-Pro-TyrSuc-Leu-Leu-Val-Tyr
Fluorophore AMCAMC
Excitation Wavelength ~341-360 nm~345-380 nm[1][3]
Emission Wavelength ~441-470 nm~440-460 nm[1][3]
Working Concentration Not specified for proteasome50-200 µM[2][3]
Kinetic Parameters (vs. 20S Proteasome)
KmData not available~20-48 µM
VmaxData not availableData available in specific studies

Experimental Protocols

A generalized protocol for an in vitro proteasome chymotrypsin-like activity assay using AMC-based fluorogenic substrates is provided below. This protocol can be adapted for both substrates, though optimal conditions for this compound may require empirical determination.

Materials:

  • Purified 20S or 26S proteasome

  • Fluorogenic substrate (this compound or Suc-LLVY-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Proteasome inhibitor (e.g., MG-132) for control experiments

  • DMSO for substrate and inhibitor stock solutions

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the proteasome inhibitor in DMSO (e.g., 10 mM).

    • Dilute the purified proteasome to the desired concentration in Assay Buffer.

  • Assay Setup:

    • To the wells of a black 96-well plate, add the desired volume of Assay Buffer.

    • For inhibitor control wells, add the proteasome inhibitor to a final concentration known to inhibit the proteasome (e.g., 10 µM MG-132) and pre-incubate with the proteasome for 10-15 minutes at 37°C. For other wells, add an equivalent volume of DMSO.

    • Add the diluted proteasome to each well.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to each well to the desired final concentration.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of the reaction (increase in fluorescence intensity per unit of time) from the linear portion of the kinetic curve.

    • Subtract the rate of the inhibitor control from the rates of the experimental wells to determine the specific proteasome activity.

Visualizations

The Ubiquitin-Proteasome Signaling Pathway

The degradation of most intracellular proteins is mediated by the ubiquitin-proteasome system. This pathway involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which is then recognized by the 26S proteasome for degradation.

UbiquitinProteasomePathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 E2 E2 (Conjugating Enzyme) E1->E2 Ub AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ligase) E2->E3 Ub PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein (Ub)n Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome ATP1 ATP ATP1->E1 Peptides Peptides Proteasome->Peptides Ub_recycle Ubiquitin (recycled) Proteasome->Ub_recycle ADP_Pi ADP + Pi Proteasome->ADP_Pi ATP2 ATP ATP2->Proteasome

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow for Proteasome Activity Assay

The following diagram illustrates the key steps in performing an in vitro proteasome activity assay using a fluorogenic substrate.

ExperimentalWorkflow start Start: Prepare Reagents prepare_buffer Prepare Assay Buffer start->prepare_buffer prepare_enzyme Dilute Purified Proteasome start->prepare_enzyme prepare_substrate Prepare Substrate Stock (in DMSO) start->prepare_substrate prepare_inhibitor Prepare Inhibitor Stock (in DMSO) start->prepare_inhibitor setup_plate Set up 96-well Plate prepare_buffer->setup_plate prepare_enzyme->setup_plate prepare_substrate->setup_plate prepare_inhibitor->setup_plate add_buffer Add Assay Buffer setup_plate->add_buffer add_enzyme Add Diluted Proteasome add_buffer->add_enzyme add_inhibitor Add Inhibitor (Control) or DMSO add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate initiate_reaction Initiate Reaction: Add Substrate pre_incubate->initiate_reaction read_fluorescence Kinetic Fluorescence Reading (Ex/Em appropriate for AMC) initiate_reaction->read_fluorescence analyze_data Data Analysis read_fluorescence->analyze_data calculate_rate Calculate Reaction Rate analyze_data->calculate_rate determine_activity Determine Specific Proteasome Activity calculate_rate->determine_activity end End determine_activity->end

Caption: Experimental workflow for a fluorogenic proteasome activity assay.

Conclusion

Suc-LLVY-AMC stands as the well-validated and widely adopted choice for measuring the chymotrypsin-like activity of the proteasome, supported by a wealth of experimental data and established protocols. Its kinetic parameters with the proteasome are characterized, providing a solid foundation for quantitative studies.

This compound is a potential alternative, though its efficacy and specificity for the proteasome remain to be thoroughly investigated and documented in peer-reviewed literature. For researchers considering this substrate, it would be imperative to perform initial validation experiments to determine its kinetic parameters (Km and Vmax) and specificity for the proteasome's chymotrypsin-like activity in comparison to other cellular proteases.

For robust, reproducible, and comparable results in proteasome research, Suc-LLVY-AMC is the recommended substrate based on the current body of scientific evidence. Further research is required to establish this compound as a specific and characterized tool for proteasome activity assays.

References

A Comparative Guide to Chymotrypsin Substrates: Highlighting the Advantages of MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal reagents for chymotrypsin (B1334515) activity assays, the selection of an appropriate substrate is paramount. This guide provides a detailed comparison of the fluorogenic substrate MeO-Succ-Arg-Pro-Tyr-AMC with other commonly employed chymotrypsin substrates, supported by available experimental data and standardized protocols.

Executive Summary

Performance Comparison of Chymotrypsin Substrates

The efficiency of an enzyme substrate is best described by its kinetic parameters, specifically the Michaelis constant (K_m) and the catalytic rate constant (k_cat). K_m is an indicator of the substrate's affinity for the enzyme, with a lower value denoting higher affinity. The k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency.

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Key Characteristics
This compound Data not availableData not availableData not availableDescribed as a sensitive fluorogenic substrate for chymotrypsin-like proteases.[1][2] The peptide sequence suggests recognition by chymotrypsin.
Suc-Ala-Ala-Pro-Phe-AMC 15[3]1.5[3]1.0 x 10⁵A widely used and well-characterized fluorogenic substrate for chymotrypsin.[3]
Suc-Leu-Leu-Val-Tyr-AMC Data for chymotrypsin not available (30 µM for 20S Proteasome)Data not availableData not availableA known fluorogenic substrate for the chymotrypsin-like activity of the proteasome; also cleaved by chymotrypsin.[4][5][6][7][8]

Note: The kinetic data for Suc-LLVY-AMC with the 20S proteasome is provided for context but is not directly comparable to its performance with chymotrypsin.

Advantages of this compound

Based on its design as a specific and sensitive substrate, this compound offers several potential advantages:

  • High Sensitivity: As a fluorogenic substrate releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group upon cleavage, it is expected to provide high sensitivity in detecting low levels of chymotrypsin activity.[9][10][11][12][13][14]

  • Specificity: The peptide sequence Arg-Pro-Tyr is designed to be recognized and cleaved by chymotrypsin, which preferentially cleaves at the C-terminus of large hydrophobic residues like Tyrosine. This specificity is crucial for accurate measurement of chymotrypsin activity in complex biological samples.

  • Continuous Kinetic Assays: The fluorogenic nature of the substrate allows for real-time, continuous monitoring of enzyme activity, enabling detailed kinetic studies.

Experimental Protocols

A generalized protocol for a chymotrypsin activity assay using a fluorogenic AMC-based substrate in a 96-well plate format is provided below. This protocol can be adapted for this compound, Suc-AAPF-AMC, and Suc-LLVY-AMC.

Reagents and Preparation
  • Assay Buffer: 50 mM Tris-HCl, 100 mM CaCl₂, pH 8.0.

  • Enzyme: Bovine α-chymotrypsin, stock solution (e.g., 1 mg/mL in 1 mM HCl) diluted to the desired working concentration in assay buffer.

  • Substrate: this compound, Suc-AAPF-AMC, or Suc-LLVY-AMC. Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the desired final concentration in assay buffer. It is recommended to test a range of substrate concentrations to determine the optimal concentration for the assay.

  • 96-well Plate: Black, flat-bottom plates are recommended to minimize background fluorescence.

Assay Procedure
  • Prepare the plate: Add 50 µL of assay buffer to each well.

  • Add enzyme: Add 25 µL of the diluted chymotrypsin solution to the appropriate wells. For blank wells (no enzyme control), add 25 µL of assay buffer.

  • Pre-incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction: Add 25 µL of the diluted substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Measure fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

    • Excitation wavelength: ~360-380 nm

    • Emission wavelength: ~440-460 nm

Data Analysis
  • Correct for background: Subtract the fluorescence readings of the blank wells from the readings of the sample wells.

  • Determine the initial reaction velocity (V₀): Plot the corrected fluorescence intensity versus time. The initial velocity is the slope of the linear portion of this curve.

  • Calculate enzyme activity: Convert the change in fluorescence units per minute to the rate of substrate hydrolysis (e.g., µmol/min) using a standard curve prepared with free AMC.

  • Determine kinetic parameters (optional): To determine K_m and V_max, perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

Visualizations

Experimental Workflow for Chymotrypsin Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions add_buffer Add Assay Buffer to Plate prep_reagents->add_buffer add_enzyme Add Enzyme Solution add_buffer->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate to Initiate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence correct_background Background Correction measure_fluorescence->correct_background calc_velocity Calculate Initial Velocity (V₀) correct_background->calc_velocity calc_activity Calculate Enzyme Activity calc_velocity->calc_activity determine_kinetics Determine Kinetic Parameters (Km, Vmax) calc_velocity->determine_kinetics

Caption: Workflow for a fluorometric chymotrypsin activity assay.

Chymotrypsin Catalytic Mechanism

G E_S E + S ES E-S Complex E_S->ES k₁ ES->E_S k₋₁ EA Acyl-Enzyme Intermediate + P1 ES->EA k₂ (Acylation) E_P2 E + P2 EA->E_P2 k₃ (Deacylation) + H₂O

References

Navigating the Specificity of a Chymotrypsin Substrate: A Comparative Guide to MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions between a substrate and its target enzyme is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate, MeO-Succ-Arg-Pro-Tyr-AMC, and its predicted cross-reactivity with other serine proteases. While this substrate is designed for chymotrypsin-like enzymes, an evaluation of its potential off-target activity is crucial for accurate experimental design and data interpretation.

Predicted Cross-Reactivity Profile of this compound

The peptide sequence of this compound is the primary determinant of its specificity. Serine proteases exhibit distinct preferences for the amino acid residues at the P1 position (the residue immediately preceding the cleavage site) and, to a lesser extent, the surrounding residues. Based on the substrate's sequence (cleavage is expected after Tyrosine), we can predict its reactivity with a panel of common serine proteases.

Enzyme FamilySpecific ProteaseP1 PreferencePredicted Reactivity with this compoundRationale
Chymotrypsin-like Chymotrypsin (B1334515), Stratum Corneum Chymotryptic Enzyme (SCCE)Large hydrophobic/aromatic residues (Tyr, Phe, Trp)High The substrate's P1 residue is Tyrosine (Tyr), which is an optimal residue for chymotrypsin and its related enzymes.
Trypsin-like Trypsin, Plasmin, ThrombinPositively charged residues (Arg, Lys)Low to None The P1 residue is Tyrosine, which does not fit well into the negatively charged S1 pocket of trypsin-like proteases that is designed to accommodate basic residues.
Elastase-like Pancreatic Elastase, Neutrophil ElastaseSmall aliphatic residues (Ala, Val, Gly)None The large, aromatic Tyrosine at the P1 position is sterically hindered from entering the shallow, hydrophobic S1 pocket of elastases.
Cysteine Proteases Cathepsin B, Cathepsin LVaries, but often prefers Arg/Lys at P1 or has broader specificityLow to None While some cathepsins have broader specificity, the overall sequence is not optimal. Cathepsin B, for example, prefers basic residues at P1.

Visualizing the Substrate and Protease Interaction

The following diagram illustrates the structure of the this compound substrate and the expected cleavage by a chymotrypsin-like protease.

substrate_cleavage sub This compound cl sub->cl p1 p1 cl->p1 Tyr (P1) amc amc cl->amc AMC (Fluorophore) p2 p2 p1->p2 Pro (P2) p3 p3 p2->p3 Arg (P3) p4 p4 p3->p4 MeO-Succ protease Chymotrypsin-like Protease protease->cl Recognizes & Cleaves

This compound substrate structure and cleavage.

Experimental Protocol for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, the following fluorometric assay protocol can be employed.

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Purified serine proteases (e.g., chymotrypsin, trypsin, elastase, cathepsin B)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0; specific buffer conditions may vary depending on the protease)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~350-360 nm and emission at ~440-460 nm.

2. Experimental Workflow:

The following diagram outlines the key steps in the experimental workflow for assessing substrate cross-reactivity.

experimental_workflow sub_prep Prepare Substrate Working Solution (Dilute this compound in Assay Buffer) plate_setup Plate Setup (96-well plate) - Add Assay Buffer - Add Enzyme Solution - Add Substrate Solution (to initiate reaction) sub_prep->plate_setup enz_prep Prepare Enzyme Working Solutions (Dilute each protease in Assay Buffer) enz_prep->plate_setup incubation Incubate at Optimal Temperature (e.g., 37°C) plate_setup->incubation measurement Measure Fluorescence Intensity (Kinetic reads over time, e.g., every 60s for 30-60 min) incubation->measurement data_analysis Data Analysis - Calculate initial reaction rates (V₀) - Determine kinetic parameters (Km, kcat) - Compare relative hydrolysis rates measurement->data_analysis

Experimental workflow for assessing protease cross-reactivity.

3. Detailed Procedure:

  • Prepare a standard curve: To quantify the amount of cleaved AMC, prepare a standard curve using free 7-Amino-4-methylcoumarin (AMC) in the assay buffer.

  • Enzyme Preparation: Prepare working solutions of each protease in the assay buffer to a final concentration appropriate for the assay. This may require optimization for each enzyme.

  • Substrate Preparation: Prepare a working solution of this compound in the assay buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for chymotrypsin to ensure the reaction rate is sensitive to changes in enzyme activity.

  • Assay Setup:

    • To each well of a 96-well plate, add the appropriate volume of assay buffer.

    • Add the enzyme solution to the respective wells. Include a "no enzyme" control for each condition to measure background fluorescence.

    • Initiate the reaction by adding the substrate working solution to all wells.

  • Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the increase in fluorescence intensity over time.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" controls) from the experimental values.

    • Convert the fluorescence units to the concentration of AMC released using the standard curve.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the product formation versus time curve.

    • Compare the V₀ for each protease to determine the relative rates of hydrolysis. For a more detailed comparison, determine the kinetic parameters (Km and kcat) for each enzyme that shows significant activity.

Conclusion

Validating MeO-Succ-Arg-Pro-Tyr-AMC Assay Results: A Comparative Guide to Non-Fluorogenic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protease activity is a critical aspect of experimental design and data interpretation. The MeO-Succ-Arg-Pro-Tyr-AMC fluorogenic assay is a widely adopted method for measuring the activity of chymotrypsin-like proteases due to its high sensitivity and amenability to high-throughput screening. However, to ensure the integrity and accuracy of the obtained results, it is imperative to validate the findings using an independent, non-fluorogenic method. This guide provides a comprehensive comparison of the fluorogenic this compound assay with two robust non-fluorogenic validation methods: a chromogenic assay and High-Performance Liquid Chromatography (HPLC).

This guide will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance. The objective is to equip researchers with the necessary information to select the most appropriate validation strategy for their specific experimental needs.

Principles of Detection

The fluorogenic assay relies on the enzymatic cleavage of the this compound substrate by chymotrypsin (B1334515). This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]

For validation, two alternative methods with distinct detection principles are presented:

  • Chromogenic Assay: This method utilizes a similar peptide substrate, MeO-Suc-Arg-Pro-Tyr-pNA, where the fluorophore AMC is replaced with a chromophore, p-nitroaniline (pNA). Enzymatic cleavage releases pNA, which produces a yellow color that can be quantified by measuring absorbance at 405 nm.[2]

  • High-Performance Liquid Chromatography (HPLC): This technique offers a direct and physical separation of the substrate and its cleavage products. By monitoring the decrease in the substrate peak area and the corresponding increase in the product peak area over time, a precise measure of enzyme activity can be obtained.

Experimental Protocols

Detailed methodologies for each of the three assays are provided below to facilitate their implementation in a laboratory setting.

Fluorogenic this compound Assay

This protocol is designed for a 96-well plate format, suitable for kinetic analysis.

Materials:

  • Chymotrypsin enzyme

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the this compound substrate in DMSO.

  • Dilute the chymotrypsin enzyme to the desired concentration in ice-cold Assay Buffer.

  • In the microplate, add the diluted enzyme solution to each well.

  • To initiate the reaction, add the substrate solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes, using an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.

  • Calculate the initial reaction velocity from the linear phase of the fluorescence increase over time.

Non-Fluorogenic Validation Method 1: Chromogenic MeO-Suc-Arg-Pro-Tyr-pNA Assay

This protocol is also suitable for a 96-well plate format and provides a direct comparison of detection methods.

Materials:

  • Chymotrypsin enzyme

  • MeO-Suc-Arg-Pro-Tyr-pNA substrate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 10 mM CaCl₂)[2]

  • 96-well clear, flat-bottom microplate

  • Absorbance microplate reader

Procedure:

  • Prepare a stock solution of the MeO-Suc-Arg-Pro-Tyr-pNA substrate in distilled water.[2]

  • Dilute the chymotrypsin enzyme to the desired concentration in 1 mM HCl.[2]

  • In the microplate, add the Assay Buffer to each well.

  • Add the diluted enzyme solution to the wells.

  • Incubate the plate at 37°C for 3-4 minutes to pre-warm the mixture.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately place the plate in an absorbance microplate reader and measure the absorbance at 405 nm at regular intervals for 30-60 minutes.

  • Calculate the initial reaction velocity from the linear phase of the absorbance increase over time.

Non-Fluorogenic Validation Method 2: High-Performance Liquid Chromatography (HPLC)

This method provides a definitive quantification of substrate turnover.

Materials:

  • Chymotrypsin enzyme

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)

  • Quenching Solution (e.g., 10% Acetic Acid)

  • HPLC system with a C18 column and a UV or fluorescence detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Set up the enzymatic reaction as described for the fluorogenic assay in individual microcentrifuge tubes.

  • At specific time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding the Quenching Solution.

  • Centrifuge the quenched reaction mixtures to pellet any precipitated protein.

  • Transfer the supernatant to HPLC vials.

  • Inject the samples onto the C18 column.

  • Elute the substrate and product using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

  • Monitor the elution profile using a UV detector (e.g., at 220 nm for the peptide bond) or a fluorescence detector (Ex/Em for AMC).

  • Quantify the peak areas of the substrate and the cleaved product (AMC) to determine the extent of the reaction at each time point.

Performance Comparison

The choice of assay method depends on the specific experimental requirements, such as sensitivity, throughput, and the level of detail required for the analysis.

FeatureFluorogenic Assay (this compound)Chromogenic Assay (MeO-Suc-Arg-Pro-Tyr-pNA)HPLC-Based Assay
Principle Measurement of fluorescence increase upon substrate cleavage.Measurement of color development upon substrate cleavage.Chromatographic separation and quantification of substrate and product.
Sensitivity HighModerateModerate to High (detector dependent)
Throughput HighHighLow
Data Acquired Initial reaction rates (velocity).Initial reaction rates (velocity).Time-course of substrate depletion and product formation.
Interference Potential for interference from fluorescent compounds.Potential for interference from colored compounds.Less prone to interference due to physical separation.
Validation Role Primary screening and high-throughput analysis.Direct validation of enzymatic activity with a different detection method."Gold standard" for quantitative validation of substrate turnover.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental processes and the underlying enzymatic reaction, the following diagrams are provided.

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Enzyme Dilution Enzyme Dilution Reaction Incubation Reaction Incubation Enzyme Dilution->Reaction Incubation Substrate Dilution Substrate Dilution Substrate Dilution->Reaction Incubation Kinetic Reading Kinetic Reading Reaction Incubation->Kinetic Reading Calculate Velocity Calculate Velocity Kinetic Reading->Calculate Velocity

Caption: General workflow for kinetic enzyme assays.

G This compound This compound (Non-fluorescent Substrate) Cleavage Proteolytic Cleavage This compound->Cleavage Chymotrypsin Chymotrypsin Chymotrypsin->Cleavage Products MeO-Succ-Arg-Pro-Tyr + AMC (Fluorescent) Cleavage->Products

Caption: Enzymatic cleavage of the fluorogenic substrate.

References

A Head-to-Head Comparison of MeO-Succ-Arg-Pro-Tyr-AMC and pNA-Based Protease Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate assessment of protease activity. This guide provides a comprehensive comparison of two common types of substrates: the fluorogenic MeO-Succ-Arg-Pro-Tyr-AMC and its chromogenic pNA-based counterpart, MeO-Succ-Arg-Pro-Tyr-pNA. This comparison is supported by a summary of their performance characteristics and detailed experimental protocols for their use in enzymatic assays.

The fundamental difference between these two substrates lies in their detection method. This compound is a fluorogenic substrate that, upon cleavage by a chymotrypsin-like protease, releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. In contrast, MeO-Succ-Arg-Pro-Tyr-pNA is a chromogenic substrate that releases p-nitroaniline (pNA), a yellow-colored compound, upon hydrolysis. This distinction in the reporter molecule leads to significant differences in sensitivity and the instrumentation required for detection.

Quantitative Data Summary

The following table summarizes the key characteristics of this compound and MeO-Succ-Arg-Pro-Tyr-pNA, highlighting the trade-offs between sensitivity and convenience. Note that direct comparison of kinetic parameters (Km and Vmax) should be approached with caution, as these values can be influenced by specific experimental conditions.

FeatureThis compound (Fluorogenic)MeO-Succ-Arg-Pro-Tyr-pNA (Chromogenic)
Detection Method FluorescenceAbsorbance (Colorimetric)
Excitation/Emission ~341-380 nm / ~441-460 nm[1]Not Applicable
Absorbance Maximum Not Applicable405 nm[1][2]
Relative Sensitivity HighModerate to Low
Instrumentation Fluorescence Plate Reader or SpectrofluorometerSpectrophotometer or Absorbance Plate Reader
Common Application High-throughput screening, low enzyme concentrationsRoutine enzyme activity assays
Interference Compound autofluorescence, light scatteringCompound absorbance at 405 nm, turbidity
Typical Assay pH Broad range, often near physiological pHTypically pH 7.5 - 8.5

Experimental Protocols

Detailed methodologies for utilizing both substrates in a typical chymotrypsin (B1334515) activity assay are provided below. These protocols can be adapted for other chymotrypsin-like proteases.

Protocol 1: Chymotrypsin Activity Assay using this compound (Fluorogenic)

1. Materials:

  • Bovine chymotrypsin
  • This compound
  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
  • DMSO (for dissolving the substrate)
  • Black, flat-bottom 96-well microplate
  • Fluorescence microplate reader

2. Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
  • Prepare a working solution of chymotrypsin in Assay Buffer to the desired concentration.
  • In the 96-well plate, add 50 µL of Assay Buffer to each well.
  • Add 25 µL of the chymotrypsin working solution to the sample wells. For a negative control, add 25 µL of Assay Buffer.
  • Prepare a 2X working solution of the substrate by diluting the stock solution in Assay Buffer.
  • Initiate the reaction by adding 25 µL of the 2X substrate working solution to all wells.
  • Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).
  • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

  • Subtract the background fluorescence (from the negative control wells) from the readings of the sample wells.
  • Plot the fluorescence intensity against time. The initial rate of the reaction (V₀) is determined from the linear portion of the curve.
  • For kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Protocol 2: Chymotrypsin Activity Assay using MeO-Succ-Arg-Pro-Tyr-pNA (Chromogenic)

1. Materials:

  • Bovine chymotrypsin
  • MeO-Succ-Arg-Pro-Tyr-pNA (S-2586)[1][2]
  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing CaCl₂)[1][2]
  • Distilled water (for dissolving the substrate)
  • Clear, flat-bottom 96-well microplate or cuvettes
  • Spectrophotometer or absorbance microplate reader

2. Procedure:

  • Prepare a stock solution of MeO-Succ-Arg-Pro-Tyr-pNA in distilled water.[1][2]
  • Prepare a working solution of chymotrypsin in 1 mM HCl and then dilute it in the Assay Buffer.[1][2]
  • In a 96-well plate or cuvette, pre-warm the Assay Buffer to the desired temperature (e.g., 37°C).
  • Add the chymotrypsin working solution to the Assay Buffer.
  • Initiate the reaction by adding the substrate solution.
  • Immediately place the plate or cuvette in a spectrophotometer or microplate reader.
  • Measure the absorbance at 405 nm at regular intervals for a set period. Alternatively, for an endpoint assay, the reaction can be stopped by adding a solution like 20% acetic acid, and the final absorbance is read.[1][2]

3. Data Analysis:

  • Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve for a kinetic assay.
  • The rate of pNA release can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA is approximately 8800 M⁻¹cm⁻¹.
  • For kinetic analysis, vary the substrate concentration to determine Km and Vmax.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Signaling_Pathway cluster_0 Protease Activity Assay Principle Protease Chymotrypsin-like Protease Substrate_AMC This compound (Non-fluorescent) Protease->Substrate_AMC Cleavage Substrate_pNA MeO-Succ-Arg-Pro-Tyr-pNA (Colorless) Protease->Substrate_pNA Cleavage Product_AMC AMC (Fluorescent) Substrate_AMC->Product_AMC Peptide MeO-Succ-Arg-Pro-Tyr Substrate_AMC->Peptide Product_pNA p-Nitroaniline (Yellow) Substrate_pNA->Product_pNA Substrate_pNA->Peptide

Caption: Enzymatic cleavage of fluorogenic and chromogenic substrates.

Experimental_Workflow cluster_1 Comparative Assay Workflow start Prepare Reagents (Enzyme, Substrates, Buffer) setup_assay Set up Reactions (Enzyme + Substrate) start->setup_assay incubation Incubate at Controlled Temperature setup_assay->incubation measurement Measure Signal (Fluorescence or Absorbance) incubation->measurement analysis Data Analysis (Rate, Km, Vmax) measurement->analysis conclusion Compare Performance analysis->conclusion

References

A Comparative Guide to the Specificity of MeO-Succ-Arg-Pro-Tyr-AMC for Chymotrypsin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting a highly specific substrate is critical for the accurate assessment of protease activity. This guide provides a detailed comparison of the fluorogenic substrate Methoxy-Succinyl-Arginine-Proline-Tyrosine-7-Amino-4-methylcoumarin (MeO-Succ-Arg-Pro-Tyr-AMC) in its application for measuring chymotrypsin (B1334515) activity against other common serine proteases.

Performance Comparison: Chymotrypsin vs. Other Proteases

The specificity of a protease substrate is determined by its amino acid sequence, which is recognized by the active site of the target enzyme. Chymotrypsin, a digestive serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). The substrate this compound is designed to leverage this preference, with Tyrosine in the P1 position.

While direct, side-by-side kinetic data for this compound across multiple proteases is not extensively published, we can infer its high specificity from data on structurally similar substrates and the known cleavage preferences of common proteases. The substrate Suc-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC) is a well-characterized and widely used fluorogenic substrate for chymotrypsin that also relies on a large hydrophobic residue (Phe) in the P1 position. Its kinetic parameters serve as a strong proxy for the performance of Tyr-containing substrates.

The catalytic efficiency (kcat/Km) is the most reliable measure of a substrate's specificity for a particular enzyme. The table below presents the kinetic constants for the closely related substrate, Suc-AAPF-AMC, with α-chymotrypsin, and contrasts this with the known specificities of trypsin and elastase.

Table 1: Comparative Protease Specificity

EnzymeP1 Amino Acid PreferenceSubstrateKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
α-Chymotrypsin Large Hydrophobic (Tyr, Phe, Trp)Suc-Ala-Ala-Pro-Phe-AMC15[1][2]1.5[1][2]1.0 x 10⁵
Trypsin Basic (Arg, Lys)MeO-Succ-Arg-Pro-Tyr -AMCExpected to be very highExpected to be very lowNegligible Activity Expected
Elastase Small Aliphatic (Ala, Val)MeO-Succ-Arg-Pro-Tyr -AMCExpected to be very highExpected to be very lowNegligible Activity Expected

Data for α-Chymotrypsin is for the substrate Suc-Ala-Ala-Pro-Phe-AMC, which is used as a reliable proxy for this compound due to the identical P1 cleavage preference.

As the data indicates, chymotrypsin demonstrates high efficiency in cleaving substrates with a P1 Phenylalanine. Conversely, proteases like trypsin, which require a basic residue (Arginine or Lysine) at the P1 position, and elastase, which prefers small aliphatic residues, would not effectively hydrolyze the Arg-Pro-Tyr-AMC peptide bond. This demonstrates the high specificity of this substrate sequence for chymotrypsin and chymotrypsin-like enzymes.

Experimental Protocol: Measuring Chymotrypsin Activity

This protocol outlines a general method for determining chymotrypsin activity using this compound in a 96-well plate format.

Materials:

  • α-Chymotrypsin (e.g., bovine pancreas)

  • This compound

  • Chymotrypsin Assay Buffer: e.g., 50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, pH 8.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well solid black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store protected from light at -20°C.

    • Prepare a working solution of the substrate by diluting the stock solution in Chymotrypsin Assay Buffer to the desired final concentration (e.g., 100 µM).

    • Prepare a stock solution of α-Chymotrypsin in 1 mM HCl and dilute to a working concentration in Chymotrypsin Assay Buffer immediately before use.

  • Assay Setup:

    • Add 50 µL of Chymotrypsin Assay Buffer to each well (including no-enzyme controls).

    • Add 25 µL of the sample containing chymotrypsin or the diluted chymotrypsin standard to the appropriate wells.

    • To measure specific activity in complex samples (e.g., cell lysates), prepare parallel wells containing a selective chymotrypsin inhibitor.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity kinetically over a period of 30-60 minutes. Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[3]

  • Data Analysis:

    • Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of any background fluorescence from the no-enzyme control wells.

    • To determine kinetic constants (Km and kcat), repeat the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for assessing protease specificity using a fluorogenic substrate.

Protease_Specificity_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) prep_plate Prepare 96-Well Plate (Samples, Controls) prep_reagents->prep_plate pre_incubate Pre-incubate Plate (e.g., 5 min at 25°C) prep_plate->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate monitor_fluor Monitor Fluorescence (Ex: 380nm, Em: 460nm) add_substrate->monitor_fluor calc_rate Calculate Reaction Rate (ΔRFU / time) monitor_fluor->calc_rate det_kinetics Determine Kinetic Parameters (Km, kcat/Km) calc_rate->det_kinetics

Workflow for determining protease specificity using a fluorogenic substrate.

References

A Comparative Guide: Correlating Protease Activity using the MeO-Succ-Arg-Pro-Tyr-AMC Assay with Protease Levels by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common laboratory techniques used to assess proteases: the MeO-Succ-Arg-Pro-Tyr-AMC fluorogenic assay for measuring enzymatic activity and the Western blot for quantifying total protein levels. Understanding the principles, methodologies, and data interpretation of each is crucial for a thorough investigation of protease function in biological systems.

At a Glance: Activity vs. Abundance

The this compound assay and Western blotting provide complementary information about a target protease. The fluorogenic assay measures the catalytic activity of the enzyme, indicating how much of the protease is in its active form. In contrast, Western blotting reveals the total amount of the protease protein present in a sample, including active, inactive (pro-enzyme or zymogen forms), and inhibitor-bound forms. A direct correlation between the results of these two assays is not always guaranteed. For instance, an increase in protease protein detected by Western blot may not correspond to a proportional increase in activity if the protease is in an inactive state or if endogenous inhibitors are present.

Performance Comparison

Sample ConditionProtease Activity (RFU/min)Relative Protein Level (Densitometry Units)
Control1501.0
Treatment A3502.5
Treatment B4004.0
Treatment C2004.2

RFU = Relative Fluorescence Units

Experimental Workflows

The following diagrams illustrate the general workflows for the this compound assay and a comparative Western blot analysis.

experimental_workflow cluster_assay This compound Assay cluster_wb Western Blot a1 Prepare Cell Lysate a2 Add this compound Substrate a1->a2 a3 Incubate at 37°C a2->a3 a4 Measure Fluorescence (Ex: 341nm, Em: 441nm) a3->a4 a5 Calculate Activity (RFU/min) a4->a5 w1 Prepare Cell Lysate w2 SDS-PAGE w1->w2 w3 Protein Transfer to Membrane w2->w3 w4 Blocking w3->w4 w5 Primary Antibody Incubation (anti-protease) w4->w5 w6 Secondary Antibody Incubation (HRP-conjugated) w5->w6 w7 Chemiluminescent Detection w6->w7 w8 Densitometry Analysis w7->w8 start start->a1 start->w1

Figure 1: Comparative experimental workflows for protease analysis.

The enzymatic reaction underlying the fluorogenic assay is depicted below.

enzymatic_reaction sub This compound (Non-fluorescent) enzyme Active Chymotrypsin-like Protease sub->enzyme Cleavage prod1 MeO-Succ-Arg-Pro-Tyr enzyme->prod1 Releases prod2 AMC (Fluorescent) enzyme->prod2 Releases

A Comparative Guide to MeO-Succ-Arg-Pro-Tyr-AMC in Cell-Based Versus Purified Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteasome activity, the choice of assay format is a critical determinant of experimental outcome and data interpretation. This guide provides a comprehensive comparison of the fluorogenic substrate MeO-Succ-Arg-Pro-Tyr-AMC in two commonly employed assay formats: cell-based assays and purified enzyme assays. This document outlines the methodologies, presents comparative data, and discusses the relative advantages and disadvantages of each approach to assist in the selection of the most appropriate assay for your research needs.

Introduction to this compound

This compound is a fluorogenic peptide substrate designed to measure the chymotrypsin-like activity of the proteasome, one of the three major proteolytic activities of this complex. The substrate consists of a peptide sequence recognized by the chymotrypsin-like active site, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by the proteasome, the highly fluorescent AMC is released, and the resulting increase in fluorescence can be measured over time, providing a direct measure of enzymatic activity.

Comparison of Assay Formats

The choice between a cell-based and a purified enzyme assay depends on the specific research question. Cell-based assays offer a more physiologically relevant context, while purified enzyme assays provide a more controlled environment for mechanistic studies.

FeatureCell-Based Assay (Cell Lysates)Purified Enzyme Assay
Principle Measures proteasome activity within the complex environment of a cell lysate, including endogenous regulators and potential interfering molecules.Measures the activity of isolated and purified 20S or 26S proteasome in a controlled, in vitro environment.
Physiological Relevance Higher, as the proteasome is in a more native state with associated proteins.Lower, as the proteasome is isolated from its natural cellular environment.
Potential for Interference High. Other cellular proteases may cleave the substrate, leading to higher background signals. Cellular components can also cause fluorescence quenching or enhancement.[1][2]Low. The simplified system minimizes interference from other cellular components.
Complexity Relatively simple to set up, requiring cell culture and lysis.More complex, requiring protein purification procedures to isolate the proteasome.[3][4]
Cost Generally lower, as it does not require purified enzymes.Higher, due to the cost of purified proteasome or the reagents and time required for purification.
Suitability for HTS Amenable to high-throughput screening of compound libraries.Also suitable for HTS, particularly for primary screening of direct enzyme inhibitors.
Data Interpretation Changes in activity can be due to direct effects on the proteasome or indirect cellular effects.Provides a direct measure of the compound's effect on the proteasome's catalytic activity.
Cell Permeability Not a concern for cell lysate assays, but a critical limitation for assays with intact cells as many fluorogenic substrates are not cell-permeable.[1]Not applicable.

Experimental Protocols

Detailed methodologies for performing proteasome activity assays using a chymotrypsin-like substrate like this compound are provided below. Note that a closely related and widely used substrate, Suc-LLVY-AMC, is often used in these protocols and can be considered a proxy.

Cell-Based Proteasome Activity Assay (using Cell Lysates)

This protocol describes the measurement of proteasome activity in a crude cell extract.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)

  • This compound or Suc-LLVY-AMC (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Proteasome inhibitor (e.g., MG132) for background determination

  • Black 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a black 96-well plate, add cell lysate (e.g., 20-50 µg of total protein) to each well.

    • For background determination, pre-incubate a subset of wells with a proteasome inhibitor (e.g., 20 µM MG132) for 15-30 minutes at 37°C.

    • Adjust the total volume in each well with Assay Buffer.

  • Substrate Addition:

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

    • Add the substrate solution to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorometer pre-set to 37°C.

    • Measure the fluorescence intensity kinetically, with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the rate of AMC release from the linear portion of the fluorescence versus time curve.

    • Subtract the rate obtained from the inhibitor-treated wells to determine the specific proteasome activity.

Purified Enzyme Assay

This protocol outlines the measurement of proteasome activity using purified 20S or 26S proteasome.

Materials:

  • Purified 20S or 26S proteasome

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)

  • This compound or Suc-LLVY-AMC (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132) for control

  • Black 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation:

    • Dilute the purified proteasome to the desired concentration in ice-cold Assay Buffer.

  • Assay Setup:

    • Add the diluted proteasome solution to the wells of a black 96-well plate.

    • Include wells with Assay Buffer only as a no-enzyme control.

    • For inhibitor studies, pre-incubate the enzyme with the test compound for a specified time.

  • Reaction Initiation:

    • Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed fluorometer and measure the fluorescence kinetically as described for the cell-based assay.

  • Data Analysis:

    • Determine the reaction velocity from the linear phase of the fluorescence curve.

    • For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.

Alternative Assay Technology: Luminescent Assays

A noteworthy alternative to fluorogenic assays are the Proteasome-Glo™ Cell-Based Assays. These are homogeneous, luminescent assays that measure the different proteasome activities in cultured cells.[5][6] They utilize a luminogenic substrate (e.g., Suc-LLVY-aminoluciferin for chymotrypsin-like activity) and a proprietary thermostable luciferase.[5][7] Cleavage of the substrate by the proteasome releases aminoluciferin, which is then consumed by the luciferase to produce a stable, "glow-type" luminescent signal.[5][7]

Advantages of Luminescent Assays over Fluorogenic Assays:

  • Higher Sensitivity: Luminescent assays generally exhibit lower background and higher signal-to-noise ratios, leading to greater sensitivity.[5][7]

  • Wider Dynamic Range: The luminescent format often provides a broader linear range.

  • Reduced Interference: Luminescence is less susceptible to interference from fluorescent compounds and light scattering.

  • Simplified Protocol: The "add-mix-measure" format simplifies the workflow, making it highly amenable to high-throughput screening.[6]

Visualizations

Ubiquitin-Proteasome Pathway

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, the primary mechanism for protein degradation in eukaryotic cells.

UbiquitinProteasomePathway Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub-Ligase E2->E3 UbProtein Polyubiquitinated Protein E3->UbProtein Polyubiquitination Protein Target Protein Protein->E3 Proteasome 26S Proteasome UbProtein->Proteasome Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow for Proteasome Inhibitor Screening

This diagram outlines a typical workflow for screening potential proteasome inhibitors using a fluorogenic substrate like this compound.

InhibitorScreeningWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Prepare Compound Library Dilutions Dispense Dispense Compounds and Proteasome into Assay Plate Compound->Dispense Enzyme Prepare Purified Proteasome Solution Enzyme->Dispense Substrate Prepare Fluorogenic Substrate Solution Initiate Initiate Reaction with Substrate Substrate->Initiate Incubate Pre-incubate (Compound-Enzyme Interaction) Dispense->Incubate Incubate->Initiate Measure Kinetic Fluorescence Measurement Initiate->Measure Analysis Calculate Reaction Rates and % Inhibition Measure->Analysis Hits Identify 'Hit' Compounds Analysis->Hits

Caption: Workflow for proteasome inhibitor screening.

References

Orthogonal Validation of Protease Inhibitor Screening Hits from MeO-Succ-Arg-Pro-Tyr-AMC Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. For chymotrypsin-like proteases, fluorogenic assays utilizing substrates like MeO-Succ-Arg-Pro-Tyr-AMC are frequently employed.[1][2] This substrate, upon cleavage by an active protease, releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule, providing a sensitive and continuous measure of enzyme activity.[3]

However, primary screening data is often plagued by false positives arising from assay-specific artifacts.[4] Compounds that are inherently fluorescent or that quench the fluorescence of the AMC product can mimic the effect of a true inhibitor, leading to wasted time and resources.[5] Therefore, it is imperative to subject initial "hits" to a rigorous process of orthogonal validation—confirming the inhibitory activity through independent methods that rely on different physical or biological principles.

This guide provides a comparative overview of key orthogonal methods for validating hits from a this compound protease inhibitor screen, complete with experimental protocols and data presentation formats to aid researchers in designing robust validation workflows.

The Primary Screening Assay: this compound

The this compound assay is a fluorescence-based biochemical assay designed to measure the activity of chymotrypsin-like proteases.[1][6] The core principle involves the enzymatic cleavage of a peptide sequence (Arg-Pro-Tyr) from a non-fluorescent coumarin (B35378) derivative.

Principle: The substrate consists of a peptide sequence recognized by the protease, linked to the AMC fluorophore. In its conjugated form, the substrate is non-fluorescent.[2] When the protease cleaves the amide bond between the peptide and AMC, the free AMC is released, which fluoresces brightly upon excitation (typically around 340-360 nm), with an emission maximum around 440-460 nm.[3][6] The rate of increase in fluorescence is directly proportional to the protease activity. Potential inhibitors are identified by a reduction in this fluorescence signal compared to a control reaction.

cluster_0 This compound Assay Principle Substrate This compound (Non-fluorescent) Protease Chymotrypsin-like Protease Substrate->Protease Cleavage Products Cleaved Peptide + Free AMC (Fluorescent) Protease->Products Signal Emission Light (~450 nm) Products->Signal Inhibitor Potential Inhibitor Inhibitor->Protease Blocks Light Excitation Light (~350 nm) Light->Products

Figure 1: Principle of the AMC-based protease assay.

Limitations and Sources of False Positives: While sensitive, this assay format is susceptible to several types of interference:

  • Fluorescence Quenching: Compounds can absorb light at the excitation or emission wavelengths of AMC, reducing the detected signal and appearing as inhibitors.[5]

  • Autofluorescence: Test compounds that are themselves fluorescent at the detection wavelength can increase the background signal, masking true inhibition or even appearing to activate the enzyme.[4]

  • Non-specific Reactivity: Some compounds may react directly with the enzyme or substrate in a non-specific manner, leading to a loss of signal.

The Imperative for Orthogonal Validation

Orthogonal validation is the process of confirming an initial experimental result using a fundamentally different method. This strategy is critical for eliminating false positives that are artifacts of the primary assay technology.[7] A robust validation cascade ensures that only genuine, on-target inhibitors advance in the drug discovery pipeline.

cluster_workflow Hit Validation Workflow HTS Primary HTS (this compound) Hits Initial Hits HTS->Hits Identifies Validation Orthogonal Validation (Multiple Assays) Hits->Validation Confirms/Eliminates Validated_Hits Validated Hits Validation->Validated_Hits Produces Lead_Dev Lead Development Validated_Hits->Lead_Dev Advances to

Figure 2: General workflow for protease inhibitor hit validation.

Comparison of Key Orthogonal Validation Methods

The ideal orthogonal validation strategy employs a matrix of assays that probe different aspects of inhibitor function, including direct biochemical inhibition, direct target binding, and activity in a cellular context.

Fluorescence Interference Counter-Screen

This is the most direct and essential first step in validating hits from any fluorescence-based screen. It specifically tests for compounds that interfere with the detection signal itself, rather than inhibiting the enzyme.

  • Principle: Potential inhibitors are incubated with the fluorescent product of the primary assay (free AMC) in the absence of the enzyme and substrate. A reduction in fluorescence indicates that the compound is a quencher and therefore a likely false positive.[5]

  • Advantages: Simple, rapid, and directly addresses the most common artifact in fluorescence assays.

  • Disadvantages: Does not provide information about the compound's inhibitory activity or mechanism.

Experimental Protocol:

  • Prepare a solution of free 7-amino-4-methylcoumarin (AMC) in assay buffer at a concentration that mimics the signal level of the uninhibited primary assay (e.g., 1 µM).[5]

  • In a 384-well black plate, dispense the test compounds at the same concentration used in the primary screen.

  • Add the AMC solution to all wells.

  • Include positive controls (AMC only) and negative controls (buffer only).

  • Incubate for 15-30 minutes at room temperature.

  • Read fluorescence using the same excitation (340 nm) and emission (440 nm) settings as the primary assay.[8]

  • Calculate the percent quenching relative to the AMC-only control. Compounds showing significant quenching (>15-20%) are flagged as potential false positives.

Mass Spectrometry (MS)-Based Assay

This label-free method provides an unambiguous measure of enzymatic activity by directly quantifying the substrate and its cleavage products.

  • Principle: The assay monitors the protease-catalyzed conversion of the unlabeled peptide substrate (MeO-Succ-Arg-Pro-Tyr) to its product. The reaction mixture is analyzed by mass spectrometry to measure the abundance of substrate and/or product ions over time.[7]

  • Advantages: Highly robust and not susceptible to fluorescence interference. Provides direct evidence of substrate cleavage.[7]

  • Disadvantages: Lower throughput than fluorescence assays; requires specialized equipment.

Experimental Protocol:

  • Initiate the enzymatic reaction by combining the protease, unlabeled substrate (e.g., MeO-Succ-Arg-Pro-Tyr), and test inhibitor in assay buffer.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at the optimal temperature.

  • Quench the reaction by adding an acid (e.g., formic acid).

  • Use a high-throughput MS system (like a RapidFire™ system) to directly inject the samples.[4]

  • Monitor the specific mass-to-charge ratio (m/z) for both the substrate and the cleaved product peptide.

  • Determine inhibitor potency by quantifying the reduction in product formation relative to a DMSO control.

Cell-Based Protease Activity Assay

Moving from a purely biochemical setup to a cellular environment is a critical step to assess compound properties like membrane permeability and to confirm target engagement in a more physiologically relevant context.[9][10]

  • Principle: A reporter system is engineered within a host cell line. For example, a reporter protein (like luciferase or GFP) is fused to a sequence that keeps it inactive or targets it for degradation. This sequence contains the protease's cleavage site. When the target protease is co-expressed and active, it cleaves the sequence, releasing the active reporter and generating a signal. A cell-permeable inhibitor will block this cleavage, leading to a decrease in the reporter signal.[11]

  • Advantages: Assesses cell permeability, intracellular efficacy, and potential cytotoxicity simultaneously. Reduces artifacts from non-specific biochemical reactivity.[10]

  • Disadvantages: More complex to develop and implement; susceptible to off-target cellular effects.

Experimental Protocol:

  • Culture a suitable host cell line stably or transiently expressing both the target protease and the cell-based reporter construct.

  • Seed the cells into 96- or 384-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the hit compound or DMSO vehicle control.

  • Incubate for a period sufficient for the inhibitor to enter the cells and act on the target (e.g., 12-24 hours).

  • Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.

  • In parallel, perform a cell viability assay (e.g., CellTiter-Glo®, MTS) to identify compounds that are cytotoxic, as these will also lead to a loss of reporter signal.

Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR)

Biophysical methods measure the direct physical interaction between the inhibitor and the target protease, providing orthogonal validation of target engagement and valuable data on binding kinetics.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip. The target protease is immobilized on the chip. A solution containing the test compound (analyte) is flowed over the surface. Binding of the compound to the protease causes a change in mass on the chip surface, which is detected in real-time as a change in the SPR signal.

  • Advantages: Provides direct evidence of binding. Measures binding kinetics (on-rate, off-rate) and affinity (KD). Label-free.

  • Disadvantages: Requires specialized equipment; can be sensitive to buffer conditions; immobilization of the enzyme may affect its conformation.

Experimental Protocol:

  • Immobilize the purified target protease onto a suitable SPR sensor chip (e.g., via amine coupling).

  • Prepare a series of dilutions of the test compound in a suitable running buffer.

  • Inject the compound solutions sequentially over the sensor chip surface, from lowest to highest concentration.

  • Monitor the SPR response signal in real-time to observe association and dissociation phases.

  • Regenerate the chip surface between injections if necessary.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD).

Data Presentation and Interpretation

To effectively compare results across orthogonal assays, data should be summarized in clear, structured tables. This allows for a holistic assessment of each hit compound.

Table 1: Hypothetical Validation Data for Hits from a Primary Screen

Compound IDPrimary Screen (% Inhibition @ 10 µM)AMC Quenching (% Signal Loss)MS Assay (IC₅₀, µM)Cell-Based Assay (IC₅₀, µM)Cell Viability (CC₅₀, µM)SPR Binding (K_D, µM)Assessment
Cmpd-A 85%2%1.22.5> 500.9True Hit
Cmpd-B 92%88%> 50> 50> 50No BindingFalse Positive (Quencher)
Cmpd-C 78%5%0.8> 50> 500.6Biochemical Hit (Poor Permeability)
Cmpd-D 99%8%1.51.82.11.1Hit (Cytotoxic)
Cmpd-E 15%3%> 50> 50> 50No BindingInactive
  • Cmpd-A (True Hit): Shows consistent activity across biochemical and cellular assays, does not interfere with the fluorescence signal, is not cytotoxic, and demonstrates direct binding to the target.

  • Cmpd-B (False Positive): Strong activity in the primary screen is revealed to be an artifact of fluorescence quenching. It is inactive in all other assays.

  • Cmpd-C (Poor Permeability): Shows strong activity in biochemical and binding assays but is inactive in the cell-based assay, suggesting it cannot cross the cell membrane to reach its target.

  • Cmpd-D (Cytotoxic): The compound is a potent inhibitor, but its activity in the cell-based assay is indistinguishable from its toxicity, making it a less desirable starting point.

cluster_logic Orthogonal Validation Logic Hit Primary Hit (Reduced AMC Signal) Biochem Biochemical Confirmation (e.g., MS Assay) Confirms Functional Inhibition Hit->Biochem Biophys Biophysical Confirmation (e.g., SPR) Confirms Direct Binding Hit->Biophys Cellular Cellular Confirmation (e.g., Reporter Assay) Confirms Intracellular Activity Hit->Cellular Validated Validated Lead Biochem->Validated Biophys->Validated Cellular->Validated

Figure 3: Logical relationships of orthogonal validation methods.

Conclusion

The this compound assay is a powerful tool for the primary screening of chymotrypsin-like protease inhibitors. However, its reliance on fluorescence makes it prone to artifacts. A rigorous, multi-faceted orthogonal validation strategy is not just recommended—it is essential for the successful identification of genuine lead compounds. By systematically employing a combination of counter-screens, label-free biochemical assays, cell-based assays, and biophysical binding studies, researchers can effectively triage initial hits, eliminate false positives, and build a comprehensive data package that provides high confidence in the progression of validated inhibitors toward preclinical development.

References

Safety Operating Guide

Proper Disposal Procedures for MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of MeO-Succ-Arg-Pro-Tyr-AMC based on general laboratory safety principles and information for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. It is imperative to consult the official SDS provided by the manufacturer or supplier for definitive disposal instructions and to ensure full compliance with all applicable local, state, and federal regulations.

This compound is a fluorogenic peptide substrate used in enzymatic assays. Due to its chemical nature as a peptide and a fluorescent aminomethylcoumarin (AMC) derivative, it requires careful handling and disposal as potentially hazardous waste. The available safety information, including H-phrases (H303, H313, H333) and R-phrases (R20, R21, R22), indicates that the substance may be harmful if swallowed, inhaled, or in contact with skin.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves segregation at the point of generation, proper containerization and labeling, safe temporary storage, and disposal through the institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation is crucial to prevent hazardous reactions and ensure compliant disposal.

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired powder, contaminated weighing paper, pipette tips, gloves, and vials, in a designated hazardous waste container.

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.

Step 2: Containerization

Use appropriate containers for waste collection to prevent leaks and spills.

  • Containers must be made of a material compatible with the chemical waste.

  • Ensure containers are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.

  • Keep waste containers closed except when adding waste.

Step 3: Labeling

Accurate labeling is a critical safety and compliance measure.

  • All waste containers must be clearly labeled with "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and list all other components of the waste mixture with their approximate concentrations.

  • Indicate the date when the waste was first added to the container.

Step 4: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Store waste containers in secondary containment to prevent spills.

  • The storage area should be away from general lab traffic and clearly marked.

  • Ensure that incompatible waste types are stored separately.

Step 5: Final Disposal

All waste containing this compound must be disposed of through your institution's certified hazardous waste management service.

  • Once a waste container is approximately 90% full or has reached the accumulation time limit set by your institution, arrange for a pickup by the EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste collection.

  • Never dispose of this compound down the drain or in the regular trash.

Decontamination Procedures

For cleaning labware or decontaminating spills, the following methods can be considered. The effectiveness of these methods should be validated for your specific application.

Decontamination MethodReagentConcentrationMinimum Contact TimeNotes
Chemical Inactivation 10% Bleach Solution0.5-1.0% Sodium Hypochlorite (final)30-60 minutesMay be corrosive to some surfaces.
Chemical Inactivation 1 M Sodium Hydroxide (NaOH)1 M30-60 minutesEffective for many peptides. Neutralize before final disposal if permitted.
Cleaning Enzymatic DetergentPer manufacturer's instructionsPer manufacturer's instructionsGood for cleaning labware; may require subsequent disinfection.

Always neutralize acidic or basic solutions to a pH between 6.0 and 8.0 before arranging for final disposal, if required by your institution's EHS.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_0 In the Laboratory cluster_1 Institutional Disposal Process cluster_2 Important Considerations start Start: Generation of Waste segregate Step 1: Segregate Waste (Solid, Liquid, Sharps) start->segregate containerize Step 2: Containerize (Compatible, Sealed Containers) segregate->containerize label_waste Step 3: Label Container ('Hazardous Waste', Contents, Date) containerize->label_waste store Step 4: Store in SAA (Secondary Containment) label_waste->store request_pickup Step 5: Request EHS Pickup (Container ~90% full) store->request_pickup ehs_collection EHS Collects Waste request_pickup->ehs_collection final_disposal Final Disposal (Certified Hazardous Waste Facility) ehs_collection->final_disposal ppe Wear Appropriate PPE no_drain No Drain or Trash Disposal sds Consult Manufacturer's SDS

Caption: Workflow for the proper disposal of this compound waste.

Personal protective equipment for handling MeO-Succ-Arg-Pro-Tyr-AMC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the fluorogenic peptide substrate, MeO-Succ-Arg-Pro-Tyr-AMC. Adherence to these procedures is essential for ensuring laboratory safety, maintaining experimental integrity, and proper environmental stewardship.

Hazard Identification and Safety Precautions

This compound is a sensitive fluorogenic substrate used to assay chymotrypsin-like protease activity. While a comprehensive safety data sheet (SDS) is not publicly available, information from suppliers indicates the following potential hazards:

  • Hazard Phrases: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled).[1]

  • Hazard Symbol: XN (Harmful).[1]

  • Risk Phrases: R20 (Harmful by inhalation), R21 (Harmful in contact with skin), R22 (Harmful if swallowed).[1]

The compound is an analog of 7-Amino-4-methylcoumarin (AMC)[2]. Due to the potential for harm, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Required Personal Protective Equipment
Handling Lyophilized Powder Chemical safety goggles, disposable nitrile gloves, lab coat, and a respirator or dust mask.[3][4]
Working with Solutions Chemical safety goggles, disposable nitrile gloves, and a lab coat.[3][5]
Spill Cleanup Chemical safety goggles, disposable nitrile gloves (double-gloving recommended), lab coat, and appropriate respiratory protection.
Waste Disposal Chemical safety goggles, disposable nitrile gloves, and a lab coat.[5]

Operational Plan: Step-by-Step Handling Procedures

  • Upon receipt, inspect the container for any damage.

  • Store the lyophilized powder in a freezer at temperatures below -15°C.[1][6]

  • Minimize light exposure to prevent degradation of the fluorogenic compound.[1][7]

  • Due to the hygroscopic nature of many peptides, it is recommended to allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[4][5]

  • Preparation: Before handling the compound, ensure a clean and organized workspace. It is recommended to work in a well-ventilated area or a chemical fume hood, especially when handling the lyophilized powder.[3][5]

  • Weighing: To weigh the powder, do so in an area with minimal air currents to avoid dispersal.

  • Dissolution: this compound is soluble in DMSO.[1] To prepare a stock solution, slowly add the solvent to the vial containing the lyophilized powder to avoid splashing. Gently swirl or vortex to dissolve. Avoid vigorous shaking.[8]

  • Labeling: Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.[8]

  • When using solutions of this compound, handle them with the same precautions as the solid form.

  • Use appropriate labware and instrumentation, such as fluorescence microplate readers, for your assays. The excitation and emission wavelengths for the AMC product are approximately 341 nm and 441 nm, respectively.[1][2]

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect any unused or expired lyophilized powder and any contaminated materials (e.g., weigh paper, pipette tips) in a clearly labeled, sealed container designated for solid chemical waste.[3][5]

  • Liquid Waste: All solutions containing this compound, including experimental waste and contaminated buffers, should be collected in a separate, labeled container for liquid chemical waste.[3][5] Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated chemical waste stream.[3]

  • Decontamination: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove organic residues, followed by washing with a laboratory detergent and rinsing thoroughly with deionized water. The initial solvent rinse should be collected as hazardous waste.[5]

  • Institutional Guidelines: Always follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste.

Experimental Workflow and Safety Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Obtain this compound storage Store at < -15°C Minimize light exposure start->storage Receiving ppe_powder Don PPE: - Goggles - Gloves - Lab Coat - Respirator storage->ppe_powder reconstitution Reconstitute in DMSO in a fume hood ppe_powder->reconstitution ppe_solution Don PPE: - Goggles - Gloves - Lab Coat reconstitution->ppe_solution experiment Perform Assay ppe_solution->experiment waste_collection Collect Waste experiment->waste_collection decontaminate Decontaminate Glassware experiment->decontaminate solid_waste Solid Waste: - Unused Powder - Contaminated Tips waste_collection->solid_waste liquid_waste Liquid Waste: - Solutions - Buffers waste_collection->liquid_waste end End: Follow EHS Guidelines solid_waste->end liquid_waste->end decontaminate->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.